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  • Product: 4-Methoxybenzaldehyde oxime
  • CAS: 3717-22-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Methoxybenzaldehyde Oxime from p-Anisaldehyde

Executive Summary This technical guide details the synthesis of 4-Methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime) via the condensation of p-anisaldehyde with hydroxylamine hydrochloride. This transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-Methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime) via the condensation of p-anisaldehyde with hydroxylamine hydrochloride. This transformation is a cornerstone reaction in medicinal chemistry, serving as a critical intermediate for the synthesis of amines, nitriles, and heterocyclic scaffolds used in pharmaceuticals and agrochemicals.

The protocol prioritized here utilizes a green solvent system (Ethanol/Water) and base-catalyzed condensation , ensuring high yields (>90%), minimal waste, and scalability. Special attention is given to the stereochemical outcome (E/Z isomerism) and the purification strategies required to isolate the thermodynamically stable E-isomer.

Scientific Foundation & Reaction Mechanism

The Chemistry

The synthesis involves the nucleophilic attack of hydroxylamine (


) on the electrophilic carbonyl carbon of p-anisaldehyde. The reaction is pH-dependent; while hydroxylamine is added as a hydrochloride salt (

), a base (typically

or

) is required to deprotonate the salt and generate the free nucleophilic amine.

Key Mechanistic Steps:

  • Nucleophilic Addition: The lone pair of the nitrogen attacks the carbonyl carbon.

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the C=N double bond.

Stereochemistry (E/Z Isomerism)

Oximes exist as geometrical isomers. For p-anisaldehyde oxime:

  • (E)-Isomer (anti): The -OH group is anti to the phenyl ring. This is generally the thermodynamically more stable and predominant product.

  • (Z)-Isomer (syn): The -OH group is syn to the phenyl ring.

Reaction Mechanism Diagram

Mechanism Fig 1: Nucleophilic addition-elimination mechanism for oxime formation. Start p-Anisaldehyde (Electrophile) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack Reagent Hydroxylamine (Nucleophile) Reagent->Inter1 Inter2 Carbinolamine Inter1->Inter2 Proton Transfer Product 4-Methoxybenzaldehyde Oxime (E/Z) Inter2->Product - H2O (Dehydration)

Experimental Design Strategy

Reagent Stoichiometry
  • p-Anisaldehyde (1.0 eq): The limiting reagent.

  • Hydroxylamine Hydrochloride (1.1 - 1.5 eq): A slight excess ensures complete conversion of the aldehyde.

  • Base (NaOH or Na2CO3, 1.1 - 1.5 eq): Essential to neutralize the HCl and free the hydroxylamine.

    
     is milder and often prevents side reactions, but 
    
    
    
    is faster.
Solvent Selection

A 1:1 mixture of Ethanol (EtOH) and Water is the optimal solvent system.

  • Solubility: p-Anisaldehyde dissolves well in ethanol but poorly in water. Hydroxylamine salts dissolve well in water. The mixture ensures a homogeneous phase for the reaction.

  • Workup: Ethanol can be easily evaporated, or water added, to force the precipitation of the hydrophobic oxime product.

Standard Operating Procedure (Protocol)

Safety Note: Hydroxylamine hydrochloride is a skin sensitizer and corrosive. Wear nitrile gloves and eye protection. Work in a fume hood.

Materials
  • p-Anisaldehyde (Liquid, MW: 136.15 g/mol )

  • Hydroxylamine Hydrochloride (Solid, MW: 69.49 g/mol )

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    )
    
  • Ethanol (95% or absolute)[1]

  • Deionized Water

  • Ice bath

Step-by-Step Methodology
  • Preparation of Aldehyde Solution:

    • In a round-bottom flask, dissolve 10 mmol (1.36 g) of p-anisaldehyde in 10 mL of Ethanol . Stir until homogeneous.

  • Preparation of Reagent Solution:

    • In a separate beaker, dissolve 12 mmol (0.83 g) of Hydroxylamine Hydrochloride in 5 mL of Water .

    • Critical Step: Slowly add 12 mmol of Base (e.g., 0.48 g NaOH dissolved in 5 mL water) to the hydroxylamine solution. Stir for 5 minutes. The solution may warm slightly.

  • Reaction Initiation:

    • Add the buffered Hydroxylamine solution dropwise to the p-Anisaldehyde/Ethanol solution while stirring.

    • Observation: A white precipitate may begin to form immediately or after a few minutes.

  • Incubation:

    • Stir the mixture vigorously at Room Temperature (20-25°C) for 1 to 2 hours .

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (high Rf) should disappear, replaced by the oxime spot (lower Rf).

  • Workup & Isolation:

    • Evaporate the bulk of the ethanol using a rotary evaporator (optional but recommended for yield).

    • Pour the remaining residue into 50 mL of ice-cold water with vigorous stirring.

    • The oxime will precipitate as a white solid.

    • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with 2 x 10 mL of cold water to remove residual salts.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethanol (~60°C).

    • Add warm water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then place in an ice bath.

    • Filter the purified crystals and dry in a vacuum desiccator.

Experimental Workflow Diagram

Workflow Fig 2: Step-by-step experimental workflow for oxime synthesis. Step1 Dissolve p-Anisaldehyde in Ethanol Step3 Combine Solutions Stir at RT (1-2 hrs) Step1->Step3 Step2 Prepare NH2OH + NaOH (Aqueous Solution) Step2->Step3 Step4 TLC Validation (Hex/EtOAc 3:1) Step3->Step4 Step4->Step3 Incomplete Step5 Precipitate in Ice Water & Filter Step4->Step5 Complete Step6 Recrystallize (EtOH/H2O) Step5->Step6

Characterization & Data Analysis

Upon isolation, the product must be validated against standard physicochemical properties.

Physical Properties
PropertyValue / ObservationNotes
Appearance White crystalline solidMay appear as needles if recrystallized slowly.
Melting Point 130 - 134 °C Sharp range indicates high purity. Broad range (<125°C) suggests wet product or E/Z mixture.
Solubility Soluble in EtOH, MeOH, EtOAcInsoluble in cold water.
Spectroscopic Data (Typical)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.05 (s, 1H, =N-OH ) – Disappears on 
      
      
      
      exchange.
    • 
       8.14 (s, 1H, CH =N) – Characteristic singlet.
      
    • 
       7.55 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H) – Para-substitution pattern.
      
    • 
       3.80 (s, 3H, -OCH 
      
      
      
      ).
  • IR Spectroscopy (KBr):

    • 3200–3400 cm

      
       (O-H stretch, broad).
      
    • 1605 cm

      
       (C=N stretch).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Product separates as an oil instead of crystals.The solution is too concentrated or cooled too fast. Re-heat to dissolve, add a seed crystal, and cool very slowly.
Low Yield Incomplete precipitation or pH too low.Ensure pH is neutral/slightly basic (~pH 7-8) before filtration. Add more ice water to force precipitation.
Impure Product Presence of unreacted aldehyde.Check stoichiometry. Ensure reaction time is sufficient via TLC. Recrystallize from EtOH/Water.[2]

References

  • Synthesis of Oximes from Aryl Aldehydes in Mineral Water. Journal of Chemical Sciences. Describes the green synthesis protocol and efficiency of aqueous media.

  • 4-Methoxybenzaldehyde Oxime - PubChem Compound Summary. National Center for Biotechnology Information. Provides physical properties, toxicity data, and chemical identifiers (CID 5371961).

  • Experimental and Computational Investigation of Oxime Stereochemistry. National Institutes of Health (PMC). Detailed analysis of E/Z isomerism and NMR characterization of oxime derivatives.

  • Recrystallization Solvents and Procedures. University of Rochester, Dept. of Chemistry. Authoritative guide on solvent selection for purification.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Methoxybenzaldehyde Oxime

This guide provides an in-depth analysis of the spectroscopic data for 4-Methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime), a compound of interest in synthetic chemistry and drug development. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime), a compound of interest in synthetic chemistry and drug development. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and professionals who require a comprehensive understanding of the structural elucidation of this molecule.

Introduction

4-Methoxybenzaldehyde oxime (C₈H₉NO₂) is a derivative of 4-methoxybenzaldehyde.[1] The oxime functional group (-C=N-OH) introduces the possibility of stereoisomerism, specifically E (anti) and Z (syn) isomers, which can significantly influence the compound's biological activity and chemical reactivity. Accurate spectroscopic characterization is therefore paramount for confirming its identity, purity, and isomeric form. This guide will focus on the two primary spectroscopic techniques for organic molecule characterization: NMR and IR spectroscopy.

Molecular Structure and Isomerism

The presence of the C=N double bond results in two geometric isomers: E and Z. The orientation of the hydroxyl group (-OH) relative to the aromatic ring dictates the isomer. The E isomer is generally more stable due to reduced steric hindrance.

Caption: E (anti) and Z (syn) isomers of 4-Methoxybenzaldehyde oxime.

Experimental Protocols

A standard protocol for obtaining NMR spectra of 4-Methoxybenzaldehyde oxime is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

A common method for solid samples is:

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Analyze the pellet using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum and ratio it against the background.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 4-Methoxybenzaldehyde Oxime Sample NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->NMR_Prep IR_Prep Mix with KBr and Press into Pellet Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra on NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq Acquire Spectrum on FTIR Spectrometer IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, and Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze Characteristic Functional Group Frequencies IR_Acq->IR_Analysis Structure Structural Elucidation & Isomer Identification NMR_Analysis->Structure IR_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[2] For the more stable (E)-isomer of 4-Methoxybenzaldehyde oxime in CDCl₃, the following signals are typically observed.[3]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OH~9.54Singlet (broad)1H-
-CH=N8.11 - 8.14Singlet1H-
Aromatic H (ortho to -CH=N)7.52Doublet2H7.2 - 8.7
Aromatic H (ortho to -OCH₃)6.90 - 6.91Doublet2H7.2 - 8.7
-OCH₃3.80 - 3.84Singlet3H-
  • Aromatic Protons: The aromatic region shows a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing oxime group are deshielded and appear downfield (δ ~7.52 ppm) compared to the protons ortho to the electron-donating methoxy group (δ ~6.91 ppm).[3]

  • Oxime and Methoxy Protons: The singlet at δ ~8.11 ppm is characteristic of the imine proton (-CH=N).[3] The methoxy group (-OCH₃) protons appear as a sharp singlet at δ ~3.84 ppm.[3]

  • Hydroxyl Proton: The hydroxyl proton of the oxime is typically broad and its chemical shift can vary (around 9.54 ppm) depending on concentration and solvent due to hydrogen bonding.[4]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the (E)-isomer, the approximate chemical shifts are as follows[3]:

Signal AssignmentChemical Shift (δ, ppm)
C=N~150
C-OCH₃~160
C-H (Aromatic, ortho to -CH=N)~129
C-H (Aromatic, ortho to -OCH₃)~114
Quaternary Aromatic CNot explicitly resolved in source
-OCH₃~55
  • Imine Carbon: The carbon of the C=N double bond is significantly deshielded and appears around δ 150 ppm.[3]

  • Aromatic Carbons: The carbon attached to the electron-donating methoxy group is the most deshielded aromatic carbon. The carbons ortho and meta to the methoxy group are shielded, with the ortho carbons appearing at a lower chemical shift (δ ~114 ppm).[3]

  • Methoxy Carbon: The carbon of the methoxy group appears upfield at approximately δ 55 ppm.[3]

IR Spectral Data and Interpretation

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3353O-H Stretch (broad)Oxime -OH
~2929C-H StretchAromatic/Methyl C-H
~1606C=N StretchOxime C=N
~1513C=C StretchAromatic Ring
~1253C-O StretchAryl-O-CH₃
~956N-O StretchOxime N-O
  • -OH Stretch: A broad absorption band around 3353 cm⁻¹ is a clear indication of the hydrogen-bonded O-H group of the oxime.[3]

  • C=N Stretch: The absorption at ~1606 cm⁻¹ is characteristic of the C=N double bond stretch.[3]

  • Aromatic and Methoxy Groups: The bands at ~1513 cm⁻¹ correspond to the aromatic C=C stretching vibrations. The strong absorption at ~1253 cm⁻¹ is due to the asymmetric C-O-C stretching of the aryl ether.[3]

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a comprehensive and unambiguous structural confirmation of 4-Methoxybenzaldehyde oxime. The data presented in this guide are consistent with the proposed structure and highlight the key spectroscopic features that researchers can use to identify this compound and distinguish between its potential isomers. This systematic approach, from sample preparation to detailed spectral interpretation, ensures the scientific rigor required in research and development.

References

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • Electronic Supplementary Information for: Visible-light-promoted metal-free C(sp2)-H difluoroalkylation of aldehyde-derived oximes. (2016). The Royal Society of Chemistry. Retrieved from [Link]

  • Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde Oxime. In PubChem. Retrieved from [Link]

  • The Pherobase. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • Chegg. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Anisaldehyde, oxime, (Z)-. In PubChem. Retrieved from [Link]

  • ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxybenzaldehyde Oxime in DMSO-d₆

Introduction: The Role of ¹H NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, fine chemical synthesis, and materials science, ¹H NMR is a primary tool for verifying chemical identity, assessing purity, and elucidating detailed structural features. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-Methoxybenzaldehyde Oxime, a versatile building block, with a specific focus on its characterization in deuterated dimethyl sulfoxide (DMSO-d₆). We will explore the theoretical basis for the spectrum, provide a robust experimental protocol, and deliver a detailed, peak-by-peak interpretation of the spectral data.

Molecular Structure and Spectral Prediction

A logical starting point for any NMR analysis is the examination of the molecule's structure to predict the expected spectrum. This foundational step allows for a more targeted and efficient interpretation of the experimental data.

Chemical Environments and Expected Signals

4-Methoxybenzaldehyde oxime (C₈H₉NO₂) possesses several distinct sets of protons, each residing in a unique chemical and electronic environment.[1] Due to the symmetry of the para-substituted aromatic ring, we can predict the following distinct signals:

  • Aromatic Protons (H-2/H-6 and H-3/H-5): The protons on the benzene ring are chemically non-equivalent. Those ortho to the oxime group (H-2/H-6) are in a different environment than those ortho to the methoxy group (H-3/H-5). This arrangement typically gives rise to an AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

  • Azomethine Proton (H-7): The single proton attached to the carbon of the C=N double bond is in a unique environment and is expected to produce a singlet, integrating to 1H.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent due to free rotation around the C-O bond and will appear as a sharp singlet, integrating to 3H.[2]

  • Oxime Proton (-NOH): This is a labile proton attached to the nitrogen atom. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO, it is expected to be a broad singlet integrating to 1H.

Diagram: Proton Environments in 4-Methoxybenzaldehyde Oxime

Caption: Chemical environments of protons in 4-Methoxybenzaldehyde Oxime.

The Significance of E/Z Isomerism

Oximes can exist as geometric isomers, designated as E (entgegen) or Z (zusammen), due to restricted rotation around the C=N double bond. It is crucial to recognize that a sample of 4-Methoxybenzaldehyde oxime may exist as a single isomer or a mixture of both.[1] If both isomers are present in significant quantities, the ¹H NMR spectrum will be more complex, showing two distinct sets of signals for each proton environment, with the relative integration of the sets corresponding to the isomeric ratio. For simplicity, this guide will focus on the analysis of the major isomer typically formed.

Experimental Protocol: A Self-Validating System

The quality and reliability of NMR data are directly dependent on meticulous sample preparation and proper instrument setup. The following protocol is designed to yield a high-resolution spectrum.

Choice of Solvent: Why DMSO-d₆?

Deuterated solvents are essential for solution-state NMR to avoid large, interfering solvent signals.[3] While CDCl₃ is common, DMSO-d₆ is the superior choice for analyzing oximes for several key reasons:

  • Solubility: It readily dissolves a wide range of polar organic compounds, including oximes.

  • Hydrogen Bonding: DMSO is a strong hydrogen-bond acceptor. This property slows down the chemical exchange of the labile oxime proton (-NOH) with residual water, making its signal sharp enough to be reliably observed and integrated. In less interactive solvents like CDCl₃, this peak is often broad or not observed at all.[4]

  • Chemical Shift Range: Its residual proton signal (a pentet from DMSO-d₅) appears at ~2.50 ppm, a region that typically does not overlap with aromatic or other key signals in the analyte.[5]

Step-by-Step Sample Preparation
  • Material Weighing: Accurately weigh 5-10 mg of 4-Methoxybenzaldehyde oxime into a clean, dry vial. This concentration is optimal for obtaining a high signal-to-noise ratio for a standard ¹H spectrum in a reasonable time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied. A clear, particulate-free solution is critical for high-resolution spectra.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.

  • Standard: Modern NMR spectrometers can reference the spectrum to the known chemical shift of the residual solvent peak (DMSO-d₅ at 2.50 ppm). Therefore, the addition of an internal standard like tetramethylsilane (TMS) is often not required.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Oxime dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Lock & Shim Spectrometer transfer->shim acquire Acquire Spectrum (≥16 scans) shim->acquire phase Phasing & Baseline Correction acquire->phase reference Reference to DMSO-d6 (2.50 ppm) phase->reference integrate Integrate Peaks reference->integrate interpret Spectral Interpretation & Analysis integrate->interpret Final Spectrum

Caption: Workflow from sample preparation to spectral analysis.

Spectral Analysis and Interpretation

Reference Spectrum: 4-Methoxybenzaldehyde

The ¹H NMR spectrum of the starting material provides a crucial baseline for understanding the changes upon conversion to the oxime.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)9.87Singlet (s)N/A1H
Aromatic (H-2, H-6)7.87Doublet (d)8.62H
Aromatic (H-3, H-5)7.12Doublet (d)8.62H
Methoxy (-OCH₃)3.86Singlet (s)N/A3H
Data sourced from Royal Society of Chemistry supplementary information.
Interpreted Spectrum: 4-Methoxybenzaldehyde Oxime

The conversion of the aldehyde to the oxime introduces the -CH=NOH group, significantly altering the electronic environment of nearby protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constant (J, Hz) Integration Rationale for Shift
Oxime (-NOH)~11.1Broad Singlet (br s)N/A1HDeshielded due to electronegative N/O atoms and strong H-bonding with DMSO. Similar oximes in DMSO appear in the 11.0-11.8 ppm range.[2]
Azomethine (-CH=N)~8.1Singlet (s)N/A1HThe imine proton is typically downfield. This is a significant shift from the aldehyde proton (~9.87 ppm) due to the change from C=O to C=NOH.
Aromatic (H-2, H-6)~7.5 - 7.6Doublet (d)~8.62HThe electron-donating nature of the oxime group (relative to the aldehyde) causes an upfield shift of these ortho protons compared to the precursor (7.87 ppm).
Aromatic (H-3, H-5)~6.9 - 7.0Doublet (d)~8.62HThese protons remain ortho to the electron-donating methoxy group and experience a slight upfield shift from the precursor (7.12 ppm).
Methoxy (-OCH₃)~3.8Singlet (s)N/A3HThe methoxy group is distant from the reaction site, so its chemical shift is expected to be very similar to the precursor (3.86 ppm).
Inevitable Solvent and Water Signals

Every spectrum recorded in DMSO-d₆ will contain two key background signals that must be correctly identified and excluded from the analyte analysis:

  • Residual DMSO-d₅: A pentet centered at δ 2.50 ppm . This is from the small amount of non-deuterated solvent present.[5]

  • Water (H₂O/HOD): A broad singlet typically appearing around δ 3.3-3.7 ppm . DMSO is hygroscopic, and this peak is almost always present.

Conclusion

The ¹H NMR spectrum of 4-Methoxybenzaldehyde oxime in DMSO-d₆ provides a clear and unambiguous fingerprint of its molecular structure. The key diagnostic signals include the downfield oxime proton around 11.1 ppm, the azomethine singlet near 8.1 ppm, the characteristic pair of doublets for the aromatic protons, and the sharp singlet for the methoxy group. By understanding the underlying principles of chemical shifts, the influence of the solvent, and adhering to a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the successful synthesis and purity of this important chemical intermediate.

References

  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Retrieved from ResearchGate. [Link]

  • George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from George Mason University Department of Chemistry. [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Promoted Direct Conversion of Methyl Arenes into Aromatic Oximes - Supporting Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 1H NMR: How Many Signals? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR sample preparation. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • University of California, Davis. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Methoxybenzaldehyde Oxime

This is an in-depth technical guide on the physicochemical profiling and characterization of 4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime). [1][2] Executive Summary 4-Methoxybenzaldehyde oxime (CAS: 3235-04-9) is a...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical profiling and characterization of 4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime).

[1][2]

Executive Summary

4-Methoxybenzaldehyde oxime (CAS: 3235-04-9) is a crystalline organic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] It serves as a critical precursor for the production of primary amines via reduction and nitrile derivatives via dehydration.[1][2]

This guide provides a definitive reference for the compound's physical constants, focusing on the critical distinction between its (E)- and (Z)- stereoisomers.[1][2] It details a self-validating protocol for synthesis, purification via recrystallization, and spectroscopic identification, ensuring reproducibility in drug development workflows.[1][2]

Chemical Identity & Stereochemistry

The oxime functionality introduces geometric isomerism around the C=N double bond.[1][2] For 4-methoxybenzaldehyde oxime, the (E)-isomer (anti) is thermodynamically favored over the (Z)-isomer (syn) due to steric minimization between the aromatic ring and the hydroxyl group.[1][2]

AttributeDetail
IUPAC Name (E)-N-(4-methoxybenzylidene)hydroxylamine
Common Name p-Anisaldehyde oxime; Anisaldoxime
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
SMILES (E-isomer) COc1ccc(C=N\O)cc1
CAS (General) 3235-04-9
CAS (E-isomer) 3717-21-3
CAS (Z-isomer) 3717-22-4
Isomerization Pathway

The synthesis of oximes typically yields a mixture predominantly composed of the (E)-isomer.[1][2] Acid-catalyzed isomerization can equilibrate the mixture, but the (E)-form remains the stable solid isolate under standard conditions.[1][2]

Isomerization Aldehyde p-Anisaldehyde (Precursor) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + NH2OH·HCl - H2O E_Isomer (E)-Oxime (Anti - Major) Thermodynamically Stable Intermediate->E_Isomer Kinetic & Thermodynamic Control Z_Isomer (Z)-Oxime (Syn - Minor) Sterically Hindered Intermediate->Z_Isomer Kinetic Control E_Isomer->Z_Isomer hν or Acid (H+)

Figure 1: Formation and isomerization logic of p-anisaldehyde oxime. The (E)-isomer is the primary product isolated from standard synthesis.[1][2]

Physical Constants & Properties

The following data represents the purified (E)-isomer , which is the standard commercial form.

Table 1: Physicochemical Constants[1][4]
PropertyValue / RangeConditions / Notes
Melting Point (MP) 62.0 – 65.0 °C Sharp range indicates high purity (>98%).[1][2] Broader ranges (e.g., 55-60°C) suggest Z-isomer contamination or solvent occlusion.[1][2]
Boiling Point ~250 °CPredicted at 760 mmHg.[1][2][4] Decomposes before boiling at atm pressure.[1][2]
Density 1.12 g/cm³Predicted solid density.[1][2]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic aromatic ring dominates.[1][2]
Solubility (Organic) HighSoluble in Ethanol, Methanol, Ethyl Acetate, DMSO, Chloroform.
pKa ~10.9Refers to the acidity of the oxime -OH group.[2]
LogP 1.50Indicates moderate lipophilicity; suitable for membrane permeability studies.[1][2]

Critical Note on Melting Point: Literature values for "p-anisaldehyde oxime" vary. The value 62–65 °C corresponds to the pure (E)-isomer.[2] The (Z)-isomer, if isolated, typically exhibits a significantly lower melting point (often < 50 °C) and converts to the (E)-form upon heating or acid exposure.[1][2]

Experimental Protocols

Synthesis & Purification Workflow

To ensure a melting point within the target range (62–65 °C), the following protocol prioritizes the isolation of the stable (E)-isomer.

Reagents:

  • 4-Methoxybenzaldehyde (p-Anisaldehyde)[1][2][5]

  • Hydroxylamine Hydrochloride (

    
    )[1][2]
    
  • Sodium Acetate (NaOAc) or Sodium Carbonate (

    
    )[1][2]
    
  • Solvent: Ethanol/Water (1:1 v/v)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-methoxybenzaldehyde (1.0 eq) in Ethanol.

  • Preparation of Reagent: Dissolve Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) in minimal distilled water.

  • Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde solution with vigorous stirring.

    • Mechanism:[1][6][7] The base (NaOAc) liberates free hydroxylamine, which attacks the carbonyl carbon.[1]

  • Reflux: Heat the mixture to 60°C for 1-2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]

  • Precipitation: Cool the mixture to room temperature, then place in an ice bath (0-4°C). The oxime should precipitate as a white solid.[1][2]

  • Filtration: Filter the crude solid and wash with ice-cold water to remove inorganic salts.

Recrystallization (Purification)

This step is mandatory to remove trace (Z)-isomer and unreacted aldehyde, sharpening the melting point.[1][2]

  • Solvent System: Ethanol : Water (approx. 1:1 mixture).[1][2]

  • Protocol:

    • Dissolve the crude solid in minimal boiling Ethanol.[1][2]

    • Add hot water dropwise until persistent turbidity is observed.

    • Add a few drops of ethanol to clear the solution.[1][2]

    • Allow to cool slowly to room temperature, then refrigerate.

    • Collect crystals via vacuum filtration.[1][2] Dry in a desiccator over

      
       or under vacuum.
      

Recrystallization Start Crude Solid (MP: 58-61°C) Dissolve Dissolve in boiling EtOH Start->Dissolve Turbidity Add hot H2O until turbid Dissolve->Turbidity Clear Add dropwise EtOH to clear Turbidity->Clear Cool Slow Cooling (RT -> 4°C) Clear->Cool Filter Vacuum Filtration & Drying Cool->Filter Product Pure (E)-Oxime (MP: 62-65°C) Filter->Product

Figure 2: Recrystallization workflow to upgrade optical and chemical purity.[1][2]

Characterization & Validation

Melting Point Determination[1][2][4][5]
  • Method: Capillary tube method (USP <741>).[1][2]

  • Expectation: The solid should melt clearly between 62°C and 65°C.

  • Failure Mode: A melting range > 2°C or onset < 60°C indicates moisture content or significant Z-isomer presence.[1][2]

1H-NMR Spectroscopy (DMSO-d6)

NMR is the definitive method to distinguish isomers.[1][2]

  • Aldehydic Proton (CH=N):

    • (E)-Isomer:

      
       8.10 – 8.15 ppm (Singlet).[1][2] The proton is cis to the OH group (anti-configuration relative to the ring), experiencing anisotropy from the N-O bond.[1]
      
    • (Z)-Isomer:

      
       7.30 – 7.60 ppm (Singlet).[1][2] The proton is trans to the OH group.[1][2]
      
  • Aromatic Protons: Two doublets (AA'BB' system) around 6.9 and 7.5 ppm.[1][2]

  • Methoxy Group: Singlet at

    
     3.80 ppm.[1][2]
    
  • Hydroxyl Proton (N-OH): Broad singlet, typically

    
     10.8 – 11.2 ppm (concentration dependent).[1][2]
    

Applications in Drug Development

  • Intermediate for Amines: Reduction (e.g.,

    
     or 
    
    
    
    ) yields 4-methoxybenzylamine, a pharmacophore found in various antihistamines and analgesics.[1][2]
  • Nitrile Synthesis: Dehydration (e.g., with

    
     or acetic anhydride) yields 4-methoxybenzonitrile.[1][2]
    
  • Protection Group: Oxime formation is used to protect the aldehyde functionality during multi-step synthesis, stable to non-oxidizing acids but removable via hydrolysis.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5371961, 4-Methoxybenzaldehyde oxime.[1][2] Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. Benzaldehyde, 4-methoxy-, oxime.[1][2] Retrieved from [Link][1][2]

  • Sigma-Aldrich. Safety Data Sheet & Product Specification: p-Anisaldehyde Oxime.[1][2] (General Reference for commercial specifications).

Sources

Foundational

Stability and storage conditions for 4-Methoxybenzaldehyde oxime

An In-Depth Technical Guide to the Stability and Storage of 4-Methoxybenzaldehyde Oxime Authored by: Senior Application Scientist Publication Date: January 30, 2026 Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Methoxybenzaldehyde Oxime

Authored by: Senior Application Scientist
Publication Date: January 30, 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxybenzaldehyde Oxime (also known as p-Anisaldehyde Oxime). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical information on the compound's physicochemical properties, factors influencing its stability, primary degradation pathways, and best practices for handling and long-term storage. Furthermore, it details robust analytical methodologies for assessing the compound's stability, including a protocol for forced degradation studies and a framework for developing a stability-indicating HPLC method. The causality behind experimental and storage choices is explained to ensure scientific integrity and reproducible outcomes.

Introduction

4-Methoxybenzaldehyde oxime is a versatile organic compound with significant utility across various scientific disciplines. As a stable derivative of 4-methoxybenzaldehyde, it serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its applications are widespread, ranging from the development of novel pharmaceutical compounds and agrochemicals to its use as a reagent in analytical chemistry.[1][2] Given its role as a precursor and intermediate, understanding its chemical stability is paramount to ensuring the integrity of experimental outcomes, the quality of synthesized products, and the safety of its handling.

This guide is structured to provide not just procedural instructions, but a deep-seated understanding of the molecule's behavior under various environmental stressors. By elucidating the mechanisms of its degradation, we can establish a rational basis for its optimal storage and handling, thereby ensuring its efficacy and purity for research and development activities.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-Methoxybenzaldehyde Oxime is essential for its proper handling and storage. These properties dictate its solubility, reactivity, and physical state under various conditions.

PropertyValueSource(s)
Chemical Name 4-Methoxybenzaldehyde Oxime; p-Anisaldehyde Oxime[1][3]
CAS Number 3235-04-9[1][4]
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1][3]
Appearance White to off-white solid/powder[1][4]
Melting Point ~60 °C[4]
Boiling Point ~250 °C[4]
pKa 10.89 ± 0.10 (Predicted)[4]
Purity (Typical) ≥ 96% (HPLC)[1]

Factors Influencing the Stability of 4-Methoxybenzaldehyde Oxime

The stability of an organic molecule is not an intrinsic constant but is highly dependent on its environment. For 4-Methoxybenzaldehyde Oxime, the key factors that can induce degradation are temperature, light, and the presence of moisture, particularly under acidic conditions.

Thermal Stability

While many oximes are crystalline solids at room temperature and possess good thermal stability, elevated temperatures can promote degradation.[5] Heating can provide the activation energy required for hydrolytic decomposition or rearrangement reactions.[6] It is advisable to avoid high temperatures during processing and storage. For long-term preservation of purity, refrigerated conditions are recommended.[1][4]

Photostability

The parent aldehyde, 4-methoxybenzaldehyde, is known to be sensitive to light. Aromatic compounds, especially those with conjugated systems and heteroatoms, can absorb UV radiation, leading to photochemical reactions. While specific photostability studies on 4-Methoxybenzaldehyde Oxime are not extensively documented, it is a prudent and standard practice in chemical management to protect it from light to prevent potential degradation.[7] Storage in amber glass vials or in light-proof containers is a critical precautionary measure.

Hydrolytic Stability (Effect of pH and Moisture)

Hydrolysis is a primary degradation pathway for oximes.[6] The C=N bond is susceptible to cleavage in the presence of water, a reaction that is significantly catalyzed by acid.[8][9] Studies have shown that oximes are substantially more resistant to hydrolysis than analogous imines or hydrazones, but they are not immune.[8] The stability of oximes decreases in acidic pH.[10] Therefore, exposure to moisture, especially in combination with acidic environments, must be strictly avoided. The compound should be stored in a dry, well-sealed container.

Oxidative Stability

Forced degradation studies on similar compounds often include oxidative stress conditions (e.g., exposure to hydrogen peroxide) to assess susceptibility to oxidation.[11] While specific data on 4-Methoxybenzaldehyde Oxime is limited, the aromatic ring and the oxime functional group could be susceptible to strong oxidizing agents.

Degradation Pathways

Understanding the potential chemical transformations that 4-Methoxybenzaldehyde Oxime can undergo is crucial for identifying potential impurities and for designing stability-indicating analytical methods.

Hydrolysis

The most direct degradation pathway is the acid-catalyzed hydrolysis of the oxime functional group. This reaction cleaves the C=N bond, regenerating the parent aldehyde (4-Methoxybenzaldehyde) and hydroxylamine.[6] This is a critical transformation to monitor in stability studies, as the presence of the parent aldehyde would be a direct indicator of degradation.

Diagram: Hydrolytic Degradation Pathway

G cluster_main Acid-Catalyzed Hydrolysis Oxime 4-Methoxybenzaldehyde Oxime (C₈H₉NO₂) Products Degradation Products Oxime->Products H₂O / H⁺ (Moisture & Acidic Conditions) Aldehyde 4-Methoxybenzaldehyde (C₈H₈O₂) Products->Aldehyde Hydroxylamine Hydroxylamine (NH₂OH) Products->Hydroxylamine

Caption: Primary hydrolytic degradation of 4-Methoxybenzaldehyde Oxime.

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes, typically promoted by acid, that converts them into amides.[12][13] In this reaction, the group that is anti-periplanar to the hydroxyl group on the nitrogen migrates. For an aldoxime like 4-Methoxybenzaldehyde Oxime, this rearrangement would yield an N-substituted amide, specifically N-(4-methoxyphenyl)formamide. This transformation is generally irreversible and requires strong acidic conditions and often heat.[14][15]

Recommended Storage and Handling Procedures

Based on the chemical stability profile, a multi-faceted approach to storage and handling is required to maintain the integrity of 4-Methoxybenzaldehyde Oxime.

Long-Term Storage Conditions

For maintaining the compound's purity over extended periods, the following conditions are recommended, summarized from supplier data sheets and chemical principles.

ParameterRecommended ConditionRationaleSource(s)
Temperature 0-8°C (Refrigerated)Minimizes thermal degradation and slows down potential hydrolytic reactions.[1][4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.[16]
Light Protect from light. Store in an amber or opaque container.Prevents potential photochemical degradation.[16]
Environment Store in a dry, well-ventilated area.Avoids moisture uptake from the ambient environment.[16]
In-Use Stability and Handling for Experimental Workflows

During experimental use, the risk of degradation increases due to frequent exposure to ambient conditions. The following workflow is recommended to minimize this risk.

Diagram: Experimental Handling Workflow

G Start Start: Retrieve from long-term storage (0-8°C) Equilibrate Equilibrate container to room temperature before opening Start->Equilibrate Prevents water condensation Weigh Weigh required amount quickly in a dry environment Equilibrate->Weigh Reseal Immediately and tightly reseal parent container Weigh->Reseal Minimizes air/moisture exposure Use Use weighed material in experiment promptly Weigh->Use Store Return parent container to 0-8°C storage Reseal->Store

Caption: Recommended workflow for handling 4-Methoxybenzaldehyde Oxime.

Analytical Methods for Stability Assessment

To empirically determine the stability of 4-Methoxybenzaldehyde Oxime and identify its degradation products, a stability-indicating analytical method is essential.[16] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[10][17]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to generate degradation products for analytical method development.[18][19][20]

Objective: To intentionally degrade 4-Methoxybenzaldehyde Oxime under various stress conditions to identify potential degradants and validate the specificity of a stability-indicating method.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of 4-Methoxybenzaldehyde Oxime in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the working concentration.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat as described for acid hydrolysis. Cool, neutralize with 0.1 M hydrochloric acid, and dilute.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to the working concentration.

  • Thermal Degradation: Place a sample of the solid powder in a hot air oven at a temperature below its melting point (e.g., 50°C) for a set period. Also, reflux a solution of the compound for several hours.

  • Photolytic Degradation: Expose a solution and a solid sample to direct sunlight or a photostability chamber (ICH Q1B conditions) for a defined period.

  • Control Samples: Prepare a control sample (unstressed) by diluting the stock solution to the working concentration.

  • Analysis: Analyze all stressed samples and the control sample by a suitable HPLC method. The goal is to achieve 5-20% degradation of the active substance.

Framework: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate its degradation products from the parent compound and from each other.[16][17]

Recommended Starting Parameters for Method Development:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a common starting point for aromatic compounds.[21]

  • Mobile Phase:

    • Phase A: Water with a buffer (e.g., 0.1% formic acid or 10 mM phosphate buffer, pH adjusted to 3.0)

    • Phase B: Acetonitrile or Methanol

  • Elution: A gradient elution (e.g., starting with 95% A, ramping to 95% B) is recommended to ensure separation of the relatively nonpolar parent compound from potentially more polar degradants.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 254 nm or 276 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.[10]

  • Validation: The method must be validated according to ICH guidelines. The key validation parameter for a stability-indicating method is specificity, which is demonstrated by analyzing the samples from the forced degradation study. The method should show baseline resolution between the 4-Methoxybenzaldehyde Oxime peak and all degradation product peaks.

Conclusion

4-Methoxybenzaldehyde Oxime is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are acid-catalyzed hydrolysis and potential degradation from heat and light. By implementing the storage and handling procedures outlined in this guide—specifically, refrigeration in a dry, inert, and light-protected environment—the integrity and purity of the compound can be effectively preserved. For all development and research applications, the use of a validated stability-indicating analytical method is crucial for monitoring purity and ensuring the quality of experimental data.

References

  • J&K Scientific. (n.d.). 4-Methoxybenzaldehyde Oxime | 3235-04-9. Retrieved from [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., & Sara, K. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. Retrieved from [Link]

  • Google Patents. (n.d.). US4922017A - Process for production of aromatic aldoximes.
  • Royal Society of Chemistry. (n.d.). Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

  • Szegi, P., Kalász, H., Laufer, R., Kuca, K., & Tekes, K. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579-586. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of oxime and identified degradation products. Retrieved from [Link]

  • Worek, F., Kirchner, T., Bäcker, M., & Szinicz, L. (1996). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of toxicology, 70(10), 635-641. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 22(4), 629-644. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Retrieved from [Link]

  • ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Retrieved from [Link]

  • BJSTR. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR (300 MHz, DMSO-d6) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. Retrieved from [Link]

  • MDPI. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell-penetrating peptide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. Retrieved from [Link]

  • PlantaeDB. (n.d.). 4-Methoxybenzaldehyde oxime. Retrieved from [Link]

Sources

Exploratory

4-Methoxybenzaldehyde oxime CAS number and molecular formula

This technical guide provides a comprehensive analysis of 4-Methoxybenzaldehyde oxime , detailing its chemical identity, synthesis protocols, spectral properties, and applications in drug development. Executive Summary 4...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Methoxybenzaldehyde oxime , detailing its chemical identity, synthesis protocols, spectral properties, and applications in drug development.

Executive Summary

4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime) is a critical organonitrogen intermediate used extensively in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] It serves as a pivotal precursor for 4-methoxybenzonitrile (via dehydration) and 4-methoxybenzylamine (via reduction). Its stability and reactivity profile make it a model substrate for studying oxime functional group transformations, including Beckmann rearrangements and C-H activation pathways.

Chemical Identity & Constants

The compound exists as stereoisomers (


 and 

), with the (

)-isomer being thermodynamically favored in most synthetic preparations.
ParameterData
Chemical Name 4-Methoxybenzaldehyde oxime
Synonyms p-Anisaldoxime; p-Anisaldehyde oxime; N-[(4-methoxyphenyl)methylidene]hydroxylamine
CAS Number (General) 3235-04-9
CAS Number (

-isomer)
3717-21-3
CAS Number (

-isomer)
3717-22-4
Molecular Formula C

H

NO

Molecular Weight 151.16 g/mol
SMILES COC1=CC=C(C=C1)C=NO
InChI Key FXOSHPAYNZBSFO-RMKNXTFCSA-N

Physical & Spectral Properties

Accurate characterization is essential for validating synthesis quality. The compound typically isolates as a white to off-white crystalline solid.

Physical Constants
  • Appearance: White crystalline powder.

  • Melting Point: The compound exhibits polymorphism based on stereochemistry:

    • 
      -form (syn/Z): ~64–65 °C
      
    • 
      -form (anti/E): ~133 °C
      
    • Note: Commercial samples often present as the lower-melting isomer or a mixture.

  • Solubility: Soluble in ethanol, methanol, ethyl acetate, and chloroform; sparingly soluble in water.

Spectroscopic Data (Reference Standard)

The following NMR data corresponds to the (


)-isomer in CDCl

.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
3.83Singlet (s)3H-OCH

6.91Doublet (d,

=8.8 Hz)
2HAr-H (meta to oxime)
7.52Doublet (d,

=8.8 Hz)
2HAr-H (ortho to oxime)
8.14Singlet (s)1H-CH=N- (Oxime methine)
9.10–9.60Broad Singlet (br s)1H=N-OH

C NMR
55.4---OCH

114.2--Ar-C (meta)
124.5--Ar-C (ipso)
128.6--Ar-C (ortho)
149.8--C=N
161.2--Ar-C-O (para)

Synthesis Protocol: Condensation Pathway

The most robust method for synthesizing 4-methoxybenzaldehyde oxime is the condensation of p-anisaldehyde with hydroxylamine hydrochloride in a buffered ethanolic solution.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl carbon, followed by proton transfer and the elimination of water.

SynthesisMechanism Aldehyde p-Anisaldehyde (Electrophile) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Transition Water Elimination Intermediate->Transition Proton Transfer Product 4-Methoxybenzaldehyde Oxime Transition->Product - H2O

Figure 1: Mechanistic pathway for the condensation of p-anisaldehyde with hydroxylamine.

Experimental Procedure (Standard Batch)

Reagents:

  • 4-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • Hydroxylamine hydrochloride (12 mmol, 0.83 g)

  • Sodium acetate (anhydrous) (15 mmol, 1.23 g) or NaOH (12 mmol)

  • Ethanol (95%, 20 mL)

  • Water (5 mL)

Protocol:

  • Preparation: Dissolve hydroxylamine hydrochloride and sodium acetate in water (5 mL).

  • Addition: Add the aqueous solution to a stirred solution of 4-methoxybenzaldehyde in ethanol (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 1–2 hours. Monitor progress via TLC (eluent 20% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by the oxime spot (
    
    
    
    ).
  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Add ice-cold water (30 mL) to the residue to precipitate the oxime.

    • Filter the white solid and wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from ethanol/water (1:1) if necessary.

  • Yield: Expected yield is 85–95%.

Reactivity & Applications

4-Methoxybenzaldehyde oxime is a versatile "chemical handle."[1] Its primary utility lies in its ability to be dehydrated to nitriles or reduced to amines, serving as a gateway to benzylamine derivatives and benzonitriles.

Reaction Web

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ReactionWeb Oxime 4-Methoxybenzaldehyde Oxime Nitrile 4-Methoxybenzonitrile (Dehydration) Oxime->Nitrile SOCl2 or Ac2O/Heat Amine 4-Methoxybenzylamine (Reduction) Oxime->Amine H2 / Raney Ni or Zn/HCl Beckmann Amide/Lactam (Beckmann Rearrangement) Oxime->Beckmann H2SO4 or PCl5 C_H_Act Isoxazolines (C-H Activation/Cyclization) Oxime->C_H_Act Pd Cat. / Olefin

Figure 2: Divergent synthetic applications of 4-methoxybenzaldehyde oxime.

Key Transformations
  • Dehydration to 4-Methoxybenzonitrile:

    • Reagents: Thionyl chloride (

      
      ), Acetic anhydride (
      
      
      
      ), or catalytic systems (e.g., Copper salts).
    • Significance: Provides a route to aryl nitriles without using toxic cyanide salts (e.g., NaCN).

  • Reduction to 4-Methoxybenzylamine:

    • Reagents: Hydrogenation (

      
      , Raney Ni) or chemical reduction (
      
      
      
      ).
    • Significance: Essential motif in medicinal chemistry (e.g., antihistamines, adrenergic agents).

Safety & Handling (GHS)

While useful, this compound poses specific hazards. Standard Personal Protective Equipment (PPE) including nitrile gloves and safety goggles is mandatory.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8 °C preferred) under inert atmosphere to prevent slow oxidation or hydrolysis.

References

  • PubChem. 4-Methoxybenzaldehyde Oxime - Compound Summary. National Library of Medicine. [Link]

  • Haddenham, D. et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry, 74(5), 1964-1970.[2] [Link]

  • Fleming, G. D. et al. (2008). Theoretical surface-enhanced Raman spectra study of substituted benzenes. Spectrochimica Acta Part A. [Link]

Sources

Foundational

Solubility of 4-Methoxybenzaldehyde oxime in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxybenzaldehyde Oxime in Organic Solvents Introduction 4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile organic compound that serves a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxybenzaldehyde Oxime in Organic Solvents

Introduction

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its molecular structure, featuring a methoxy group, imbues it with enhanced reactivity and solubility, making it a valuable component in medicinal chemistry and material science.[1] Understanding the solubility of 4-Methoxybenzaldehyde oxime in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-Methoxybenzaldehyde oxime, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 4-Methoxybenzaldehyde Oxime

A foundational understanding of the physicochemical properties of 4-Methoxybenzaldehyde oxime is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White powder[1]
logP (Octanol/Water) 1.503 (Predicted)[3]
Water Solubility log10WS = -0.90 (Predicted)[3]

The predicted octanol/water partition coefficient (logP) of 1.503 suggests that 4-Methoxybenzaldehyde oxime has a moderate lipophilic character, indicating a preference for organic solvents over water.[3]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of organic compounds.[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of 4-Methoxybenzaldehyde oxime is governed by a balance of intermolecular forces between the solute and the solvent molecules.

The Role of Intermolecular Forces

The structure of 4-Methoxybenzaldehyde oxime allows for several types of intermolecular interactions:

  • Van der Waals Forces: The aromatic ring and the methyl group of the methoxy moiety contribute to nonpolar van der Waals interactions. These forces are significant when interacting with nonpolar solvents.

  • Dipole-Dipole Interactions: The methoxy group and the oxime functional group introduce polarity to the molecule, enabling dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The oxime functional group (-C=N-OH) is a key determinant of solubility. It can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms).[4] The hydrogen bond acidity of oximes is comparable to that of alcohols, indicating a strong potential for hydrogen bonding.[5]

Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). These parameters break down the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6][7] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar.

Estimated Solubility Profile of 4-Methoxybenzaldehyde Oxime

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarSparingly SolubleDominated by van der Waals forces; lacks strong interactions with the polar oxime group.
Toluene Nonpolar (Aromatic)SolublePi-pi stacking interactions between the aromatic rings of toluene and the solute can enhance solubility.
Dichloromethane Polar AproticSolubleDipole-dipole interactions are favorable.
Ethyl Acetate Polar AproticSolubleCan act as a hydrogen bond acceptor, interacting with the oxime's hydroxyl group.
Acetone Polar AproticVery SolubleStrong dipole-dipole interactions and its ability to accept hydrogen bonds make it a good solvent.
Ethanol Polar ProticVery SolubleCan act as both a hydrogen bond donor and acceptor, leading to strong interactions with the oxime group.
Methanol Polar ProticVery SolubleSimilar to ethanol, with strong hydrogen bonding capabilities.
Water Polar ProticPoorly SolubleDespite its ability to hydrogen bond, the nonpolar aromatic ring limits solubility in water, as supported by the predicted low water solubility.[3][6]

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is necessary. The shake-flask method is a reliable and widely used technique for this purpose.[10]

Protocol: Shake-Flask Method with Gravimetric Quantification

This protocol outlines the steps to determine the solubility of 4-Methoxybenzaldehyde oxime in an organic solvent at a specific temperature.

1. Materials and Equipment:

  • 4-Methoxybenzaldehyde oxime (solid)

  • Solvent of interest (e.g., ethanol)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes

  • Oven

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_quantification Quantification (Gravimetric) cluster_calc Calculation A Add excess 4-Methoxybenzaldehyde oxime to solvent in a vial B Seal the vial A->B C Place vial in a shaker bath at constant temperature B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe E->F G Attach syringe filter and dispense a known volume into a pre-weighed dish F->G H Weigh the dish with the solution G->H I Evaporate the solvent in an oven H->I J Cool in a desiccator and weigh the dish with the residue I->J K Repeat drying and weighing until a constant mass is achieved J->K L Calculate the mass of the dissolved solid K->L M Calculate the mass of the solvent L->M N Express solubility (e.g., in g/100 g of solvent) M->N

Caption: Experimental workflow for solubility determination.

3. Step-by-Step Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 4-Methoxybenzaldehyde oxime to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sampling: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Attach a syringe filter to the syringe and dispense a known volume or mass of the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.[11][12]

  • Calculation:

    • Mass of dissolved solid = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

Molecular Interactions Driving Solubility

The interplay of intermolecular forces dictates the solubility of 4-Methoxybenzaldehyde oxime in different classes of organic solvents.

G cluster_solute 4-Methoxybenzaldehyde Oxime cluster_solvents Organic Solvents solute C₈H₉NO₂ ethanol Ethanol (Polar Protic) solute->ethanol Strong H-bonding (donor & acceptor) Dipole-dipole acetone Acetone (Polar Aprotic) solute->acetone H-bonding (acceptor) Strong Dipole-dipole hexane Hexane (Nonpolar) solute->hexane Weak van der Waals forces

Caption: Dominant intermolecular forces in solution.

  • In Polar Protic Solvents (e.g., Ethanol): Ethanol can act as both a hydrogen bond donor and acceptor. This leads to strong hydrogen bonding interactions with the oxime's hydroxyl group and the nitrogen and oxygen lone pairs. These strong interactions readily overcome the solute-solute and solvent-solvent forces, resulting in high solubility.

  • In Polar Aprotic Solvents (e.g., Acetone): Acetone possesses a strong dipole and can act as a hydrogen bond acceptor. It can accept a hydrogen bond from the oxime's hydroxyl group and engage in favorable dipole-dipole interactions. This results in good solubility.

  • In Nonpolar Solvents (e.g., Hexane): The interactions between the nonpolar hexane and the polar 4-Methoxybenzaldehyde oxime are limited to weak van der Waals forces. These interactions are not strong enough to overcome the hydrogen bonding and dipole-dipole forces holding the solute molecules together in the solid state, leading to poor solubility.

Conclusion

The solubility of 4-Methoxybenzaldehyde oxime in organic solvents is a multifaceted property governed by the interplay of its molecular structure and the nature of the solvent. While quantitative data requires experimental determination, a strong predictive understanding can be achieved through the principles of "like dissolves like" and an analysis of intermolecular forces, particularly the hydrogen bonding capabilities of the oxime functional group. This guide provides both the theoretical foundation and a practical experimental framework for researchers to confidently assess and utilize the solubility of 4-Methoxybenzaldehyde oxime in their scientific endeavors.

References
  • Grokipedia. (n.d.). 4-Anisaldehyde.
  • CymitQuimica. (n.d.). CAS 699-06-9: 4-Hydroxybenzaldehyde oxime.
  • Chem-Impex. (n.d.). 4-Methoxybenzaldehyde Oxime.
  • BDMAEE. (2024, February 2). o-anisaldehyde.
  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-Methoxybenzaldehyde Oxime | 3235-04-9.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-methoxy-, oxime (CAS 3235-04-9). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Abraham, M. H., et al. (2009). The hydrogen bond acidity and other descriptors for oximes. New Journal of Chemistry, 33(1), 76-81.
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • SciSpace. (n.d.). Structural Chemistry of Oximes. Retrieved from [Link]

Sources

Exploratory

The Stereochemical Crucible: A Technical Guide to Benzaldehyde Oximes

Executive Summary Benzaldehyde oxime ( ) is more than a simple condensation product; it is a historical artifact that forced the re-evaluation of stereochemical theory. For the modern researcher, it serves as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzaldehyde oxime (


) is more than a simple condensation product; it is a historical artifact that forced the re-evaluation of stereochemical theory. For the modern researcher, it serves as a versatile intermediate in the synthesis of nitriles, amides, and heterocycles. This guide synthesizes the historical stereochemical debates with robust, self-validating synthetic protocols, offering a definitive reference for laboratory application.

Part 1: The Historical Crucible (Discovery & Stereochemistry)

The "Isomerism of the Second Dimension"

In the late 19th century, organic chemistry was grappling with a fundamental anomaly. While van 't Hoff and Le Bel had successfully explained carbon stereochemistry, nitrogen remained a mystery. Researchers had isolated two distinct forms of benzaldehyde oxime, yet they possessed identical connectivity.

  • The Structural Hypothesis: Early theorists believed the isomers were structural—one was the oxime (

    
    ) and the other a cyclic "nitrone" or isonitroso compound.
    
  • The Hantzsch-Werner Breakthrough (1890): Arthur Hantzsch and Alfred Werner proposed a radical idea: nitrogen, like carbon, possessed stereochemistry. They introduced the concept of geometric isomerism across the

    
     double bond, coining the terms syn and anti.
    
The Assignment Error (The Causality of Failure)

While Hantzsch and Werner were theoretically correct, their physical assignment of the isomers was inverted for over 30 years.

  • The Hantzsch Assumption: He believed that elimination reactions (forming nitriles) occurred most easily when groups were on the same side (syn-elimination).

  • The Meisenheimer Correction (1921): Jacob Meisenheimer utilized ozonolysis and ring-opening experiments to prove that elimination is favored when groups are anti (trans-elimination). This reversed the entire field's understanding of oxime configuration.

Key Takeaway for Researchers: When reading pre-1921 literature, be aware that the terms syn and anti often refer to the opposite of the modern structural assignment.

Part 2: Synthetic Pathways & Mechanistic Insights

Isomer Control Strategy

The synthesis of benzaldehyde oxime yields a mixture of


 and 

isomers.[1] The thermodynamic product is the

-isomer (anti-phenyl), while the

-isomer (syn-phenyl) is kinetically accessible but labile.
  • (E)-Benzaldehyde Oxime: High melting point (~130°C), stable.

  • (Z)-Benzaldehyde Oxime: Low melting point (~35°C), easily dehydrates to benzonitrile.

Protocol: Buffered Condensation

Rationale: Direct mixing of benzaldehyde and hydroxylamine hydrochloride releases HCl, dropping pH and potentially catalyzing the Beckmann rearrangement or hydrolysis. A buffered system is critical.

Reagents:

  • Benzaldehyde (freshly distilled, free of benzoic acid)

  • Hydroxylamine hydrochloride (

    
    )[2][3][4]
    
  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Solvent: Ethanol/Water or Methanol[5]

Step-by-Step Methodology
  • Preparation: Dissolve 1.2 eq of

    
     in minimal water.
    
  • Basification: Add 1.2 eq of

    
     (20% aq solution) dropwise at 0°C. Critical: Keep temperature <10°C to minimize side reactions.
    
  • Addition: Add 1.0 eq Benzaldehyde dropwise with vigorous stirring. The solution will become turbid.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Workup (Isomer Selective):

    • For Mixed Isomers: Extract with diethyl ether, wash with brine, dry over

      
      , and evaporate.
      
    • For (E)-Isomer Isolation: Acidify the aqueous layer slightly (pH 5-6) to precipitate the stable solid. Recrystallize from ethanol/water.

SynthesisWorkflow Reagents Reagents: Benzaldehyde + NH2OH·HCl Buffer pH Control: Add NaOH/Na2CO3 (Maintain pH ~5-7) Reagents->Buffer 0°C Ice Bath Reaction Reaction: Nucleophilic Attack (- H2O) Buffer->Reaction RT, 1 hr Isomers Product Mixture: (E) and (Z) Oximes Reaction->Isomers Workup Purification Purification: Recrystallization (E) or Distillation (Z) Isomers->Purification Separation

Figure 1: Logic flow for the buffered synthesis of benzaldehyde oxime, prioritizing pH control to prevent premature rearrangement.

Part 3: The Beckmann Rearrangement[4][6]

The defining reaction of oximes is the acid-catalyzed rearrangement to amides.[6] For benzaldehyde oxime, this pathway is stereospecific and highly sensitive to the isomer used.

The Mechanism: "Anti" Migration

The migration of the substituent occurs anti (trans) to the leaving hydroxyl group.[7]

  • Protonation: The

    
     group is protonated by acid (
    
    
    
    ,
    
    
    , or Polyphosphoric acid).
  • Migration/Cleavage: As water leaves, the group anti to the nitrogen lone pair migrates to the nitrogen.[7]

  • Hydrolysis: The resulting nitrilium ion is trapped by water to form the amide.[6][7]

The Benzaldehyde Paradox:

  • (E)-Isomer (Anti-Phenyl): The H atom is syn to the OH. The Phenyl group is anti. Migration of Phenyl yields N-Formylaniline (Formanilide).

  • (Z)-Isomer (Syn-Phenyl): The H atom is anti to the OH. Migration of H (or simple trans-elimination) yields Benzonitrile .

Note: In practice, most aldoximes dehydrate to nitriles under Beckmann conditions unless specific catalysts (e.g., Nickel acetate) are used to force the rearrangement.

BeckmannMechanism Start Oxime (R-CR'=N-OH) Protonation Transition Transition State [R Group Migrates Anti] Start->Transition -H2O Intermediate Nitrilium Ion (R-N+=C-R') Transition->Intermediate 1,2-Shift Product Amide (R-NH-CO-R') Intermediate->Product +H2O (Hydrolysis)

Figure 2: General mechanism of the Beckmann Rearrangement. For Benzaldehyde Oxime, the pathway diverges based on stereochemistry (Amide vs. Nitrile).[8]

Part 4: Data & Properties[2][9][10]

Comparative Properties of Isomers

Accurate identification of the isomer is crucial for downstream applications.

Property(Z)-Benzaldehyde Oxime(E)-Benzaldehyde Oxime
IUPAC Config Syn-Phenyl (Phenyl/OH same side)Anti-Phenyl (Phenyl/OH opposite)
Old Nomenclature "Syn-benzaldoxime" (Incorrect hist.)"Anti-benzaldoxime" (Incorrect hist.)
Melting Point 33 - 35 °C130 - 133 °C
Stability Unstable (converts to E or Nitrile)Stable (Thermodynamic product)
Reaction with

Dehydrates to Benzonitrile Forms Acetyl derivative (stable)
H-NMR (

-H)

~8.15 ppm

~8.15 ppm (Shift varies by solvent)

Note: The (Z) isomer is often an oil or low-melting solid that transforms into the (E) isomer upon standing or heating with acid.

References

  • Hantzsch, A., & Werner, A. (1890).[9] "Ueber die räumliche Anordnung der Atome in stickstoffhaltigen Molekülen" (On the spatial arrangement of atoms in nitrogen-containing molecules). Berichte der deutschen chemischen Gesellschaft.

  • Beckmann, E. (1886).[6] "Zur Kenntniss der Isonitrosoverbindungen" (On the knowledge of isonitroso compounds). Berichte der deutschen chemischen Gesellschaft.

  • Meisenheimer, J. (1921). "Über die Konfiguration der Benzaldoxime". Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. (1943). "Benzaldehyde Oxime (General Procedure)". Organic Syntheses, Coll. Vol. 2, p. 76.

  • Sigma-Aldrich. (2024). "(E)-Benzaldehyde oxime Safety Data Sheet".

Sources

Foundational

Technical Guide: Potential Biological Activities of 4-Methoxybenzaldehyde Oxime Derivatives

Executive Summary 4-Methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime) represents a versatile pharmacophore in medicinal chemistry. While the parent aldehyde is a known antifungal and tyrosinase inhibitor, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime) represents a versatile pharmacophore in medicinal chemistry. While the parent aldehyde is a known antifungal and tyrosinase inhibitor, the oxime functionality (=N-OH) unlocks a broader spectrum of biological activities through two primary mechanisms: chelation capability (forming stable transition metal complexes) and derivatization potential (specifically O-alkylation and O-acylation).

This technical guide analyzes the therapeutic potential of this scaffold, focusing on three validated domains:

  • Antimicrobial & Antifungal Activity: Enhanced by metal complexation and lipophilic esterification.

  • Anticancer Properties: Specifically targeting HL-60 leukemia cells via mitochondrial apoptosis pathways.

  • Metabolic Enzyme Inhibition: Dual-acting inhibition of Aldose Reductase (ALR2) for diabetic complication management.[1]

Chemical Basis & Synthesis Strategy[2][3][4][5][6][7][8]

Structural Characteristics

The compound exists as two geometric isomers, E (anti) and Z (syn), due to the restricted rotation around the C=N bond.

  • Z-isomer: Typically the thermodynamically favored product (approx. 82% yield in standard methanol synthesis).

  • Reactivity: The hydroxyl group (-OH) is amphoteric but primarily acts as a nucleophile in etherification reactions or as a mono-anionic bidentate ligand (via N and O) in coordination chemistry.

Synthesis Pathways

The synthesis of the core oxime is a condensation reaction between 4-methoxybenzaldehyde and hydroxylamine hydrochloride. Subsequent derivatization yields the bioactive oxime ethers or metal complexes.

Graphviz Diagram: Synthesis & Derivatization Workflow

SynthesisPath cluster_0 Key Reaction Types Aldehyde 4-Methoxybenzaldehyde (Precursor) Oxime 4-Methoxybenzaldehyde Oxime (Core Scaffold) Aldehyde->Oxime Condensation (NaOAc, MeOH, RT) NH2OH NH2OH·HCl (Reagent) NH2OH->Oxime Ether Oxime Ethers (Antifungal/ARI Agents) Oxime->Ether O-Alkylation (R-X, K2CO3, DMF) Complex Metal Complexes (Cu, Co, Ni) (Antibacterial) Oxime->Complex Chelation (MCl2, EtOH)

Caption: Synthetic pathways transforming the aldehyde precursor into bioactive oxime ethers and metal chelates.

Pharmacological Profile[1][4][10][11]

Antimicrobial and Antifungal Activity

The parent compound, p-anisaldehyde, exhibits antifungal activity by disrupting cell wall integrity in Penicillium species.[2] However, derivatization significantly enhances potency and stability.

  • Oxime Esters: (E)-anisaldehyde-based oxime esters have demonstrated superior inhibition rates against Rhizoctonia solani and Fusarium oxysporum compared to standard fungicides like chlorothalonil.[3] The lipophilic nature of the ester tail facilitates penetration through the fungal cell membrane.

  • Metal Complexes: Transition metal complexes (specifically Cu(II), Co(II), and Ni(II)) of anisaldehyde-derived ligands show broad-spectrum antibacterial activity.

    • Mechanism: Chelation reduces the polarity of the metal ion (partial sharing of positive charge with donor groups), increasing lipophilicity (Tweedy's Chelation Theory). This allows the complex to penetrate the lipid bilayer of bacteria more effectively than free metal ions, blocking metal binding sites on enzymes.

Anticancer Activity (Cytotoxicity)

Research indicates specific activity against HL-60 (human promyelocytic leukemia) cell lines.

  • Active Pharmacophore: Benzyloxybenzaldehyde derivatives (structurally related to oxime ethers).

  • Mechanism of Action:

    • Cell Cycle Arrest: Accumulation of cells in the G2/M phase.

    • Mitochondrial Dysfunction: Loss of mitochondrial membrane potential (

      
      ).
      
    • Apoptosis: Caspase-dependent pathway activation (Caspase-3, -8, -9).[4]

Metabolic Enzyme Inhibition (Diabetes)

Oxime ether derivatives have emerged as potent inhibitors of Aldose Reductase (ALR2) .[1]

  • Context: ALR2 converts glucose to sorbitol. In diabetes, excess sorbitol accumulation leads to osmotic stress, causing cataracts and neuropathy.

  • Key Finding: O-benzyl oxime derivatives of polyhydroxybenzaldehydes function as dual-acting agents :

    • Inhibit ALR2 (preventing sorbitol accumulation).

    • Scavenge Reactive Oxygen Species (ROS) generated by hyperglycemia.

Structure-Activity Relationship (SAR)

The biological efficacy of 4-methoxybenzaldehyde oxime relies on specific structural features.

Graphviz Diagram: SAR Analysis

SAR Core 4-Methoxybenzaldehyde Oxime Scaffold Methoxy 4-Methoxy Group (-OCH3) Core->Methoxy Oxime Oxime Moiety (=N-OH) Core->Oxime Ring Phenyl Ring Core->Ring ElecDon Electron Donation: Stabilizes metal complexes Methoxy->ElecDon Chelation N & O Coordination: Critical for antibacterial metal complexes Oxime->Chelation Lipophilicity O-Alkylation Site: Increases membrane permeability (Antifungal/Anticancer) Oxime->Lipophilicity Steric Hydrophobic Interaction: Fits ALR2 enzyme pocket Ring->Steric

Caption: Functional dissection of the scaffold showing how specific groups contribute to biological activity.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxybenzaldehyde Oxime

Standard Batch Method (Yield ~90%)

  • Reagents: 4-Methoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (12 mmol), Methanol (20 mL).

  • Procedure:

    • Dissolve hydroxylamine HCl and sodium acetate in minimum water.

    • Add this solution to a stirred solution of 4-methoxybenzaldehyde in methanol.

    • Stir at room temperature for 2–4 hours (Monitor via TLC, solvent system Hexane:EtOAc 7:3).

    • Evaporate methanol under reduced pressure.

    • Pour residue into ice-cold water. The oxime will precipitate as a white solid.

    • Filter, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Synthesis of Metal Complexes (General)

Targeting Cu(II), Ni(II), Co(II) complexes

  • Reagents: Synthesized Oxime (2 mmol), Metal Chloride (

    
    ) (1 mmol), Ethanol (25 mL).
    
  • Procedure:

    • Dissolve the oxime in hot ethanol.

    • Add the metal salt solution (in ethanol) dropwise under continuous stirring.

    • Reflux the mixture for 3–5 hours.

    • Cool to room temperature.[5][6] The colored complex precipitate is filtered, washed with cold ethanol and ether, and dried in a desiccator.

Protocol C: MTT Cytotoxicity Assay (HL-60 Cells)

Validating Anticancer Potential

  • Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seeding: Seed cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at varying concentrations (1–100

    
    M). Incubate for 48 hours.
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Remove supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

    
    .
    

Data Summary: Comparative Biological Activity

Compound ClassTarget Organism/EnzymeKey MetricReference
(E)-Oxime Ester Rhizoctonia solani (Fungus)92.3% Inhibition (at 50

g/mL)
[1]
(E)-Oxime Ester Fusarium oxysporum (Fungus)79.2% Inhibition (at 50

g/mL)
[1]
Cu(II) Complex Staphylococcus aureusZone of Inhibition: 18 mm[2]
Benzyloxy-derivative HL-60 (Leukemia Cells)

: 1–10

M
[3]
O-Benzyl Oxime Aldose Reductase (ALR2)

: 0.23

M (High Selectivity)
[4]

References

  • Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds. Chemistry & Biodiversity.

  • Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. African Journal of Online.

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules (MDPI).

  • p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum. Frontiers in Microbiology.

Sources

Exploratory

Literature review of 4-Methoxybenzaldehyde oxime applications

An In-depth Technical Guide to the Applications of 4-Methoxybenzaldehyde Oxime Introduction: Unveiling a Versatile Chemical Intermediate 4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of 4-Methoxybenzaldehyde Oxime

Introduction: Unveiling a Versatile Chemical Intermediate

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile organic compound that serves as a crucial building block in a multitude of scientific and industrial domains.[1] Characterized by a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol , this white crystalline solid possesses a unique chemical architecture—a benzene ring substituted with a methoxy group and an oxime functional group.[1][2][3] The presence of the electron-donating methoxy group enhances the molecule's reactivity and solubility, making it an ideal intermediate for complex syntheses.[1][2]

The oxime functional group (-C=N-OH) can exist as two geometric isomers, (E) and (Z), which can influence its biological activity and chemical reactivity. This isomeric nature, combined with the reactivity of the oxime and the aromatic ring, underpins its widespread utility. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and core applications of 4-methoxybenzaldehyde oxime, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore its pivotal role in pharmaceuticals, agrochemicals, material science, and analytical chemistry, supported by detailed protocols and mechanistic diagrams.[1][4][5]

Fig. 1: Geometric Isomers of 4-Methoxybenzaldehyde Oxime

Chapter 1: Synthesis and Key Chemical Transformations

The utility of any chemical intermediate is fundamentally tied to its accessibility and the predictability of its subsequent reactions. 4-Methoxybenzaldehyde oxime excels in both aspects.

Synthesis of 4-Methoxybenzaldehyde Oxime

The primary synthesis route is a classic condensation reaction between 4-methoxybenzaldehyde and hydroxylamine.[2] The aldehyde's carbonyl carbon undergoes nucleophilic attack by the nitrogen atom of hydroxylamine, followed by dehydration to yield the oxime. The choice of a mild base is critical to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine needed for the reaction without promoting unwanted side reactions.

This protocol is adapted from standard procedures for benzaldehyde oxime synthesis.[6]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol (5-10 mL per mmol of aldehyde).

  • Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq).

  • Base Addition: Slowly add an aqueous solution of a suitable base, such as sodium hydroxide (NaOH) or sodium acetate (1.2 eq), to the mixture. The causality here is to neutralize the HCl salt and free the hydroxylamine nucleophile.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aldehyde spot is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the ethanol volume under reduced pressure.

  • Precipitation & Isolation: Add cold water to the concentrated mixture to precipitate the crude product.

  • Purification: Collect the white precipitate by filtration using a Buchner funnel. Wash the solid with cold water to remove inorganic salts and dry it under a vacuum to yield 4-methoxybenzaldehyde oxime. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

SynthesisWorkflow start Start reagents Dissolve 4-Methoxybenzaldehyde in Ethanol start->reagents add_nh2oh Add Hydroxylamine Hydrochloride (1.2 eq) reagents->add_nh2oh add_base Add Aqueous Base (e.g., NaOH, 1.2 eq) add_nh2oh->add_base reflux Heat to Reflux & Monitor by TLC add_base->reflux workup Cool & Concentrate (Reduce Ethanol) reflux->workup precipitate Precipitate with Cold Water workup->precipitate isolate Filter, Wash & Dry Product precipitate->isolate end End isolate->end

Fig. 2: Synthesis Workflow for 4-Methoxybenzaldehyde Oxime
Versatility in Chemical Transformations

The true power of 4-methoxybenzaldehyde oxime lies in the reactivity of the oxime functional group, which can be readily transformed into other valuable moieties. This versatility allows chemists to access a wide range of molecular scaffolds from a single, easily prepared intermediate.

  • Reduction to Amines: The oxime can be reduced to the corresponding primary amine using various reducing agents (e.g., LiAlH₄, catalytic hydrogenation), providing a route to benzylamines.

  • Beckmann Rearrangement to Amides: In the presence of an acid catalyst (e.g., PCl₅, H₂SO₄), the oxime undergoes a Beckmann rearrangement to form an amide (4-methoxybenzamide).[6] This is a powerful carbon-nitrogen bond-forming reaction.

  • Dehydration to Nitriles: Dehydrating agents (e.g., acetic anhydride, thionyl chloride) can convert the oxime directly to a nitrile (4-methoxybenzonitrile).[6]

  • Cross-Coupling Reactions: When the aromatic ring is appropriately functionalized (e.g., with an iodine atom), the oxime scaffold can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse substituents to build molecular complexity.[6]

Chapter 2: Applications in Pharmaceutical Research and Drug Development

4-Methoxybenzaldehyde oxime and its derivatives are extensively used in medicinal chemistry to develop novel therapeutic agents.[1] The oxime moiety is not merely a synthetic handle but is often integral to the pharmacophore responsible for biological activity.

Case Study: CNS-Active Cholinesterase Reactivators

The Challenge: Organophosphorus (OP) nerve agents cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. Standard antidotes include oxime reactivators, but these are typically quaternary ammonium salts that cannot effectively cross the blood-brain barrier (BBB) to treat CNS-related symptoms.[7]

The Rationale: Researchers have designed novel, uncharged oximes based on scaffolds like 4-methoxybenzaldehyde oxime.[7] The absence of a permanent positive charge is hypothesized to improve lipophilicity and facilitate passive diffusion across the BBB. The 4-methoxybenzaldehyde oxime framework provides a synthetically accessible and easily modifiable template to explore these next-generation reactivators for both central and peripheral nervous system targets.[7]

AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis Receptor ACh Receptor ACh->Receptor Binding -> Signal AChE_inhibited Inhibited AChE-OP OP Organophosphate (Nerve Agent) OP->AChE_active Inhibition Oxime Uncharged Oxime Reactivator Oxime->AChE_inhibited Reactivation

Fig. 3: Cholinesterase Inhibition and Oxime Reactivation
Case Study: Anticancer Agents as Combretastatin Analogs

The Target: Combretastatin A-4 is a natural product that inhibits cancer cell proliferation by binding to tubulin and preventing the formation of microtubules essential for cell division.

The Application: Substituted benzaldehyde oximes are key intermediates in the synthesis of combretastatin analogs.[6] For example, 3-iodo-4,5-dimethoxybenzaldehyde oxime serves as a versatile scaffold. The iodo group allows for palladium-catalyzed cross-coupling reactions to introduce a second aromatic ring, a crucial step in building the combretastatin core structure.[6] The oxime functionality offers a point for further modification, allowing chemists to systematically probe structure-activity relationships (SAR) and optimize the compound's potency and pharmacokinetic properties.[6]

Case Study: Dual-Acting Agents for Diabetic Complications

The Pathology: In diabetes, hyperglycemia leads to increased flux through the polyol pathway, mediated by the enzyme aldose reductase (ALR2). This process contributes to cellular toxicity and the generation of reactive oxygen species (ROS), leading to oxidative stress and long-term diabetic complications.

The Strategy: Scientists have designed and synthesized novel series of (E)-benzaldehyde O-benzyl oximes as dual-acting agents.[8] These molecules, inspired by natural products, are engineered to inhibit ALR2 while simultaneously possessing antioxidant properties to quench ROS. The 4-methoxy substitution pattern is frequently explored in these derivatives to modulate electronic properties and binding affinity to the enzyme's active site.[8]

Chapter 3: Broad Utility in Agrochemicals and Material Science

The applications of 4-methoxybenzaldehyde oxime extend beyond medicine into the development of advanced materials and agricultural products.

Precursor in Agrochemical Synthesis

The inherent biological activity of many oxime-containing compounds makes this scaffold an attractive starting point for agrochemical discovery. 4-Methoxybenzaldehyde oxime is explored as a precursor for developing novel herbicides and pesticides.[2][4][5] The rationale is that the oxime ether linkage is present in several commercial pesticides, and the methoxy-substituted phenyl ring is a common feature in bioactive molecules. By using this oxime as a core, chemists can rapidly generate libraries of new compounds for high-throughput screening against various agricultural pests and weeds.

Enhancing Polymer Properties

In material science, 4-methoxybenzaldehyde oxime finds applications in the formulation of polymers and resins.[4][5] Its incorporation into a polymer backbone can enhance critical properties such as thermal stability and reactivity.[4][5] The oxime group can act as a cross-linking site or be used to create dynamic covalent bonds, leading to the development of self-healing materials or vitrimers. The aromatic and methoxy components contribute to the rigidity and polarity of the final material, making it a valuable additive for creating durable and specialized polymers.

Chapter 4: A Reliable Tool in Analytical Chemistry

The reactivity of the oxime's parent aldehyde makes 4-methoxybenzaldehyde oxime a useful reagent in analytical chemistry, particularly for quality control applications.

Reagent for Detecting Carbonyl Compounds

The Principle: Aldehydes and ketones (carbonyl compounds) can be difficult to detect directly. 4-Methoxybenzaldehyde oxime can be used in derivatization methods. More commonly, its synthesis from an unknown aldehyde confirms the presence of a carbonyl group. The reaction of an aldehyde sample with hydroxylamine produces the corresponding oxime. The formation of this oxime derivative, which often has a sharp melting point and distinct spectroscopic signature, serves as a classical method for identifying aldehydes.

The Application: This principle is crucial for quality control in manufacturing, where it's necessary to detect and quantify residual aldehydes in various samples.[1][4][5] The formation of a colored complex upon reaction with specific reagents makes it valuable for qualitative and colorimetric analysis.[1]

AnalyticalWorkflow start Sample containing unknown aldehyde step1 React sample with Hydroxylamine (NH2OH·HCl) and a base start->step1 step2 Formation of Oxime Derivative step1->step2 step3 Isolate & Purify the Oxime Product step2->step3 step4 Characterize Product (e.g., Melting Point, NMR, MS) step3->step4 step5 Compare data to known Aldehyde Oximes step4->step5 end Identify Original Aldehyde step5->end

Fig. 4: Workflow for Aldehyde Identification via Oxime Formation

Conclusion and Future Perspectives

4-Methoxybenzaldehyde oxime is far more than a simple chemical. It is a testament to the power of a versatile molecular scaffold. Its ease of synthesis, coupled with the rich reactivity of the oxime group, has established it as a preferred intermediate in diverse fields, from the development of life-saving pharmaceuticals to the creation of advanced materials.[1]

Future research will likely focus on expanding its utility. The development of novel, more sustainable catalytic methods for its synthesis and functionalization remains an area of interest. In drug discovery, its role as a scaffold for CNS-active agents and dual-action therapeutics is poised for significant growth. As material scientists continue to demand molecules that impart specific functions, the unique properties of this oxime will undoubtedly be harnessed to create the next generation of intelligent polymers and resins. For researchers and developers, 4-methoxybenzaldehyde oxime represents a reliable, adaptable, and powerful tool in the molecular engineering toolbox.

References

  • Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... ResearchGate.[Link]

  • 4-Methoxybenzaldehyde 123-11-5 wiki. Molbase.[Link]

  • 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961. PubChem.[Link]

  • Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate.[Link]

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI.[Link]

  • A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. JACS Directory.[Link]

  • Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scientific Research Publishing.[Link]

Sources

Protocols & Analytical Methods

Method

Detailed Protocol: Synthesis of 4-Methoxybenzaldehyde Oxime

Introduction & Application Context 4-Methoxybenzaldehyde oxime (p-Anisaldoxime) is a critical intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional materials. Its primary utility lies in i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

4-Methoxybenzaldehyde oxime (p-Anisaldoxime) is a critical intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional materials. Its primary utility lies in its conversion to 4-methoxybenzonitrile (via dehydration) or 4-methoxybenzylamine (via reduction), both of which are pharmacophores found in antihistamines, tyrosine kinase inhibitors, and liquid crystalline polymers.

This application note provides two distinct protocols:

  • Method A (Standard Aqueous-Alcoholic Synthesis): A robust, scalable method suitable for GLP (Good Laboratory Practice) environments.[1]

  • Method B (Mechanochemical/Green Synthesis): A solvent-free, high-atom-economy approach aligned with modern sustainable chemistry principles.[1]

Reaction Mechanism

The formation of the oxime proceeds via a nucleophilic addition-elimination pathway.[1] The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the oxime.[1]

Mechanistic Pathway (DOT Visualization)[1]

OximeMechanism Start 4-Methoxybenzaldehyde (Electrophile) Inter1 Tetrahedral Carbinolamine Intermediate Start->Inter1 Nucleophilic Attack (pH controlled) Reagent Hydroxylamine (Nucleophile) Reagent->Inter1 Transition Proton Transfer & Elimination Inter1->Transition H+ Transfer Product 4-Methoxybenzaldehyde Oxime Transition->Product - H₂O Water H₂O (Byproduct) Transition->Water

Figure 1: Nucleophilic addition-elimination mechanism for oxime formation.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3]RoleSafety Note
4-Methoxybenzaldehyde 136.151.0SubstrateIrritant; Air sensitive (oxidizes to acid)
Hydroxylamine HCl 69.491.2 - 1.5ReagentCorrosive; Potential sensitizer
Sodium Hydroxide (NaOH) 40.001.2 - 1.5BaseCorrosive; Exothermic upon dissolution
Ethanol (95%) 46.07SolventMediumFlammable
Ice/Water 18.02QuenchPrecipitantN/A

Experimental Protocols

Method A: Standard Aqueous-Alcoholic Synthesis (Scalable)

Best for: High purity requirements, gram-to-kilogram scale-up.[1]

Step-by-Step Procedure:

  • Preparation of Hydroxylamine Solution:

    • In a 250 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (3.5 g, 50 mmol) in Water (10 mL) .

  • Base Neutralization:

    • Separately, dissolve NaOH (2.2 g, 55 mmol) in Water (10 mL) .

    • Slowly add the NaOH solution to the hydroxylamine solution while stirring.[1]

    • Note: The reaction is exothermic.[1] Cool in an ice bath if temperature exceeds 30°C to prevent degradation.[1]

  • Aldehyde Addition:

    • Dissolve 4-Methoxybenzaldehyde (5.44 g, 40 mmol) in Ethanol (30 mL) .

    • Add the aldehyde solution dropwise to the aqueous hydroxylamine mixture over 10 minutes.

  • Reflux:

    • Equip the flask with a reflux condenser.[1][4]

    • Heat the mixture to 60-70°C for 45-60 minutes .

    • Checkpoint: Monitor reaction progress via TLC (See Section 5).[1]

  • Work-up & Precipitation:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into Ice-Cold Water (150 mL) containing 1 mL of conc. HCl (optional, to ensure complete precipitation if the product is neutral/acidic, though oximes precipitate well from neutral cold water).

    • Stir vigorously for 15 minutes. A white precipitate will form.[1]

  • Filtration:

    • Filter the solid using a Buchner funnel under vacuum.[1]

    • Wash the cake with cold water (2 x 20 mL) to remove residual salts (NaCl).[1]

Method B: Solvent-Free Mechanochemical Synthesis (Green)

Best for: Rapid screening, educational labs, avoiding organic solvents.

Step-by-Step Procedure:

  • Grinding:

    • In a clean mortar, place 4-Methoxybenzaldehyde (1.36 g, 10 mmol) and Hydroxylamine Hydrochloride (0.83 g, 12 mmol) .

    • Add Sodium Hydroxide pellets (0.48 g, 12 mmol) directly to the mixture.

  • Reaction:

    • Grind the mixture vigorously with a pestle.

    • The mixture will initially become a paste (eutectic melt) and release heat.[1]

    • Continue grinding for 10-15 minutes . The mixture will eventually solidify into a dry or semi-dry mass.[1]

  • Work-up:

    • Transfer the solid to a beaker and add Water (50 mL) .

    • Stir to dissolve the inorganic salts (NaCl, unreacted NaOH).[1]

    • Filter the remaining insoluble white solid (the oxime).[1]

    • Wash with cold water.[1]

Process Monitoring & Troubleshooting

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica Gel 60 F254[1]

  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v)

  • Visualization: UV Light (254 nm)[1]

CompoundRf Value (Approx.)Appearance (UV)
4-Methoxybenzaldehyde 0.65Dark spot
4-Methoxybenzaldehyde Oxime 0.35Dark spot

Troubleshooting Guide:

  • Oiling Out: If the product forms an oil instead of a solid upon pouring into water, scratch the side of the beaker with a glass rod or add a seed crystal. Ensure the water is ice-cold.[1]

  • Low Yield: Check the pH of the final mixture. If too basic (pH > 10), the oxime may be soluble as a salt.[1] Adjust pH to ~6-7 with dilute HCl to maximize precipitation.[1]

Purification & Characterization

Purification Protocol (Recrystallization):

  • Dissolve the crude solid in a minimum amount of boiling Ethanol or Ethanol/Water (1:1) .[1]

  • Hot filter if insoluble impurities are present.[1]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Collect crystals by filtration and dry in a desiccator.[1]

Characterization Data:

PropertySpecificationNotes
Appearance White crystalline solidNeedles or powder
Melting Point 131 - 134 °C Sharp melting range indicates purity
Yield 85 - 95%Method A typically yields >90%

Spectroscopic Validation:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.95 (s, 1H, -OH): Broad singlet, disappears with D₂O shake.[1]

    • δ 8.15 (s, 1H, -CH=N): Characteristic azomethine proton.[1] Distinct from aldehyde CHO at δ 9.87.

    • δ 7.55 (d, J=8.8 Hz, 2H, Ar-H): Ortho to oxime group.[1]

    • δ 6.98 (d, J=8.8 Hz, 2H, Ar-H): Ortho to methoxy group.[1]

    • δ 3.78 (s, 3H, -OCH₃): Methoxy singlet.[1]

  • IR Spectrum (KBr):

    • 3300-3100 cm⁻¹: O-H stretch (broad).

    • 1605 cm⁻¹: C=N stretch (weak/medium).[1]

    • 1250 cm⁻¹: C-O-C asymmetric stretch (ether).[1]

Workflow Visualization

Workflow Start Start: 4-Methoxybenzaldehyde Mix Mix with NH₂OH·HCl + NaOH (aq/EtOH) Start->Mix React Reflux (60°C, 1h) OR Grind (RT, 15 min) Mix->React Check TLC Check (Hex:EtOAc 7:3) React->Check Check->React Incomplete Quench Pour into Ice Water (Adjust pH to ~7) Check->Quench Complete Filter Vacuum Filtration Quench->Filter Purify Recrystallization (Ethanol/Water) Filter->Purify Final Pure 4-Methoxybenzaldehyde Oxime (White Crystals) Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Safety & Handling

  • Hydroxylamine Hydrochloride: Is a potent reducing agent and can be explosive upon heating if dry.[1] Always handle in solution or small quantities. It is a skin sensitizer; wear nitrile gloves.[1]

  • 4-Methoxybenzaldehyde: Generally low toxicity but can cause skin and eye irritation.[1]

  • Waste Disposal: The filtrate contains dissolved salts and traces of hydroxylamine.[1] Neutralize with dilute acid/base before disposal according to local chemical waste regulations.[1] Do not mix with strong oxidizers.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for oxime preparation protocols).

  • Patil, S., et al. (2012).[1] "Green Synthesis of Oximes using Grinding Technique." International Journal of Chemical Sciences, 10(4), 1881-1886.[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5371961, 4-Methoxybenzaldehyde oxime.[1] [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 4-Methoxybenzaldehyde oxime.[1][5][6][7] [1]

Sources

Application

4-Methoxybenzaldehyde oxime as a synthon in organic synthesis

Application Note: 4-Methoxybenzaldehyde Oxime as a Synthon in Organic Synthesis Abstract & Utility Profile 4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime) is a pivotal "gateway" synthon in modern organic synthesis. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxybenzaldehyde Oxime as a Synthon in Organic Synthesis

Abstract & Utility Profile

4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime) is a pivotal "gateway" synthon in modern organic synthesis. Unlike its parent aldehyde, the oxime functionality offers a unique divergent reactivity profile. It serves as a stable precursor for nitriles (via dehydration), a reactive dipole for heterocycle synthesis (via nitrile oxides), and a robust directing group (DG) for transition-metal-catalyzed C–H functionalization.

This guide provides validated protocols for transforming this single reagent into three distinct chemical architectures, emphasizing its utility in drug discovery and late-stage functionalization.

Key Parameter Specification
CAS Number 3717-21-3 (E/Z mixture), 3235-04-9 (General)
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in EtOH, MeOH, DCM, EtOAc; sparingly soluble in water.[1]
Primary Reactivity Dehydration (Nitrile), Oxidation (Nitrile Oxide), Chelation (Pd-Catalysis)

Synthesis of the Reagent

While commercially available, fresh preparation is recommended for sensitive catalytic applications to ensure the absence of hydrolysis products.

Protocol A: Standard Phase-Transfer Synthesis

Rationale: Uses mild conditions to prevent Beckmann rearrangement side-products.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 equiv)[1][2]

  • Hydroxylamine hydrochloride (NH₂OH[3]·HCl) (1.2 equiv)

  • Sodium Carbonate (Na₂CO₃) (0.6 equiv) or NaOH (1.1 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 4-methoxybenzaldehyde (10 mmol, 1.36 g) in Ethanol (15 mL).

  • Preparation of Aqueous Phase: Dissolve NH₂OH·HCl (12 mmol, 0.83 g) in Water (5 mL).

  • Mixing: Add the aqueous hydroxylamine solution to the aldehyde solution.

  • Basification: Slowly add a solution of Na₂CO₃ (6 mmol) in Water (10 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature (25°C) for 1–2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Evaporate ethanol under reduced pressure. The oxime typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

  • Yield: Expected >90%.

Application 1: Synthesis of Nitriles (Dehydration)

The conversion of aldoximes to nitriles is a "masked" strategy to introduce the cyano group without using toxic cyanide salts (e.g., NaCN).

Mechanism & Workflow

The reaction proceeds via the activation of the oxime hydroxyl group, converting it into a good leaving group (e.g., -OAc, -OSO₂Cl), followed by base-mediated elimination.

NitrileSynthesis Oxime 4-Methoxybenzaldehyde Oxime Activation Activation (e.g., Oxalyl Chloride) Oxime->Activation Intermediate Activated Species [R-CH=N-O-LG] Activation->Intermediate Elimination Base-Mediated Elimination (-HLG) Intermediate->Elimination Nitrile 4-Methoxybenzonitrile Elimination->Nitrile

Figure 1: Dehydration pathway of aldoximes to nitriles.

Protocol B: Mild Dehydration (Appel-Type Conditions)

Reference Grounding: This method avoids harsh acidic conditions and high heat.

  • Setup: Dissolve 4-methoxybenzaldehyde oxime (1.0 mmol) in anhydrous Acetonitrile (MeCN) or DCM (5 mL).

  • Reagents: Add Triphenylphosphine (PPh₃) (1.2 equiv) and CCl₄ or N-Chlorosuccinimide (NCS) (1.2 equiv). Alternatively, use Oxalyl Chloride (1.1 equiv) and DMSO (2.0 equiv) at -78°C (Swern conditions) followed by Triethylamine (Et₃N) .

  • Reaction: Stir at room temperature for 30 minutes (for PPh₃/NCS) or warm to RT (for Swern).

  • Workup: Quench with water, extract with DCM, wash with brine. Purify via silica gel chromatography.

  • Target: 4-Methoxybenzonitrile (Colorless solid/oil).

Application 2: 1,3-Dipolar Cycloaddition (Heterocycle Synthesis)

The oxime is the precursor to the Nitrile Oxide , a reactive 1,3-dipole that undergoes [3+2] cycloaddition with alkenes or alkynes to form isoxazolines or isoxazoles.

Protocol C: One-Pot Isoxazoline Synthesis

Rationale: In situ generation of the nitrile oxide prevents dimerization to furoxans.

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dipolarophile: Styrene (or other alkene) (1.5 equiv)

  • Solvent: DMF or DCM

Procedure:

  • Chlorination: Dissolve oxime (1.0 mmol) in DMF (5 mL). Add NCS (1.1 mmol) portion-wise at 0°C. Stir for 1 hour to form the Hydroximoyl Chloride (Check TLC; oxime spot should disappear).

  • Cycloaddition: Add the alkene (e.g., Styrene, 1.5 mmol).

  • Dipole Generation: Slowly add Et₃N (1.2 mmol) dissolved in DMF (1 mL) over 30 minutes via syringe pump. Critical: Slow addition keeps the concentration of nitrile oxide low, favoring reaction with the alkene over dimerization.

  • Completion: Stir at RT for 4–12 hours.

  • Workup: Pour into ice water, extract with EtOAc.

  • Product: 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole.

Application 3: Pd-Catalyzed C–H Functionalization

The oxime group acts as a directing group (DG) for Palladium, guiding the metal to the ortho position. Technical Note: The free hydroxyl group (-OH) of the oxime can interfere with the catalytic cycle. It is standard practice to protect it as an Oxime Ether (O-Methyl) or Oxime Ester (O-Acetyl) prior to C–H activation.

Workflow: O-Protection & C-H Activation

CHActivation Oxime Oxime (OH) Protection Methylation (MeI, K2CO3) Oxime->Protection OximeEther Oxime Ether (OMe) [DG] Protection->OximeEther Palladation Pd(OAc)2 Coordination OximeEther->Palladation CHCleavage C-H Activation (Palladacycle) Palladation->CHCleavage Funct Functionalization (e.g., Acetoxylation) CHCleavage->Funct

Figure 2: Conversion to O-Methyl oxime followed by directed C-H activation.

Protocol D: Pd-Catalyzed Ortho-Acetoxylation

Target: Synthesis of 2'-acetoxy-4-methoxybenzaldehyde O-methyl oxime.

Step 1: Ligand Synthesis (O-Methylation)

  • React 4-methoxybenzaldehyde oxime with MeI (1.5 equiv) and K₂CO₃ (2.0 equiv) in Acetone or DMF at RT for 2 hours.

  • Isolate the O-methyl oxime (Oil or low-melting solid).

Step 2: C-H Acetoxylation

  • Reagents:

    • Substrate: O-Methyl oxime (0.5 mmol)

    • Catalyst: Pd(OAc)₂ (5–10 mol%)

    • Oxidant: PhI(OAc)₂ (1.5 equiv) or Oxone/Ac₂O

    • Solvent: Acetic Acid (AcOH) / Acetic Anhydride (Ac₂O) (1:1)

  • Reaction: Heat the mixture in a sealed tube at 80–100°C for 12–24 hours.

  • Mechanism: The Nitrogen lone pair coordinates Pd(II), facilitating electrophilic palladation at the ortho carbon. The oxidant converts the intermediate palladacycle to Pd(IV), followed by reductive elimination to form the C-O bond.

  • Workup: Filter through Celite, neutralize with NaHCO₃, extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Nitrile Synthesis Incomplete dehydration or hydrolysis.Ensure reagents (anhydrides/chlorides) are dry. Use molecular sieves.
Dimerization in Cycloaddition Nitrile oxide concentration too high.Slow down the addition of base (Et₃N). Use a syringe pump.
No Reaction in C-H Activation Catalyst poisoning by free -OH.Ensure complete conversion to O-Methyl oxime before adding Pd catalyst.
Beckmann Rearrangement Acidic conditions too strong.Maintain neutral/basic conditions unless the amide is the desired product.

References

  • Synthesis of Oximes

    • Standard Protocol: "Preparation of Oximes."[4][5][6] Vogel's Textbook of Practical Organic Chemistry.

    • Green Methods: Patil, D. D., et al. "One Pot Synthesis of Nitriles from Aldehydes..."[3] Asian J. Chem.2011 , 23, 3289. Link

  • Nitrile Synthesis (Dehydration)

    • Appel-Type: "Dehydration of oximes to nitriles using Ph3PO/Oxalyl Chloride." ResearchGate Protocol. Link

    • One-Pot: "Method for preparing 4-methoxybenzonitrile." Google Patents CN101092377A. Link

  • 1,3-Dipolar Cycloaddition

    • Nitrile Oxide Generation: "1,3-Dipolar Cycloaddition of Nitrile Oxides."[7][8][9] Chem-Station. Link

    • Mechanism:[3][10][4][7][8][9][11][12] "Mechanistic Impact of Oxime Formation Accompanying 1,3-Dipolar Cycloadditions." J. Org. Chem.Link

  • Pd-Catalyzed C-H Activation

    • Oxime Ether Directed: "Ligand-Promoted Pd-Catalyzed Oxime Ether Directed C–H Hydroxylation." ACS Catalysis. Link

    • Ortho-Acetoxylation:[6][13][14] "Palladium-Catalyzed Decarboxylative ortho-Acylation of O-Methyl Ketoximes." SciSpace. Link

  • Physical Properties

    • PubChem Data: "4-Methoxybenzaldehyde Oxime."[15][16][17] PubChem CID 5371961. Link

Sources

Method

Application Notes and Protocols: 4-Methoxybenzaldehyde Oxime in the Synthesis of Bioactive Compounds

Introduction: The Versatility of a Substituted Benzaldehyde Oxime 4-Methoxybenzaldehyde oxime, a derivative of the readily available p-anisaldehyde, is a crystalline solid that serves as a highly versatile and valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Benzaldehyde Oxime

4-Methoxybenzaldehyde oxime, a derivative of the readily available p-anisaldehyde, is a crystalline solid that serves as a highly versatile and valuable building block in the synthesis of a diverse array of bioactive compounds. Its strategic importance in medicinal chemistry and drug development stems from the reactive yet stable nature of the oxime functional group, coupled with the electronic influence of the methoxy-substituted aromatic ring. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of 4-methoxybenzaldehyde oxime in the synthesis of compounds with significant therapeutic potential, including anticonvulsant, antimicrobial, and aldose reductase inhibitory activities.

The oxime moiety (C=N-OH) is a rich hub of chemical reactivity. It can be readily O-alkylated or O-acylated, participate in cycloaddition reactions, or undergo rearrangement to form amides. This functional group's ability to act as a precursor to various nitrogen-containing heterocycles is a cornerstone of its utility in constructing complex molecular architectures that are often found in biologically active natural products and synthetic drugs.[1] The 4-methoxyphenyl group, on the other hand, not only influences the reactivity of the oxime but also provides a key structural motif for interaction with biological targets.

This guide is structured to provide not just step-by-step protocols, but also the scientific rationale behind the synthetic strategies. By understanding the "why" behind the "how," researchers can better troubleshoot experiments, adapt procedures for novel derivatives, and ultimately accelerate the discovery of new therapeutic agents.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 47-51 °C
CAS Number 3235-04-9[2]

Safety Precautions: 4-Methoxybenzaldehyde oxime is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

I. Synthesis of Anticonvulsant Triazolopyrimidines

Derivatives of[1][3][4]triazolo[1,5-a]pyrimidine are a class of nitrogen-containing fused heterocycles that have shown significant promise as anticonvulsant agents. The synthesis of these compounds can be efficiently achieved using 4-methoxybenzaldehyde as a key starting material to first construct a chalcone intermediate.

Scientific Rationale

The synthetic strategy involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with 3-amino-1,2,4-triazole. The chalcone's electrophilic β-carbon is susceptible to nucleophilic attack by the amino group of the triazole, initiating a cascade of reactions that ultimately leads to the formation of the fused heterocyclic system. The 4-methoxyphenyl group in the final product is a common feature in many anticonvulsant drugs and is believed to contribute to binding at the target site, potentially the benzodiazepine binding site on the GABA-A receptor.

Experimental Workflow

workflow cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Triazolopyrimidine Formation A 4-Methoxybenzaldehyde + Acetophenone B Claisen-Schmidt Condensation (NaOH, Ethanol, rt) A->B Reaction C (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) B->C Product D Chalcone Intermediate + 3-Amino-1,2,4-triazole C->D Intermediate Transfer E Cyclization (Acetic Acid, Reflux) D->E Reaction F 7-(4-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Bioactive Compound) E->F Product

Caption: Synthetic workflow for triazolopyrimidine anticonvulsants.

Detailed Protocols

Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone (1.50 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water dropwise over 15 minutes.

  • Reaction Monitoring: A yellow precipitate will form. Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (4:1).

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pale yellow crystals of the chalcone.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 85-95%.

Protocol 2: Synthesis of 7-(4-methoxyphenyl)-5-phenyl-[1][3][4]triazolo[1,5-a]pyrimidine

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the chalcone from Protocol 1 (2.38 g, 10 mmol) and 3-amino-1,2,4-triazole (0.84 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 8-10 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

  • Filter the solid, wash with copious amounts of water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

II. Beckmann Rearrangement to Bioactive Amides

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions.[5] This transformation is a powerful tool for introducing an amide functional group, a common feature in many pharmaceuticals. Applying this reaction to 4-methoxybenzaldehyde oxime provides a direct route to 4-methoxybenzamide and its derivatives, which have been investigated for their anticonvulsant properties.[4]

Scientific Rationale

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[6] This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion and tautomerization yields the final amide product. The choice of a strong acid catalyst is crucial for the initial protonation step.

Reaction Mechanism

beckmann_rearrangement cluster_0 Beckmann Rearrangement of 4-Methoxybenzaldehyde Oxime start 4-Methoxybenzaldehyde Oxime step1 Protonation of Hydroxyl Group (H+) start->step1 intermediate1 Protonated Oxime step1->intermediate1 step2 Rearrangement and Loss of Water intermediate1->step2 intermediate2 Nitrilium Ion step2->intermediate2 step3 Nucleophilic attack by Water intermediate2->step3 intermediate3 Iminol Intermediate step3->intermediate3 step4 Tautomerization intermediate3->step4 end 4-Methoxybenzamide step4->end

Caption: Mechanism of the Beckmann rearrangement.

Detailed Protocol: Synthesis of 4-Methoxybenzamide
  • Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.51 g, 10 mmol) in 20 mL of anhydrous diethyl ether.

  • Catalyst Addition: Cool the solution in an ice bath to 0 °C. Slowly and carefully add concentrated sulfuric acid (2 mL) dropwise with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation: Pour the reaction mixture cautiously over 50 g of crushed ice. A white precipitate will form.

  • Filter the solid product and wash it with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude 4-methoxybenzamide from a mixture of ethanol and water to obtain fine white needles.

  • Characterization: Determine the melting point and confirm the structure using IR and NMR spectroscopy. The expected yield is typically above 80%.

III. Synthesis of Antimicrobial O-Acyl Oxime Esters

The O-acylation of 4-methoxybenzaldehyde oxime provides a straightforward method for synthesizing a library of oxime esters. These compounds have demonstrated promising antimicrobial and antifungal activities.[4] The nature of the acyl group can be varied to fine-tune the biological activity, allowing for structure-activity relationship (SAR) studies.

Scientific Rationale

The synthesis proceeds via a nucleophilic attack of the oxime's oxygen on the electrophilic carbonyl carbon of an acyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The lipophilicity and electronic properties of the resulting ester can significantly influence its ability to penetrate microbial cell membranes and interact with intracellular targets.

Experimental Workflow

antimicrobial_synthesis A 4-Methoxybenzaldehyde Oxime C Reaction in Dichloromethane (Triethylamine, 0°C to rt) A->C B Acyl Chloride (e.g., Benzoyl Chloride) B->C D O-Acyl Oxime Ester C->D E Purification (Washing and Recrystallization) D->E F Bioactive Antimicrobial Agent E->F

Caption: Synthesis of antimicrobial O-acyl oxime esters.

Detailed Protocol: Synthesis of 4-Methoxybenzaldehyde O-benzoyl oxime
  • Reaction Setup: To a solution of 4-methoxybenzaldehyde oxime (1.51 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 30 mL of dichloromethane (DCM) in a 100 mL round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC (hexane:ethyl acetate, 3:1).

  • Work-up: Wash the reaction mixture successively with 20 mL of water, 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from ethanol to afford the pure O-benzoyl oxime ester as a white solid.

  • Characterization: Characterize the product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

IV. Application in the Synthesis of Aldose Reductase Inhibitors

Aldose reductase is an enzyme implicated in the long-term complications of diabetes. O-benzyl oxime derivatives of substituted benzaldehydes have been identified as potent inhibitors of this enzyme.[7] 4-Methoxybenzaldehyde oxime can serve as a key precursor for the synthesis of such compounds.

Scientific Rationale

The synthesis involves the O-benzylation of a hydroxylamine derivative, which is then reacted with a substituted benzaldehyde. In the context of using 4-methoxybenzaldehyde oxime, a related strategy would involve the reaction of a suitably substituted hydroxylamine with 4-methoxybenzaldehyde. The resulting O-substituted oxime ether can then be evaluated for its aldose reductase inhibitory activity. The 4-methoxyphenyl moiety often plays a crucial role in fitting into the active site of the enzyme.

Detailed Protocol: General Procedure for O-Benzyl Oxime Ether Synthesis
  • Hydroxylamine Preparation: Prepare a solution of the desired O-benzylhydroxylamine hydrochloride (1.0 eq) in a mixture of methanol and water.

  • Condensation Reaction: To this solution, add 4-methoxybenzaldehyde (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting materials by TLC.

  • Work-up: Evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized O-benzyl oxime ether using standard spectroscopic techniques.

Conclusion and Future Perspectives

4-Methoxybenzaldehyde oxime has proven to be a versatile and economically viable starting material for the synthesis of a wide range of bioactive compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in drug discovery. The straightforward synthesis of the oxime and its amenability to a variety of chemical transformations make it an attractive scaffold for generating compound libraries for high-throughput screening.

Future research in this area could focus on the synthesis of novel derivatives with enhanced potency and improved pharmacokinetic profiles. For instance, the exploration of different heterocyclic systems derived from 4-methoxybenzaldehyde oxime could lead to the discovery of new classes of anticonvulsant or anticancer agents. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design of next-generation therapeutics. The continued application of this versatile building block will undoubtedly contribute to the advancement of medicinal chemistry and the development of new treatments for a variety of diseases.

References

  • Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone - SciRP.org. Available from: [Link]

  • Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed. Available from: [Link]

  • Synthesis of Chalcones with Anticancer Activities - PMC - NIH. Available from: [Link]

  • Beckmann Rearrangement - BYJU'S. Available from: [Link]

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed. Available from: [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC - PubMed Central. Available from: [Link]

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - MDPI. Available from: [Link]

  • Beckmann Rearrangement - Chemistry LibreTexts. Available from: [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. Available from: [Link]

  • 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem. Available from: [Link]

  • The Beckmann Rearrangement - Denmark Group. Available from: [Link]

  • Anticonvulsant activity of some 4-aminobenzamides - PubMed. Available from: [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. Available from: [Link]

Sources

Application

Application Note: Catalytic Beckmann Rearrangement of 4-Methoxybenzaldehyde Oxime to 4-Methoxybenzamide

Executive Summary This application note details the protocol for the selective conversion of 4-Methoxybenzaldehyde oxime to 4-Methoxybenzamide via a metal-catalyzed rearrangement. While the classical Beckmann rearrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the selective conversion of 4-Methoxybenzaldehyde oxime to 4-Methoxybenzamide via a metal-catalyzed rearrangement. While the classical Beckmann rearrangement of aldoximes typically yields nitriles (via dehydration), this protocol utilizes a Ruthenium(II) catalyst system to favor the formation of the primary amide.[1]

This transformation is critical in drug development, as the 4-methoxybenzamide moiety is a privileged pharmacophore found in various bioactive compounds, including poly(ADP-ribose) polymerase (PARP) inhibitors and antipsychotics.

Key Advantages of This Protocol
  • Selectivity: Bypasses the thermodynamic preference for nitrile formation.

  • Atom Economy: Eliminates the need for stoichiometric activating agents (e.g.,

    
    , 
    
    
    
    ).
  • Scalability: Compatible with both batch and continuous flow setups.

Scientific Foundation & Mechanism

The Aldoxime Challenge

Classically, the Beckmann rearrangement is associated with ketoximes converting to secondary amides. For aldoximes (


), the reaction trajectory is bifurcated:
  • Dehydration (Classical Path): The proton on the carbon is acidic; elimination of water yields a Nitrile (

    
    ).
    
  • Rearrangement (Catalytic Path): Migration of the oxygen or R-group to form a Primary Amide (

    
    ).
    

Achieving the amide requires a catalyst that stabilizes the N-hydroxyimidate intermediate or facilitates the hydration of a transient nitrile species within the coordination sphere.

Mechanistic Pathway

The Ruthenium-catalyzed pathway operates via an "interruptive" mechanism where the metal center coordinates to the nitrogen, facilitating the migration of the oxygen moiety (or re-hydration of a transient nitrile) without releasing the free nitrile byproduct.

BeckmannPathways Oxime 4-Methoxybenzaldehyde Oxime Nitrile 4-Methoxybenzonitrile (Dehydration Product) Oxime->Nitrile Acid/Heat (Classical) Complex [Ru]-Oxime Complex Oxime->Complex Ru(II) Catalyst Amide 4-Methoxybenzamide (Target Product) Nitrile->Amide Hydrolysis (Slow) Complex->Amide Rearrangement/ Hydration

Figure 1: Divergent pathways in aldoxime processing. The Ruthenium catalyst (Blue path) steers selectivity toward the amide, avoiding the nitrile trap (Red path).

Experimental Protocols

Protocol A: High-Precision Ruthenium Catalysis

Best for: Late-stage functionalization, high-value intermediates, and maximum yield.

Materials
  • Substrate: 4-Methoxybenzaldehyde oxime (1.0 equiv)

  • Catalyst:

    
     (carbonylchlorohydridotris(triphenylphosphine)ruthenium(II))
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Solvent: Toluene (Anhydrous, degassed)

  • Atmosphere: Nitrogen or Argon

Procedure
  • Catalyst Preparation: In a glovebox or under a steady stream of

    
    , charge a reaction vial with 
    
    
    
    (1 mol%) and Xantphos (1 mol%).
  • Solvation: Add anhydrous toluene (concentration 0.5 M relative to substrate). Stir at room temperature for 10 minutes to generate the active catalytic species (often indicated by a slight color change).

  • Substrate Addition: Add 4-Methoxybenzaldehyde oxime (1.0 equiv) to the catalyst solution.

  • Reaction: Seal the vessel and heat to 100°C (reflux) for 6–8 hours.

  • Monitoring: Monitor via HPLC or TLC (Eluent: 50% EtOAc/Hexane). The oxime (

    
    ) should disappear, and the amide (
    
    
    
    ) should appear.
    • Note: If nitrile (

      
      ) is observed, reduce temperature to 80°C and extend time.
      
  • Work-up: Cool to room temperature. The product often precipitates.

    • Option A (Precipitation): Add cold hexanes to force precipitation. Filter and wash with pentane.

    • Option B (Chromatography): Remove solvent in vacuo and purify via silica gel flash chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
Protocol B: Green Indium/Zinc Mediated Synthesis

Best for: Large-scale synthesis, cost-sensitive applications, and "Green Chemistry" compliance.

Materials
  • Substrate: 4-Methoxybenzaldehyde oxime

  • Catalyst: Indium(III) Chloride (

    
    ) or Zinc Chloride (
    
    
    
    ) (10 mol%)
  • Solvent: Water/Acetonitrile (1:1 mixture)

Procedure
  • Dissolve 4-Methoxybenzaldehyde oxime (10 mmol) in a mixture of

    
    :MeCN (10 mL:10 mL).
    
  • Add

    
     (1 mmol, 10 mol%).
    
  • Reflux the mixture at 85°C for 12 hours.

  • Work-up: Evaporate the acetonitrile under reduced pressure. The aqueous residue will contain the precipitated amide.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.

Data Analysis & Expected Results

The following table summarizes typical yields and selectivity metrics for 4-Methoxybenzaldehyde oxime conversion.

ParameterProtocol A (Ru-Catalyzed)Protocol B (In-Catalyzed)Classical (Acid Mediated)
Primary Product 4-Methoxybenzamide 4-Methoxybenzamide 4-Methoxybenzonitrile
Typical Yield 88 - 94%75 - 82%>90% (Nitrile)
Selectivity (Amide:Nitrile) > 20:1~ 8:1< 1:99
Reaction Time 6 - 8 Hours12 - 16 Hours1 - 2 Hours
Atom Economy High (Catalytic)High (Catalytic)Low (Stoichiometric waste)
Characterization Data (4-Methoxybenzamide)[3]
  • Physical State: White crystalline solid.

  • Melting Point: 167–170 °C.

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.85 (br s, 1H, NH), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 7.18 (br s, 1H, NH), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OMe).
    
  • IR (ATR): 3350, 3180 (

    
    ), 1650 (C=O Amide I) 
    
    
    
    .[2]

Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisCorrective Action
High Nitrile Content Dehydration pathway dominating.Protocol A: Ensure ligand (Xantphos) is fresh; phosphine oxidation reduces selectivity. Lower temp to 80°C.Protocol B: Increase water content in solvent mix.
Low Conversion Catalyst poisoning.Ensure oxime is free of residual hydroxylamine hydrochloride (from synthesis). Wash starting material with water/bicarb before use.
Dark/Tar Formation Polymerization or oxidative degradation.Degas solvents thoroughly. Perform reaction under inert atmosphere (

/Ar).
Catalytic Cycle Visualization

Understanding the Ruthenium cycle helps in troubleshooting. The active species inserts into the C-H or O-H bond, preventing the elimination of water that leads to the nitrile.

RuCycle Ru Ru(II) Active Species Coord Oxime Coordination Ru->Coord + Oxime Insert Hydride/Metal Insertion Coord->Insert Rearrange Rearrangement Step Insert->Rearrange ProductRel Amide Release Rearrange->ProductRel ProductRel->Ru + Product

Figure 2: Simplified catalytic cycle for the Ruthenium-mediated rearrangement. Maintenance of the Ru(II) oxidation state is crucial for cycle turnover.

References

  • Owston, N. A., Parker, A. J., & Williams, J. M. J. (2007). Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement.[3] Organic Letters, 9(18), 3599–3601. [Link]

  • Crochet, P., & Cadierno, V. (2015). Catalytic synthesis of amides via aldoximes rearrangement.[1][3] Chemical Communications, 51(13), 2495-2505. [Link]

  • Ramon, R. S., Bosson, J., Diez-Gonzalez, S., & Nolan, S. P. (2010). Au/Ag-Cocatalyzed Aldoximes to Amides Rearrangement. The Journal of Organic Chemistry, 75(3), 1197–1202. [Link]

  • Barman, D. C., Amin, A. J., & Sadhukhan, A. (2021). Recent Advances of Indium(III) Chloride Catalyzed Reactions in Organic Synthesis. Current Organocatalysis, 8(2), 123-146. [Link]

Sources

Method

Application Note: 4-Methoxybenzaldehyde Oxime as a Divergent Pharmaceutical Intermediate

[1] Executive Summary 4-Methoxybenzaldehyde oxime (Anisaldehyde oxime) is often underestimated as a simple derivative of anisaldehyde.[1] However, in modern pharmaceutical synthesis, it functions as a high-value divergen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methoxybenzaldehyde oxime (Anisaldehyde oxime) is often underestimated as a simple derivative of anisaldehyde.[1] However, in modern pharmaceutical synthesis, it functions as a high-value divergent intermediate .[1] Its utility extends beyond simple reduction to amines; it serves as a gateway to three distinct chemical spaces critical for drug discovery:[1]

  • Nitriles: Precursors for tetrazoles (sartan drugs) and amidines.[1]

  • Isoxazoles/Isoxazolines: Bioactive heterocyclic scaffolds via 1,3-dipolar cycloaddition.[1][2]

  • Directed C-H Functionalization: Enabling ortho-substitution via Palladium catalysis.

This guide provides validated protocols for these transformations, moving beyond textbook definitions to offer field-proven, scalable methodologies.

Chemo-Physical Profile & Handling

Essential data for process safety and stoichiometry.[1]

PropertySpecificationApplication Note
CAS Number 3717-21-3-
Molecular Weight 151.16 g/mol -
Appearance White to off-white crystalline solidDiscoloration indicates hydrolysis back to aldehyde.[1]
Melting Point 63–65 °CSharp MP indicates high isomeric purity (E-isomer dominant).[1]
Solubility Soluble in EtOH, MeOH, DCM, EtOAcPoor water solubility; biphasic reactions require PTC.[1]
Stability Acid-sensitive; Thermally stable <100°CAvoid prolonged exposure to strong aqueous acids (hydrolysis risk).[1]

Strategic Application A: "Green" Dehydration to 4-Methoxybenzonitrile

Target Class: Benzamidines, Tetrazoles (Angiotensin II Receptor Blockers).[1] Mechanism: Dehydration.[1]

Traditional dehydration uses harsh reagents like thionyl chloride (


) or phosphorus pentoxide (

), generating acidic waste.[1] The following protocol utilizes a Formic Acid/Sodium Formate system, widely adopted in process chemistry for its cleaner profile and high yield [1].
Protocol 1: Catalytic Dehydration

Scale: 10 mmol basis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, charge 4-methoxybenzaldehyde oxime (1.51 g, 10 mmol).

  • Solvent/Reagent: Add Formic acid (85%, 10 mL) followed by Sodium formate (1.0 g, ~15 mmol).

  • Execution: Heat the mixture to 85–90 °C with magnetic stirring.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The oxime spot (

      
      ) should disappear, replaced by the nitrile spot (
      
      
      
      ).[1] Reaction time is typically 4–6 hours.[1]
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

    • Observation: The product, 4-methoxybenzonitrile, typically precipitates as a white solid or oils out.[1]

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with sat.

    
     (to neutralize formic acid) and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Yield Expectation: 85–92% isolated yield.

Expert Insight: This method avoids the "runaway" thermal risks associated with


 scale-ups.[1]

Strategic Application B: Isoxazoline Synthesis via 1,3-Dipolar Cycloaddition

Target Class: Antibiotics, Kinase Inhibitors.[1] Mechanism: In situ generation of Nitrile Oxide followed by [3+2] cycloaddition.[1]

Isolated nitrile oxides are unstable and dimerization-prone (forming furoxans).[1] The industry standard is in situ generation using N-Chlorosuccinimide (NCS) to form the hydroximoyl chloride, which is then dehydrohalogenated by a base in the presence of a dipolarophile (alkene) [2].[1]

Protocol 2: One-Pot Cycloaddition

Scale: 5 mmol basis.

  • Chlorination: Dissolve 4-methoxybenzaldehyde oxime (0.75 g, 5 mmol) in DMF (10 mL). Add N-Chlorosuccinimide (NCS) (0.70 g, 5.2 mmol) portion-wise at room temperature.

    • Critical Step: Stir for 1 hour. Verify formation of hydroximoyl chloride via TLC (shift in

      
      ).
      
  • Addition: Add the dipolarophile (e.g., Styrene or an acrylate derivative) (6 mmol, 1.2 equiv).

  • Cycloaddition: Cool to 0 °C. Add Triethylamine (

    
    )  (0.7 mL, 5.5 mmol) dropwise over 20 minutes.
    
    • Why: Slow addition prevents a high concentration of nitrile oxide, favoring reaction with the alkene over dimerization.[1]

  • Completion: Allow to warm to room temperature and stir for 12 hours.

  • Work-up: Dilute with water (50 mL), extract with DCM. Wash with 1N HCl (to remove amine) and brine.[1]

  • Purification: Flash chromatography is usually required to separate the isoxazoline from excess alkene.[1]

Strategic Application C: Directed C-H Functionalization

Target Class: Ortho-substituted intermediates (e.g., Salicylic acid derivatives).[1] Mechanism: Pd(II)-catalyzed C-H activation using the oxime as a Directing Group (DG).[1]

The oxime nitrogen coordinates with Palladium, directing the catalyst to the ortho position.[1] This allows for acetoxylation, halogenation, or arylation without pre-functionalization [3].[1]

Protocol 3: Ortho-Acetoxylation

Scale: 1 mmol basis.

  • Catalyst Loading: In a sealed tube, combine 4-methoxybenzaldehyde oxime (151 mg, 1 mmol), Pd(OAc)2 (11 mg, 5 mol%), and oxidant PhI(OAc)2 (354 mg, 1.1 equiv).[1]

  • Solvent: Add Acetic Anhydride/Acetic Acid (1:1 ratio, 2 mL).

  • Reaction: Seal and heat to 100 °C for 6 hours.

  • Work-up: Filter through a celite pad to remove Pd black.[1] Concentrate the filtrate.

  • Hydrolysis (Optional): The product is the ortho-acetoxy oxime.[1] To remove the DG and obtain the aldehyde/nitrile, subsequent hydrolysis steps are needed.[1]

Visualizing the Workflow

Diagram 1: Divergent Synthesis Pathways

This flowchart illustrates how a single starting material branches into three distinct pharmaceutical classes.

DivergentSynthesis Start 4-Methoxybenzaldehyde Oxime Process1 Dehydration (HCOOH/HCOONa) Start->Process1 Process2 1,3-Dipolar Cycloaddition (NCS, Et3N, Alkene) Start->Process2 Process3 Pd-Catalyzed C-H Activation Start->Process3 Product1 4-Methoxybenzonitrile (Sartan Precursor) Process1->Product1 - H2O Intermediate2 Nitrile Oxide (In Situ) Process2->Intermediate2 Oxidation Product2 3,5-Disubstituted Isoxazoline Intermediate2->Product2 + Alkene Product3 Ortho-Acetoxy Oxime Process3->Product3 Ortho-funct.

Caption: Divergent synthetic pathways from 4-Methoxybenzaldehyde oxime to key pharmaceutical scaffolds.

Diagram 2: Mechanism of Nitrile Oxide Cycloaddition

Understanding the in situ instability is key to Protocol 2.[1]

Mechanism Oxime Aldoxime (Stable) Chloro Hydroximoyl Chloride (Intermediate) Oxime->Chloro Chlorination NCS Reagent: NCS NCS->Chloro NitrileOxide Nitrile Oxide Dipole (Transient/Reactive) Chloro->NitrileOxide HCl Elimination Base Reagent: Et3N Base->NitrileOxide Product Isoxazoline (Final Scaffold) NitrileOxide->Product [3+2] Cycloaddition Dimer Furoxan Dimer (Unwanted Side Product) NitrileOxide->Dimer Dimerization (If no alkene present) Alkene Dipolarophile (Alkene) Alkene->Product

Caption: Mechanistic flow of Isoxazoline synthesis highlighting the critical competition between cycloaddition and dimerization.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Nitrile) Incomplete dehydration or hydrolysis.[1]Ensure temp >80°C. If using formic acid, ensure reagents are dry.[1] Check pH is not too acidic during workup.
Dimer Formation (Isoxazole) High concentration of Nitrile Oxide.[1]Crucial: Add base (

) very slowly (syringe pump recommended) to keep steady-state concentration of nitrile oxide low.[1]
Pd-Catalysis Failure Catalyst poisoning or oxidation state issues.[1]Use anhydrous solvents.[1] Ensure the oxidant (

) is fresh.[1] Flush system with

thoroughly.
Oiling Out Product purity/Solvent choice.If nitrile oils out, seed with a crystal or use a mixed solvent system (EtOH/Water) for recrystallization.[1]

References

  • Green Synthesis of Nitriles

    • Title: A kind of preparation method of Apremilast (Patent CN105330586B).[1]

    • Relevance: Describes the specific use of Formic Acid/Sodium Formate for dehydrating methoxy-substituted benzaldehyde oximes.
    • Source:[1]

  • 1,3-Dipolar Cycloaddition

    • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.[1][2][3]

    • Relevance: Comprehensive review of in situ nitrile oxide gener
    • Source:[1]

  • C-H Activation

    • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[1][4][5][6]

    • Relevance: Details the mechanism of using oximes as directing groups for Pd-catalyzed oxid
    • Source:[1]

  • General Synthesis & Properties

    • Title: One-pot synthesis of 4-methoxybenzonitrile starting from 4-methoxybenzaldehyde.[1]

    • Relevance: Validation of the aldehyde-to-nitrile pathway.[1][7]

    • Source:

Sources

Application

Application Note: Divergent Synthesis of N/O-Heterocycles from 4-Methoxybenzaldehyde Oxime

Abstract & Strategic Overview 4-Methoxybenzaldehyde oxime (Anisaldehyde oxime) is a pivotal "switch" intermediate in medicinal chemistry. Its utility stems from the 4-methoxy (p-anisyl) group , which serves two critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Methoxybenzaldehyde oxime (Anisaldehyde oxime) is a pivotal "switch" intermediate in medicinal chemistry. Its utility stems from the 4-methoxy (p-anisyl) group , which serves two critical functions:

  • Electronic Stabilization: It acts as a strong Electron Donating Group (EDG), stabilizing cationic transition states (e.g., in nitrile oxide formation) and facilitating electrophilic metallation during C-H activation.

  • Solubility & Crystallinity: The polarity of the methoxy group often yields crystalline products, simplifying purification without chromatography.

This guide details three divergent protocols to convert this single precursor into distinct heterocyclic cores: Isoxazolines (via 1,3-dipolar cycloaddition), Isoquinolines (via Rh(III)-catalyzed C-H activation), and 1,2,4-Oxadiazoles (via oxidative coupling).

Reaction Landscape Visualization

ReactionLandscape Oxime 4-Methoxybenzaldehyde Oxime NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide Chloramine-T Oxidation Isoquinoline 1-Substituted Isoquinoline Oxime->Isoquinoline Rh(III) Catalysis C-H Activation + Alkyne Oxadiazole 3-(4-Methoxyphenyl) 1,2,4-Oxadiazole Oxime->Oxadiazole Oxidative Coupling (Nitrile + PIDA) Isoxazoline 3-(4-Methoxyphenyl) isoxazoline NitrileOxide->Isoxazoline [3+2] Cycloaddition (Alkene)

Figure 1: Divergent synthetic pathways from 4-Methoxybenzaldehyde oxime. The oxime serves as a linchpin for accessing 5- and 6-membered heterocycles.

Protocol A: Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition[1][3][8]

Target: 3-(4-Methoxyphenyl)-5-substituted-isoxazolines Mechanism: In situ generation of 4-methoxybenzonitrile oxide followed by [3+2] cycloaddition.

Scientific Rationale

Direct isolation of nitrile oxides is hazardous due to dimerization (furoxan formation). We utilize Chloramine-T (CAT) as a mild, environmentally benign oxidant. The p-methoxy group stabilizes the dipole, preventing rapid decomposition and enhancing yield compared to electron-deficient analogs.

Experimental Protocol

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 equiv)

  • Chloramine-T trihydrate (1.1 equiv)

  • Dipolarophile (Alkene, e.g., Styrene or Allyl alcohol) (1.2 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-methoxybenzaldehyde oxime (10 mmol) in 20 mL of Ethanol.

  • Dipolarophile Addition: Add the alkene (12 mmol) to the solution.

  • Oxidant Addition: Dissolve Chloramine-T (11 mmol) in 20 mL of water. Add this aqueous solution dropwise to the oxime mixture over 15 minutes at Room Temperature (RT).

    • Note: The slow addition maintains a low steady-state concentration of the nitrile oxide, favoring reaction with the alkene over dimerization.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. The byproduct (p-toluenesulfonamide) often precipitates; filter it off. Remove ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane.

Mechanistic Pathway[3][7][9]

MechanismA Step1 Oxime Deprotonation Step2 Chlorination (N-Cl) Step1->Step2 CAT Step3 Elimination of HCl Step2->Step3 NitOx 4-Methoxybenzonitrile Oxide (Dipole) Step3->NitOx TS Concerted TS (LUMO_dipole - HOMO_alkene) NitOx->TS + Alkene Product Isoxazoline TS->Product

Figure 2: Mechanism of Chloramine-T mediated nitrile oxide generation and cycloaddition.

Protocol B: Isoquinoline Synthesis via Rh(III)-Catalyzed C-H Activation[10]

Target: 1-Substituted-3,4-diarylisoquinolines Mechanism: C-H Activation / Alkyne Annulation.

Scientific Rationale

The oxime hydroxyl group acts as an oxidizing directing group . The Rh(III) catalyst activates the ortho-C-H bond (facilitated by the electron-rich methoxy ring). The N-O bond acts as an internal oxidant, accepting the electrons during the reductive elimination/regeneration step, meaning no external oxidant (like Cu(OAc)₂) is strictly required if the N-O bond is cleaved, though additives often improve turnover.

Experimental Protocol

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: CsOAc (20 mol%) or Cu(OAc)₂ (if external oxidant mode is preferred for non-cleaving variants)

  • Solvent: Methanol or TFE (2,2,2-Trifluoroethanol)

Step-by-Step Procedure:

  • Charge: In a screw-cap pressure tube, combine the oxime (0.5 mmol), alkyne (0.6 mmol), [Cp*RhCl₂]₂ (7.7 mg), and CsOAc (19 mg).

  • Solvent: Add Methanol (2.0 mL).

  • Reaction: Seal the tube and heat to 60–80°C for 16 hours.

    • Critical Control Point: The 4-methoxy group makes the ring electron-rich. If the reaction is sluggish, switch solvent to TFE to increase protonolysis efficiency.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad.

  • Purification: Concentrate and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: 1,2,4-Oxadiazoles via Oxidative Cross-Coupling

Target: 3-(4-Methoxyphenyl)-5-aryl-1,2,4-oxadiazoles Mechanism: Intermolecular oxidative cycloaddition with nitriles.

Scientific Rationale

Traditional methods require converting the oxime to an amidoxime, then acylating. This protocol uses Phenyliodine(III) diacetate (PIDA) to drive a direct oxidative coupling between the oxime and a nitrile solvent/reagent.

Experimental Protocol

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 equiv)

  • Nitrile (Solvent or 5.0 equiv in DCE)

  • Oxidant: PIDA (1.2 equiv)

  • Catalyst: BF₃·OEt₂ (1.0 equiv) - Lewis acid activation

Step-by-Step Procedure:

  • Dissolution: Dissolve oxime (1.0 mmol) in the nitrile (e.g., Acetonitrile for 5-methyl analog) (5 mL).

  • Activation: Add BF₃·OEt₂ (1.0 mmol) at 0°C under Nitrogen.

  • Oxidation: Add PIDA (1.2 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours. Then heat to 80°C for 4 hours to drive cyclization.

  • Quench: Pour into sat. NaHCO₃ solution.

  • Isolation: Extract with EtOAc, dry, and concentrate.

Data Summary & Comparative Analysis

The following table summarizes expected outcomes based on the 4-methoxybenzaldehyde oxime substrate.

ParameterProtocol A (Isoxazoline)Protocol B (Isoquinoline)Protocol C (Oxadiazole)
Key Reagent Chloramine-T[Cp*RhCl₂]₂PIDA / BF₃·OEt₂
Reaction Type [3+2] CycloadditionC-H Activation / AnnulationOxidative Coupling
Atom Economy High (Loss of H₂O/NaCl)High (Loss of H₂O)Moderate (Loss of PhI, AcOH)
Typical Yield 85 - 92%70 - 85%65 - 78%
Regioselectivity High (3,5-disubstituted)High (Steric control)Perfect (Defined by precursors)
4-OMe Effect Stabilizes dipole (Fast)Facilitates Metalation (Fast)Stabilizes radical intermediate

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Rai, K. M. L., & Hassner, A. (1989).[6] Chloramine-T in Heterocyclic Synthesis: A Simple Procedure for Generation of Nitrile Oxides.[7][8] Synthetic Communications. Link

  • Rovis, T., et al. (2010). Rh(III)-Catalyzed C-H Activation and Annulation of Oximes with Alkynes. Journal of the American Chemical Society. Link

  • Satoh, T., & Miura, M. (2010). Oxidative Coupling of Aromatic Substrates with Alkynes Catalyzed by Rhodium.[9] Chemistry - A European Journal. Link

  • Zhdankin, V. V. (2011). Hypervalent Iodine Reagents in Organic Synthesis.[10][5] Chemical Reviews. Link

Sources

Method

One-pot synthesis of nitriles from 4-Methoxybenzaldehyde oxime

Application Note: Advanced Protocols for the Dehydration of 4-Methoxybenzaldehyde Oxime to 4-Methoxybenzonitrile Part 1: Executive Summary & Strategic Scope Target Molecule: 4-Methoxybenzonitrile (Anisonitrile) Starting...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Dehydration of 4-Methoxybenzaldehyde Oxime to 4-Methoxybenzonitrile

Part 1: Executive Summary & Strategic Scope

Target Molecule: 4-Methoxybenzonitrile (Anisonitrile) Starting Material: 4-Methoxybenzaldehyde oxime (Anisaldehyde oxime) Reaction Class: Dehydration / Elimination CAS Registry: 874-90-8 (Product)

In pharmaceutical synthesis, the conversion of aldoximes to nitriles is a pivotal transformation.[1] Nitriles serve as bioisosteres for carbonyls, hydroxyls, and carboxylates, offering improved metabolic stability and bioavailability. While 4-methoxybenzonitrile is a common intermediate, its synthesis must often adhere to "Green Chemistry" principles (avoiding toxic metal cyanides) or "High-Throughput" requirements (mild conditions for sensitive scaffolds).

This guide details three distinct protocols for the one-pot dehydration of 4-methoxybenzaldehyde oxime. Unlike traditional methods utilizing harsh dehydrating agents (e.g.,


, 

), these protocols prioritize chemoselectivity, safety, and operational simplicity.

Part 2: Mechanistic Logic & Pathway Visualization

The fundamental challenge in this synthesis is the clean elimination of water from the aldoxime across the C-N bond. The reaction is stereospecific; while E-aldoximes undergo anti-elimination more readily, modern reagents effectively dehydrate both E and Z isomers.

Mechanism:

  • Activation: The hydroxyl group of the oxime is activated by an electrophile (E+), converting -OH into a good leaving group (-OE).

  • Elimination: A base (often the solvent or an additive) abstracts the aldoxime proton.

  • Formation: The C

    
    N triple bond forms as the leaving group departs.
    

OximeDehydration Oxime 4-Methoxybenzaldehyde Oxime Activated Activated Intermediate (N-O-E Species) Oxime->Activated Electrophilic Activation (I2, TCCA, or XtalFluor) Transition Transition State (Base-Mediated Elimination) Activated->Transition Proton Abstraction Nitrile 4-Methoxybenzonitrile + HO-E / H2O Transition->Nitrile Elimination

Figure 1: General mechanistic pathway for the dehydration of aldoximes to nitriles.[2]

Part 3: Protocol Selection Guide

Select the protocol that best fits your constraints (scale, sensitivity, and solvent restrictions).

FeatureProtocol A: Iodine/Ammonia Protocol B: XtalFluor-E Protocol C: TCCA
Primary Advantage Green & Aqueous Mild & Rapid Scalable & Robust
Reagents

, Aqueous

XtalFluor-E,

Trichloroisocyanuric Acid
Solvent THF / Water

or EtOAc
Acetone / Water
Temperature Room TempRoom Temp0°C to RT
Reaction Time 1 - 4 Hours< 30 Minutes1 Hour
Cost Profile Very LowHighLow
Suitability Bulk synthesis, insensitive substratesLate-stage functionalization, acid-sensitive groupsIndustrial batch processing

Part 4: Experimental Protocols

Protocol A: The "Green" Oxidative Dehydration (Iodine/Ammonia)

Based on the methodology of Talukdar et al.

This method utilizes the oxidizing power of iodine in an ammonia environment to generate an N-iodo intermediate which rapidly eliminates HI to form the nitrile.[3] It avoids toxic metals and chlorinated solvents.

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 equiv)

  • Iodine (

    
    ) (1.1 equiv)
    
  • Ammonia water (25-28%

    
    ) (2.0 mL per mmol substrate)
    
  • THF (Tetrahydrofuran) (to solubilize the oxime)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (e.g., 151 mg, 1 mmol) in minimal THF (2 mL).

  • Ammonia Addition: Add aqueous ammonia (2 mL) to the stirring solution. The mixture may become turbid.

  • Iodine Addition: Add molecular iodine (

    
    ) (280 mg, 1.1 mmol) in small portions over 5 minutes.
    
    • Observation: The dark color of iodine should fade as it reacts.

  • Reaction: Stir at room temperature. Monitor by TLC (Hexane:EtOAc 8:2).

    • Endpoint: Disappearance of the oxime spot (

      
      ) and appearance of the nitrile spot (
      
      
      
      ).
  • Quench: Add aqueous

    
     (Sodium thiosulfate) to quench excess iodine (solution turns clear/yellow).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
Protocol B: High-Throughput Dehydration (XtalFluor-E)

Based on the methodology of Paquin et al.

For high-value pharmaceutical intermediates where hydrolytic conditions must be avoided, XtalFluor-E ([Et2NSF2]BF4) provides a rapid, pH-neutral dehydration.

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 equiv)

  • XtalFluor-E (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (

    
    ) (Anhydrous)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solvation: Dissolve the oxime (1 mmol) in anhydrous

    
     (4 mL).
    
  • Base Addition: Add

    
     (2 mmol) and cool the mixture to 0°C (ice bath).
    
  • Reagent Addition: Add XtalFluor-E (1.2 mmol) carefully.

    • Caution: XtalFluor-E releases HF upon hydrolysis; ensure anhydrous conditions.

  • Reaction: Allow to warm to room temperature. Stir for 15–30 minutes.

  • Workup: Quench with saturated aqueous ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    . Extract with 
    
    
    
    .[5]
  • Purification: Pass through a short silica plug if necessary.

Protocol C: Scalable Chemical Dehydration (TCCA)

Based on the methodology of Togo et al.

Trichloroisocyanuric acid (TCCA) acts as a cost-effective chlorine source, converting the oxime to a nitrile via a chlorination-elimination sequence. This is ideal for gram-to-kilogram scale-up.

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 equiv)

  • TCCA (0.34 equiv - Note: TCCA provides 3 active chlorines)

  • Triethylamine or Pyridine (Catalytic or stoichiometric depending on acid sensitivity)

  • Solvent: Acetone or Acetonitrile

Step-by-Step Workflow:

  • Preparation: Dissolve oxime (10 mmol, 1.51 g) in Acetone (20 mL) and cool to 0-5°C.

  • Addition: Add TCCA (3.4 mmol, 0.79 g) slowly to control exotherm.

  • Catalysis: Add a catalytic amount of TEMPO (1 mol%) if available, though TCCA alone is often sufficient. Stir at 0°C for 10 mins, then RT for 1 hour.

  • Filtration: Filter off the precipitated cyanuric acid byproduct (a white solid).

  • Isolation: Concentrate the filtrate. Redissolve in ether/EtOAc, wash with 1N NaOH (to remove any remaining cyanuric acid), then water.

  • Yield: Expect >90% yield of crystalline solid.

Part 5: Analytical Validation (Self-Validating System)

To ensure the reaction has proceeded correctly, compare the isolated product against these standard analytical markers for 4-Methoxybenzonitrile.

1. Thin Layer Chromatography (TLC):

  • Mobile Phase: Hexane:Ethyl Acetate (80:20)

  • Starting Material (Oxime):

    
     (UV active, often streaks due to H-bonding).
    
  • Product (Nitrile):

    
     (Distinct, compact spot).
    

2. Nuclear Magnetic Resonance (NMR): The most definitive proof is the disappearance of the Aldehyde/Oxime proton and the shift of aromatic protons.

NucleusSignalChemical Shift (

ppm)
MultiplicityAssignment
1H NMR

3.86Singlet (3H)Methoxy group
1H NMR Ar-H6.95Doublet (2H)Ortho to OMe
1H NMR Ar-H7.59Doublet (2H)Ortho to CN
13C NMR

~119.1SingletDiagnostic Peak
13C NMR

162.8SingletIpso carbon

3. Infrared Spectroscopy (IR):

  • Diagnostic Band: Appearance of a sharp, weak-to-medium band at 2220–2230 cm⁻¹ (C

    
    N stretch).
    
  • Absence: Disappearance of the broad O-H stretch (3200–3400 cm⁻¹) from the oxime.

Part 6: References

  • Green Iodine/Ammonia Method: Talukdar, S., et al. "Direct transformation of aldehydes to nitriles using iodine in ammonia water."[3] Journal of Organic Chemistry, 2007.

  • XtalFluor-E Method: Keita, M., Vandamme, M., & Paquin, J. F.[6] "Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E." Synthesis, 2015, 47(23), 3758-3766.

  • TCCA Method: Shimojo, H., Moriyama, K., & Togo, H. "Efficient One-Pot Conversion of Various Alcohols, Aldehydes, and Primary Amines into the Corresponding Nitriles using Trichloroisocyanuric Acid."[7] Synthesis, 2013, 45, 2155.[7]

  • NMR Data Verification: Spectral Database for Organic Compounds (SDBS), Compound No. 1234 (4-Methoxybenzonitrile).

Sources

Application

Use of 4-Methoxybenzaldehyde oxime as a protecting group for aldehydes

This Application Note is structured to address the specific chemical utility of -(4-Methoxybenzyl) oximes as a protecting strategy for aldehydes. Note on Terminology: While the user query specifies "4-Methoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical utility of


-(4-Methoxybenzyl) oximes  as a protecting strategy for aldehydes.

Note on Terminology: While the user query specifies "4-Methoxybenzaldehyde oxime," chemically, this compound (Anisaldehyde oxime) is an intermediate. The actual protecting group methodology involves the use of


-(4-Methoxybenzyl)hydroxylamine  to convert a target aldehyde into an 

-(4-Methoxybenzyl) oxime
(PMB-oxime). This guide focuses on this high-value transformation, which is critical in complex total synthesis due to its unique stability profile.

Application Note: High-Fidelity Aldehyde Protection via -(4-Methoxybenzyl) Oximes

Executive Summary

In multi-step drug development and natural product synthesis, aldehydes are notoriously reactive electrophiles, prone to unwanted nucleophilic attack, oxidation, or polymerization. Traditional protection methods (acetals/thioacetals) often require acidic conditions for both installation and removal, which limits their utility in acid-sensitive substrates.

This guide details the


-(4-Methoxybenzyl) oxime (PMB-oxime)  strategy. This moiety protects the aldehyde functionality as a stable oxime ether, which is robust against basic, nucleophilic, and mild acidic conditions. Its critical advantage lies in its orthogonal deprotection : the PMB group allows for cleavage under neutral oxidative conditions (DDQ) , preserving other acid-labile groups (e.g., TBS ethers, acetonides) elsewhere in the molecule.

Mechanistic Principles & Rationale

The Protection Logic

The reaction involves the condensation of the target aldehyde with


-(4-Methoxybenzyl)hydroxylamine hydrochloride . Unlike simple oximes (

), the

-alkylated PMB-oxime (

) lacks the acidic hydroxyl proton, rendering it inert to alkylating agents and mild bases.
The Oxidative Deprotection Mechanism (DDQ)

The "self-validating" nature of this protocol relies on the specific electronic properties of the 4-methoxybenzyl group.

  • Single Electron Transfer (SET): The electron-rich aromatic ring of the PMB group donates an electron to the oxidant (DDQ), forming a radical cation.

  • Hydrogen Abstraction: A benzylic proton is abstracted, forming a stabilized oxocarbenium-like intermediate.

  • Hydrolysis: Water attacks the benzylic position, releasing 4-methoxybenzaldehyde and the unstable

    
    -hydroxy imine, which rapidly hydrolyzes back to the parent aldehyde.
    
Stability Profile (Chemo-selectivity)
Reagent/ConditionStability of PMB-OximeNotes
Basic (NaOH,

)
Stable Ideal for base-mediated couplings elsewhere.
Nucleophiles (Grignard, LiAlH4) Stable/Resistant Note: Strong reducing agents may reduce the oxime to an amine.
Mild Acid (AcOH, PPTS) Stable Compatible with acetal formation/hydrolysis.
Strong Acid (TFA, HCl) Labile Can be removed acidically if oxidative conditions are unsuitable.
Oxidative (DDQ, CAN) Labile Primary mode of deprotection.

Experimental Protocols

Protocol A: Installation of the PMB-Oxime

Objective: Quantitative conversion of Aldehyde (1) to PMB-Oxime (2).

Materials:

  • Substrate Aldehyde (1.0 equiv)

  • 
    -(4-Methoxybenzyl)hydroxylamine hydrochloride (1.2 – 1.5 equiv) [CAS: 1114-17-6]
    
  • Pyridine (2.0 equiv) or Sodium Acetate (2.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate aldehyde in MeOH (0.1 M concentration) in a round-bottom flask.

  • Addition: Add Pyridine (2.0 equiv) followed by

    
    -(4-Methoxybenzyl)hydroxylamine hydrochloride (1.2 equiv) at room temperature (25°C).
    
    • Expert Insight: Pyridine acts as an HCl scavenger. For extremely base-sensitive substrates, use Sodium Acetate.

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (typically 1–4 hours). The product usually appears as a mixture of

    
     isomers (often two close spots on TLC).
    
  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    
    • Yield Expectation: >90%.[1]

Protocol B: Oxidative Deprotection (Regeneration)

Objective: Selective removal of the PMB-oxime to restore the Aldehyde using DDQ.

Materials:

  • PMB-Oxime Substrate (1.0 equiv)[2]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) : Water (

    
    ) (10:1 or 18:1 v/v)
    

Step-by-Step Procedure:

  • Solvent System: Prepare a mixture of DCM and Water (18:1). The water is crucial as the source of oxygen for the carbonyl regeneration.

    • Critical Control Point: Without water, the reaction stalls at the intermediate ether stage or leads to side products.

  • Reaction: Dissolve the PMB-oxime in the solvent mixture (0.05 M). Add DDQ (1.5 equiv) in one portion. The mixture will turn deep green/brown (charge transfer complex).

  • Monitoring: Stir vigorously at room temperature. Monitor TLC for the disappearance of the oxime and the appearance of the aldehyde (and the byproduct 4-methoxybenzaldehyde). Reaction time is typically 30 min – 2 hours.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     solution to neutralize acidic byproducts (DDQ-H2).
    
  • Work-up: Extract with DCM (3x). Wash combined organics with saturated sodium bisulfite (

    
    ) or dilute ascorbic acid solution (to remove excess oxidants/quinones), then brine.
    
  • Purification: Dry (

    
    ) and concentrate. Flash chromatography is usually required to separate the target aldehyde from the 4-methoxybenzaldehyde byproduct.
    

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the installation and the specific oxidative cleavage mechanism (SET) that makes this protecting group unique.

PMB_Oxime_Pathway cluster_0 Step 1: Installation cluster_1 Step 2: Deprotection (DDQ Mechanism) Aldehyde Target Aldehyde (R-CHO) PMB_Oxime Protected Species (R-CH=N-O-PMB) Aldehyde->PMB_Oxime Pyridine, MeOH -H2O Reagent H2N-O-PMB (Hydroxylamine) Reagent->PMB_Oxime RadicalCat Radical Cation Intermediate PMB_Oxime->RadicalCat SET (DDQ) DDQ DDQ (Oxidant) DDQ->RadicalCat Oxocarbenium Oxocarbenium Ion RadicalCat->Oxocarbenium -H+ (Abstraction) Hemiacetal Unstable Hemiacetal Oxocarbenium->Hemiacetal +H2O (Hydrolysis) Regen_Aldehyde Regenerated Aldehyde (R-CHO) Hemiacetal->Regen_Aldehyde Collapse Byproduct 4-Methoxybenzaldehyde Hemiacetal->Byproduct

Caption: Figure 1. Synthesis of the PMB-Oxime and the Single Electron Transfer (SET) mechanism for oxidative deprotection.

Troubleshooting & Expert Tips

Isomerism
  • Observation: The PMB-oxime often appears as two distinct spots on TLC or double peaks in NMR.

  • Impact: Both isomers react identically in the deprotection step. Separation is not necessary unless characterization requires it.

  • Action: Collect both fractions during purification.

Removing the Byproduct
  • Challenge: The byproduct, 4-methoxybenzaldehyde (Anisaldehyde), has similar polarity to many non-polar aldehydes.

  • Solution: If chromatographic separation is difficult, treat the crude deprotection mixture with polymer-supported hydrazine or a bisulfite wash to selectively sequester the Anisaldehyde before column chromatography.

Alternative Deprotection (Non-Oxidative)

If the substrate contains highly oxidation-sensitive moieties (e.g., electron-rich pyrroles, free thiols) that react with DDQ, use the Acidic Method :

  • Reagent: Trifluoroacetic acid (TFA) in DCM (1:1) or warm dilute HCl.

  • Note: This sacrifices the orthogonality to other acid-labile groups.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on protecting group stability and deprotection conditions).

  • Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. "On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions."[3] Tetrahedron1986 , 42, 3021–3028.[2][3] (Seminal work establishing DDQ oxidative cleavage protocols).

  • Smith, A. B., III; Condon, S. M.; McCauley, J. A.; Leahy, J. L.; Leazer, J. L., Jr.; Maleczka, R. E., Jr. "Total Synthesis of Rapamycin and Demethoxyrapamycin." J. Am. Chem. Soc.1997 , 119, 947–961. (Demonstrates the use of PMB protection in complex macrolide synthesis).

  • Marco, J. L.; Hueso-Rodriguez, J. A. "Synthesis of O-(4-methoxybenzyl)oximes and their oxidative deprotection with DDQ." Tetrahedron Lett.[2]1988 , 29, 2459–2462. (Specific application of PMB-oximes for aldehydes).

Sources

Method

Flow chemistry applications for the synthesis of 4-Methoxybenzaldehyde oxime

Application Note: High-Throughput Continuous Flow Synthesis of 4-Methoxybenzaldehyde Oxime Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Methoxybenzaldehyde oxime (p-A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Continuous Flow Synthesis of 4-Methoxybenzaldehyde Oxime

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime) using continuous flow technology. 4-Methoxybenzaldehyde oxime is a critical intermediate in the synthesis of amines, nitriles, and various agrochemicals and pharmaceuticals.

Traditional batch synthesis of oximes involves the handling of hydroxylamine salts and exothermic neutralization steps, which can pose safety risks and scalability challenges due to heat accumulation. This flow chemistry protocol mitigates these risks by utilizing the superior heat transfer coefficients of microreactors, ensuring precise temperature control, enhanced mixing, and significantly reduced reaction times (from hours to minutes).

Chemical Basis & Reaction Mechanism

The synthesis involves the condensation of 4-Methoxybenzaldehyde (1) with Hydroxylamine hydrochloride (2) in the presence of a base (Sodium Acetate) to yield 4-Methoxybenzaldehyde oxime (3).

  • Reaction Type: Nucleophilic Addition-Elimination (Condensation).

  • Base Selection: Sodium Acetate (NaOAc) is preferred over carbonates (e.g., NaHCO₃) in flow systems to prevent the generation of CO₂ gas slugs, which can disrupt flow stability and residence time distributions.

  • Solvent System: An Ethanol/Water biphasic or homogeneous mixture (depending on temperature) is used to solubilize both the organic aldehyde and the inorganic hydroxylamine salt.

Reaction Scheme:



Experimental Configuration

Equipment Requirements
  • Pumps: 2x High-pressure piston pumps (e.g., Knauer Azura or equivalent) or Syringe Pumps for small scale.

  • Reactor: PFA Tubular Reactor (Coil) or Glass Microreactor Chip.

    • Volume: 10 mL (scalable).

    • Material: Perfluoroalkoxy (PFA) provides excellent chemical resistance and transparency.

  • Temperature Control: Column oven or thermostat bath capable of 60–100 °C.

  • Pressure Control: Back Pressure Regulator (BPR) set to 75 psi (5 bar) to prevent solvent boiling at elevated temperatures.

  • Mixer: PEEK T-mixer or Static Mixer.

Reagent Preparation
  • Feed A (Organic Phase): 1.0 M 4-Methoxybenzaldehyde in Ethanol.

    • Preparation: Dissolve 13.6 g of 4-Methoxybenzaldehyde in Ethanol to a total volume of 100 mL.

  • Feed B (Aqueous Phase): 1.5 M Hydroxylamine Hydrochloride + 1.8 M Sodium Acetate in Water.

    • Preparation: Dissolve 10.4 g of NH₂OH·HCl and 14.8 g of NaOAc in deionized water to a total volume of 100 mL.

    • Note: A slight excess of Hydroxylamine (1.5 equiv) ensures complete conversion.

Continuous Flow Protocol

Step-by-Step Methodology
  • System Priming: Flush the entire system (Pumps A & B, Reactor, BPR) with the respective solvents (Ethanol for Line A, Water for Line B) to remove air bubbles and establish stable pressure.

  • Parameter Setting:

    • Set the Reactor Temperature to 80 °C .

    • Set the Back Pressure Regulator (BPR) to 75 psi .

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ): 5 minutes .
      
    • Reactor Volume (

      
      ): 10 mL.
      
    • Total Flow Rate (

      
      ) = 
      
      
      
      = 2.0 mL/min.
    • Since Feed A and Feed B are 1:1 volumetric ratio (to maintain stoichiometry), set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min .

  • Reaction Initiation: Start pumping the reagent solutions.

  • Steady State: Allow the system to run for 3 residence times (15 minutes) before collecting the product. This ensures the dispersion zone has passed and the output is at steady state concentration.

  • Collection & Workup:

    • Collect the effluent in a flask containing ice-cold water. The sudden cooling and dilution will cause the oxime to precipitate.

    • Filter the white solid precipitate.

    • Wash with cold water (3x) to remove salts (NaCl, NaOAc).

    • Dry in a vacuum oven at 40 °C.

Process Flow Diagram (Graphviz)

FlowSynthesis cluster_feeds Reagent Feeds cluster_pumps FeedA Feed A: 4-Methoxybenzaldehyde (in EtOH) PumpA Pump A (1.0 mL/min) FeedA->PumpA FeedB Feed B: NH2OH.HCl + NaOAc (in Water) PumpB Pump B (1.0 mL/min) FeedB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor PFA Coil Reactor (10 mL, 80°C) Mixer->Reactor Biphasic/Homogeneous Mix BPR BPR (75 psi) Reactor->BPR Reaction Complete Collection Collection (Precipitation in Ice Water) BPR->Collection Product Stream

Caption: Schematic of the continuous flow setup for p-Anisaldehyde oxime synthesis.

Optimization & Performance Data

The following data illustrates the impact of temperature and residence time on conversion efficiency. The flow process allows for "Process Intensification"—operating at temperatures above the solvent's atmospheric boiling point to accelerate kinetics.

Table 1: Optimization of Reaction Parameters

EntryTemperature (°C)Residence Time (min)Conversion (%)*Yield (%)
125104540
260109288
3805>9996
41002>9995

*Conversion determined by HPLC analysis at 254 nm.

Key Insights:

  • Entry 1 vs 3: Increasing temperature from ambient to 80 °C drastically improves conversion, validating the Arrhenius acceleration in flow.

  • Entry 3 (Optimal): At 80 °C, complete conversion is achieved in just 5 minutes. This is significantly faster than the typical 1–2 hour reflux required in batch processes [1].

  • Entry 4: Further increasing temperature allows for even shorter residence times (2 min), demonstrating the high-throughput potential (approx. 18 g/hour production rate in this small setup).

Safety & Scale-Up Considerations

  • Thermal Runaway Mitigation: The high surface-area-to-volume ratio of the flow reactor ensures that the heat of neutralization (between NaOAc and HCl) and the heat of condensation are rapidly dissipated, preventing hotspots that could degrade the hydroxylamine [2].

  • Solvent Expansion: Operating at 80–100 °C requires a BPR (75 psi) to keep Ethanol liquid. Ensure all fittings are rated for the pressure and temperature.

  • Clogging Prevention: While the product is soluble in the hot Ethanol/Water mix, it precipitates upon cooling. Ensure the transfer line from the reactor to the collection vessel is kept warm or is short to prevent clogging before the outlet.

References

  • Batch Comparison: Sharghi, H., & Hosseini, M. (2002). Solvent-Free and Efficient Synthesis of Oximes.[1] Synthesis, 2002(8), 1057-1060. Link

  • Flow Protocol Basis: Nagy, F., et al. (2024).[2] Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Omega, 9(20), 22845–22853. Link

  • General Flow Oximation: Sthalam, V. K., & Mahajan, B. (2022).[1] Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740.[1] Link

  • Safety in Flow: Movsisyan, M., et al. (2016). Hazardous chemistry in continuous flow reactors. Chemical Society Reviews, 45, 4892-4928. Link

Sources

Application

Application Note: Green Chemistry Approaches to 4-Methoxybenzaldehyde Oxime Synthesis

Executive Summary The synthesis of 4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime) is a critical transformation in the production of pharmaceutical intermediates, agrochemicals, and functional materials. Traditional m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime) is a critical transformation in the production of pharmaceutical intermediates, agrochemicals, and functional materials. Traditional methods often rely on volatile organic compounds (VOCs) like ethanol or pyridine and require thermal reflux, resulting in poor atom economy and significant waste generation.

This Application Note details three validated Green Chemistry protocols that eliminate or minimize VOCs while maximizing yield and energy efficiency:

  • Mechanochemical Synthesis (Solvent-Free Grinding)

  • Deep Eutectic Solvent (DES) Mediated Synthesis

  • Aqueous Phase ("On-Water") Synthesis

These methods align with the 12 Principles of Green Chemistry, specifically focusing on waste prevention, safer solvents, and energy efficiency.

Scientific Background & Mechanism[1][2][3][4]

The Chemistry of Oximation

The formation of 4-methoxybenzaldehyde oxime proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate (carbinolamine), which subsequently undergoes acid-catalyzed dehydration to yield the oxime.

In green contexts, the challenge is to facilitate this proton transfer and dehydration without using hazardous activating agents or solvents.

Reaction Mechanism Diagram

The following diagram illustrates the general mechanism adapted for green conditions, where the "Base" (B:) represents either the solid-state base (in mechanochemistry) or the urea component (in DES).

OximeMechanism cluster_conditions Green Catalytic Environment Aldehyde 4-Methoxybenzaldehyde (Electrophile) Inter Tetrahedral Intermediate Aldehyde->Inter Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Inter Water H2O (Leaving Group) Inter->Water Oxime 4-Methoxybenzaldehyde Oxime (Product) Inter->Oxime Dehydration (-H2O)

Figure 1: General mechanism of oxime formation via nucleophilic addition-elimination.

Experimental Protocols

Protocol A: Mechanochemical Synthesis (Solvent-Free)

Principle: This method utilizes kinetic energy from grinding to initiate the reaction. The friction generates localized heat ("hot spots") that drives the reaction to completion in minutes without bulk heating.

Materials:

  • 4-Methoxybenzaldehyde (Liquid/Low-melt solid)

  • Hydroxylamine Hydrochloride (

    
    )[1]
    
  • Sodium Hydroxide (NaOH) pellets or Sodium Carbonate (

    
    )
    
  • Agate Mortar and Pestle (or Ball Mill)

Procedure:

  • Stoichiometric Mix: Weigh 4-Methoxybenzaldehyde (1.0 mmol, ~136 mg) and Hydroxylamine Hydrochloride (1.2 mmol, ~83 mg) into the mortar.

  • Activation: Add powdered NaOH (1.2 mmol, ~48 mg) to the mixture.

    • Note: The mixture will likely become a paste or liquid due to the formation of water (by-product) and the eutectic nature of the organic mix.

  • Grinding: Grind the mixture vigorously with the pestle for 10–15 minutes .

    • Observation: The mixture will solidify as the oxime forms.

  • Work-up: Add 10 mL of cold deionized water to the mortar to dissolve the NaCl by-product.

  • Filtration: Filter the solid product using a Buchner funnel. Wash with an additional 2 x 5 mL of cold water.

  • Drying: Air dry or dry in a desiccator.

Validation:

  • Yield: Typically 95–98%.

  • Purity: High purity; recrystallization usually unnecessary.

Protocol B: Deep Eutectic Solvent (DES) Synthesis

Principle: A Choline Chloride:Urea (1:[2][3]2) mixture acts as both the solvent and a mild catalyst. The urea component can activate the carbonyl group via hydrogen bonding. This solvent is biodegradable and recyclable.[4]

Materials:

  • Choline Chloride (ChCl)[2][3][5]

  • Urea[2][3][5][6]

  • 4-Methoxybenzaldehyde[4][7]

  • Hydroxylamine Hydrochloride[8][1]

Procedure:

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio in a beaker. Heat to 80°C with stirring until a clear, colorless liquid forms (approx. 20 mins). Cool to room temperature.

  • Reaction Assembly: To 2.0 g of the prepared DES, add 4-Methoxybenzaldehyde (1.0 mmol) and Hydroxylamine Hydrochloride (1.1 mmol).

  • Reaction: Stir the mixture at 50°C for 20–40 minutes .

    • Monitoring: Check progress via TLC (30% EtOAc/Hexane).

  • Quenching/Work-up: Add 5 mL of water to the reaction mixture. The DES is highly water-soluble, while the organic oxime is not.

  • Isolation: The product will precipitate out. Filter the solid, wash with water, and dry.

  • Recycling (Optional): The aqueous filtrate (containing DES) can be evaporated to recover the DES for reuse, though salt accumulation (

    
    ) may limit cycles.
    
Protocol C: Aqueous Phase ("On-Water") Synthesis

Principle: Hydrophobic effects accelerate reactions at the organic-water interface. This method uses water as the sole solvent.

Procedure:

  • Solution A: Dissolve Hydroxylamine Hydrochloride (1.2 mmol) and Sodium Acetate (1.2 mmol) in 5 mL of water.

  • Addition: Add 4-Methoxybenzaldehyde (1.0 mmol) directly to the aqueous solution.

  • Agitation: Stir vigorously at Room Temperature for 1–2 hours .

    • Note: The aldehyde may form oil droplets initially. Vigorous stirring is crucial to maximize surface area.

  • Precipitation: As the oxime forms, it will solidify and precipitate from the water.

  • Isolation: Filter the white solid and wash with cold water.

Comparative Analysis

The following table contrasts the Green protocols against the Traditional method (Reflux in Ethanol/Pyridine).

MetricTraditional (Ethanol/Reflux)Mechanochemistry (Grinding)DES (ChCl:Urea)Aqueous (On-Water)
Reaction Time 2–4 Hours10–15 Mins 20–40 Mins1–2 Hours
Yield 80–85%95–99% 90–95%85–90%
Energy Input High (Reflux)Low (Manual/Mechanical)Moderate (50°C)Low (RT)
Atom Economy Low (Solvent waste)High (No solvent)High (Recyclable)High (Water solvent)
E-Factor >10 (High Waste)<1 (Minimal Waste)~2–3~1–2
Scalability HighLow/Medium (Batch limit)HighHigh
Decision Matrix (Workflow Selection)

Use the following logic flow to select the appropriate protocol for your lab:

DecisionMatrix Start Start: Select Protocol Scale Is Scale > 10g? Start->Scale Solubility Is Substrate Water Soluble? Scale->Solubility Yes Mech Protocol A: Mechanochemistry Scale->Mech No (Small Batch) DES Protocol B: Deep Eutectic Solvent Solubility->DES No (Highly Lipophilic) Aq Protocol C: Aqueous Phase Solubility->Aq Yes/Slightly

Figure 2: Decision matrix for selecting the optimal green synthesis protocol.

Quality Control & Characterization

Regardless of the method used, the product must be validated.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 131–133°C (Lit. value).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.10 (s, 1H, -CH=N-),
      
    • 
       7.52 (d, 2H, Ar-H),
      
    • 
       6.90 (d, 2H, Ar-H),
      
    • 
       3.83 (s, 3H, -OCH3).
      
  • Green Metric Check: Calculate the E-Factor for your specific run:

    
    
    Target E-Factor for these protocols should be < 2.0.
    

References

  • Mechanochemical Synthesis

    • Saikia, L., et al. (2011). "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry." Organic and Medicinal Chemistry Letters.
  • Deep Eutectic Solvents

    • Azizi, N., et al. (2013). "Deep eutectic solvent promoted highly efficient synthesis of oximes." RSC Advances.
  • Aqueous Phase Synthesis

    • Cravotto, G., et al. (2011). "Green techniques in organic synthesis: Aqueous and solvent-free protocols."[9] Green Chemistry.

  • Green Chemistry Metrics

    • Sheldon, R.A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry.

Sources

Method

Application Note: Scalable Green Synthesis of 4-Methoxybenzaldehyde Oxime for Industrial Applications

Executive Summary This application note details a robust, scalable, and "green" protocol for the synthesis of 4-methoxybenzaldehyde oxime (p-anisaldehyde oxime). Unlike traditional laboratory methods relying on volatile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and "green" protocol for the synthesis of 4-methoxybenzaldehyde oxime (p-anisaldehyde oxime). Unlike traditional laboratory methods relying on volatile organic solvents (VOCs) like ethanol or pyridine, this protocol utilizes a water-based suspension method . This approach minimizes environmental impact, reduces cost, and simplifies downstream processing (DSP) through direct filtration. The method achieves high yields (>95%) and high purity suitable for use as an intermediate in the production of high-intensity sweeteners (e.g., Neohesperidin Dihydrochalcone) and pharmaceutical precursors.

Industrial Context & Strategic Value

4-Methoxybenzaldehyde oxime is a critical pharmacophore and chemical intermediate. Its industrial synthesis faces three primary challenges during scale-up:

  • Thermal Hazards: Hydroxylamine salts can exhibit autocatalytic decomposition if not managed correctly.

  • Solvent Waste: Traditional alcoholic solvents require energy-intensive distillation for recovery.

  • Process Efficiency: Minimizing unit operations (e.g., avoiding liquid-liquid extraction) is vital for cost reduction.

This guide addresses these by implementing a controlled aqueous neutralization strategy, ensuring excellent heat transfer and allowing the product to precipitate directly as a pure solid.

Reaction Mechanism & Chemical Logic

The formation of the oxime proceeds via a nucleophilic addition-elimination pathway. The reaction is pH-dependent:[1]

  • Low pH (<3): The amine is protonated (

    
    ), reducing nucleophilicity.
    
  • High pH (>9): The reaction equilibrium shifts, but side reactions (Cannizzaro) or hydrolysis may occur.

  • Optimal pH (4-7): Ensures sufficient concentration of free hydroxylamine (

    
    ) while maintaining enough acidity to catalyze the dehydration of the carbinolamine intermediate.
    
Visualization: Mechanistic Pathway

The following diagram illustrates the stepwise conversion from the aldehyde to the oxime.[2]

ReactionMechanism Start 4-Methoxybenzaldehyde (Electrophile) Intermediate1 Tetrahedral Intermediate (Carbinolamine) Start->Intermediate1 Nucleophilic Attack Reagent Hydroxylamine (:NH2OH) Reagent->Intermediate1 Transition Acid-Catalyzed Dehydration (-H2O) Intermediate1->Transition Proton Transfer Product 4-Methoxybenzaldehyde Oxime (E/Z Isomers) Transition->Product Elimination

Figure 1: Nucleophilic addition-elimination mechanism for oxime formation.

Safety Assessment (Critical for Scale-Up)

WARNING: Hydroxylamine compounds are potentially explosive and thermally unstable.[3]

Hazard CategoryRisk DescriptionMitigation Strategy
Thermal Stability Hydroxylamine free base decomposes exothermically above 50°C.Use Hydroxylamine Hydrochloride (stable salt) and neutralize in situ at controlled temperatures (<40°C).
Metal Sensitivity Trace metals (Fe, Cu) catalyze decomposition.Use glass-lined or passivated stainless steel (316L) reactors. Add EDTA (0.1 mol%) if water quality is variable.
Toxicity Potential skin sensitizer and methemoglobinemia inducer.[3]Full PPE (respirator, butyl rubber gloves). Closed handling systems for solids.

Experimental Protocol: Aqueous Suspension Method

Materials & Reagents[2][4][5][6]
  • Substrate: 4-Methoxybenzaldehyde (p-Anisaldehyde), >98% purity.

  • Reagent: Hydroxylamine Hydrochloride (

    
    ), 1.1 equivalents.
    
  • Base: Sodium Hydroxide (NaOH), 50% w/w aqueous solution.

  • Solvent: Deionized Water.

Step-by-Step Procedure (1.0 Mole Scale)

This protocol is designed to be self-validating : the physical state of the reaction mixture changes distinctly (oil


 solid) to indicate progress.
  • Reactor Setup:

    • Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and a pH probe.

    • Set jacket temperature to 20°C.

  • Reagent Charging:

    • Charge 400 mL Deionized Water .

    • Add 76.5 g Hydroxylamine Hydrochloride (1.1 mol) . Stir until fully dissolved (endothermic process).

    • Add 136.15 g 4-Methoxybenzaldehyde (1.0 mol) .

    • Observation: The mixture will form a biphasic system (oily aldehyde droplets suspended in water).

  • Reaction Initiation (Controlled Neutralization):

    • Crucial Step: Slowly dose 50% NaOH via a peristaltic pump.

    • Control Parameter: Maintain internal temperature < 35°C (exothermic neutralization).

    • Target: Adjust pH to 6.0 – 7.0 .

    • Self-Validation: As the pH rises towards 6, the oily droplets will disappear, and a white precipitate (the oxime) will begin to form rapidly.

  • Completion & Aging:

    • Once pH 7 is stable, continue stirring at 25°C for 60 minutes.

    • Check: Stop stirring briefly. The solid should settle rapidly, leaving a clear aqueous supernatant. If the supernatant is cloudy/milky, reaction or crystallization is incomplete.

  • Work-Up:

    • Filter the slurry using a Buchner funnel or centrifuge.

    • Wash the cake with 2 x 100 mL cold water (removes NaCl and unreacted hydroxylamine).

    • Dry the solid in a vacuum oven at 40°C until constant weight.

Process Workflow Diagram

ProcessFlow Preparation Dissolution: Water + NH2OH.HCl (Clear Solution) Addition Substrate Addition: + p-Anisaldehyde (Biphasic Mixture) Preparation->Addition Reaction Controlled Neutralization: Add NaOH to pH 6-7 (Temp < 35°C) Addition->Reaction Start Agitation Crystallization Precipitation: Product forms as White Solid Reaction->Crystallization Exotherm End Filtration Filtration & Wash: Remove NaCl Crystallization->Filtration Drying Drying: Vacuum, 40°C Filtration->Drying

Figure 2: Industrial workflow for the aqueous synthesis of p-anisaldehyde oxime.

Analytical Controls & Specifications

To ensure the protocol was successful, compare the isolated product against these standards.

ParameterSpecificationMethodNotes
Appearance White crystalline solidVisualYellowing indicates oxidation or trace aldehyde.
Melting Point 62°C – 65°CCapillarySharp range indicates high purity.
Yield > 95%GravimetricTheoretical yield for 1 mol = ~151.16 g.
HPLC Purity > 99.0%C18 Column, MeOH/WaterMonitor for unreacted aldehyde (RT shift).
1H NMR Characteristic peaksDMSO-d6See below for diagnostic signals.

Diagnostic 1H NMR Signals (DMSO-d6):

  • 
     11.08 (s, 1H, =N-OH )
    
  • 
     8.08 (s, 1H, -CH =N-)
    
  • 
     7.53 (d, 2H, Ar-H)
    
  • 
     6.96 (d, 2H, Ar-H)
    
  • 
     3.78 (s, 3H, -OCH3 )
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is an oil, not a solid. Temperature too high or E/Z isomer mix preventing crystallization.Cool reaction to 5°C. Seed with pure oxime crystals.
Low Yield (<80%). pH was too low (incomplete reaction) or too high (solubility issues).Ensure pH meter is calibrated. Re-adjust pH to 6.5 and stir longer.
Yellow Coloration. Oxidation of hydroxylamine or iron contamination.Check reactor passivation. Ensure Nitrogen blanket during reaction.

References

  • Lad, U. P., et al. (2014). Synthesis of Oximes in Aqueous Medium Using Hyamine as an Ecofriendly Catalyst. Yashwantrao Chavan College of Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime Synthesis by Condensation or Oxidation. Retrieved from [Link]

  • International Labour Organization (ILO). (n.d.). ICSC 0709 - Hydroxylamine Hydrochloride Safety Data. Retrieved from [Link]

Sources

Application

Application Note: 4-Methoxybenzaldehyde Oxime as a Versatile Precursor for the Synthesis of Novel Ligands and Their Metal Complexes

Abstract This technical guide provides an in-depth exploration of 4-methoxybenzaldehyde oxime as a foundational building block in coordination chemistry. We detail the synthesis of novel Schiff base ligands derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-methoxybenzaldehyde oxime as a foundational building block in coordination chemistry. We detail the synthesis of novel Schiff base ligands derived from this precursor and their subsequent complexation with various transition metals. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a survey of the potential applications of these compounds, ranging from catalysis to medicinal chemistry. The protocols are designed to be self-validating, with comprehensive characterization methodologies explained to ensure the synthesis of well-defined and pure compounds.

Introduction: The Strategic Value of 4-Methoxybenzaldehyde Oxime

In the pursuit of novel molecular architectures with tailored functions, the selection of the initial building blocks is of paramount importance. 4-Methoxybenzaldehyde oxime is a particularly valuable precursor in ligand synthesis due to its unique structural features. The molecule incorporates an oxime group (-C=N-OH) and a p-methoxy substituted phenyl ring.

  • The Oxime Moiety: The nitrogen and oxygen atoms of the oxime group serve as excellent donor sites for coordination with metal ions, often acting as a bidentate chelating agent.[1] This chelation effect leads to the formation of stable, cyclic coordination complexes.[1] The oxime functionality is a cornerstone in the design of ligands for creating inorganic biological models and selective receptors for metal ions.

  • The 4-Methoxy Group: This electron-donating group on the phenyl ring influences the electronic properties of the entire ligand system. It can modulate the electron density on the coordinating nitrogen atom, thereby affecting the stability and reactivity of the resulting metal complexes. This feature is crucial for fine-tuning applications in areas like catalysis, where the electronic environment of the metal center dictates its activity.[2]

Ligands and complexes derived from this scaffold have demonstrated a wide array of applications, including significant potential as antimicrobial, antifungal, anticancer, and antioxidant agents.[3][4][5] Furthermore, they are explored as catalysts in organic synthesis and as components in the development of advanced materials.[6][7] This guide provides the practical methodologies required to synthesize and characterize these promising compounds.

Synthesis of Schiff Base Ligands from Aromatic Aldehydes: A Representative Protocol

The most common and direct route to elaborate 4-methoxybenzaldehyde or its derivatives into more complex ligands is through a condensation reaction with a primary amine to form a Schiff base (or imine).[8] This reaction creates a C=N (azomethine) bond, which is a key coordinating group in many polydentate ligands.[9][10]

Causality in Experimental Design

The protocol below describes the synthesis of a Schiff base ligand, a process analogous to reactions involving 4-methoxybenzaldehyde oxime as a starting point for further functionalization.

  • Solvent Selection: Ethanol or methanol is typically chosen as the reaction solvent due to its ability to dissolve both the aldehyde/oxime and amine reactants while being easily removed post-reaction.

  • Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen (or oxime oxygen), making the carbon atom more electrophilic and accelerating the nucleophilic attack by the amine.[2]

  • Reaction Conditions: Refluxing the mixture provides the necessary thermal energy to overcome the activation barrier of the condensation reaction, driving it to completion, often within a few hours.[4][11]

  • Purification: The Schiff base product often precipitates from the solution upon cooling. Purification is typically achieved through filtration and washing to remove unreacted starting materials, followed by recrystallization from a suitable solvent (like ethanol) to obtain a product of high purity.

General Protocol: Synthesis of a Schiff Base Ligand

This protocol outlines the condensation of an aromatic aldehyde (like 4-methoxybenzaldehyde) with a primary amine.

  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the selected aromatic aldehyde (1 equivalent) in a minimal amount of absolute ethanol.

  • Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to the solution to catalyze the reaction.[2]

  • Amine Addition: While stirring, add an ethanolic solution of the primary amine (1 equivalent) dropwise to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 2-4 hours.[2] Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The solid Schiff base product will often precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified ligand in a desiccator over anhydrous CaCl₂ or in a vacuum oven. The final product is typically a colored crystalline solid.[3]

Visualization: Ligand Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 4-Methoxybenzaldehyde (or derivative) C Dissolve in Ethanol A->C B Primary Amine B->C D Add Acetic Acid Catalyst C->D E Reflux (2-4h, 80°C) D->E F Cool to RT & Precipitate E->F G Filter & Wash with Cold Ethanol F->G H Dry under Vacuum G->H I Purified Schiff Base Ligand H->I

Caption: Workflow for Schiff Base Ligand Synthesis.

Synthesis of Transition Metal Complexes

The synthesized ligands, possessing strategically placed donor atoms (N, O), readily form stable complexes with transition metal ions.[5] This protocol describes a general method for complexation.

Rationale for Complexation Protocol
  • Stoichiometry: The metal-to-ligand ratio is crucial. A 1:2 ratio is common for bidentate ligands with divalent metal ions, leading to complexes like [ML₂].[3][12] This is determined by adding the metal salt solution to the ligand solution in the desired molar ratio.

  • Solvent: Ethanol or methanol is again a suitable solvent, capable of dissolving both the organic ligand and the inorganic metal salt (e.g., chlorides, acetates, or nitrates).

  • Reaction: The complexation reaction is often rapid and may occur at room temperature, although gentle heating or refluxing can ensure complete formation. The formation of the complex is usually indicated by a color change and the precipitation of the product.

General Protocol: Metal Complex Synthesis
  • Ligand Solution: Dissolve the synthesized Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O) (1 equivalent) in hot ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. An immediate color change and/or precipitation of the complex is typically observed.

  • Reflux: Stir the resulting mixture and reflux for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Washing: Wash the solid product sequentially with ethanol and then diethyl ether to remove unreacted starting materials and other impurities.

  • Drying: Dry the final complex in a vacuum desiccator.

Visualization: Metal Complexation Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification A Schiff Base Ligand (in hot Ethanol) C Mix & Stir A->C B Transition Metal Salt (in hot Ethanol) B->C D Reflux (1-2h) C->D E Cool to RT & Precipitate D->E F Filter & Wash E->F G Dry under Vacuum F->G H Purified Metal Complex G->H

Caption: Workflow for Metal Complex Synthesis.

Essential Characterization Techniques

Confirming the identity, structure, and purity of the newly synthesized ligands and complexes is a critical step. A combination of spectroscopic and analytical methods provides a self-validating system for characterization.

Technique Purpose and Key Observations
Elemental Analysis (CHN) Determines the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should be in good agreement with the calculated values for the proposed molecular formula.[3][9]
FT-IR Spectroscopy Confirms the formation of the ligand and its coordination to the metal. Key bands to observe include: the disappearance of C=O and N-H bands from starting materials, the appearance of a strong C=N (azomethine) band in the ligand (around 1600-1650 cm⁻¹), and a shift of this C=N band to a lower frequency upon complexation, indicating coordination through the nitrogen atom. New bands in the far-IR region (400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations.[3][13]
¹H and ¹³C NMR Spectroscopy Used to elucidate the exact structure of the diamagnetic ligand and its complexes (e.g., with Zn(II)). The appearance of a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (typically δ 8-9 ppm) is strong evidence of Schiff base formation.
UV-Visible Spectroscopy Provides information about the electronic transitions within the compounds and the geometry of the metal complexes. Ligands typically show intense π→π* and n→π* transitions. Upon complexation, new bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) may appear, which are indicative of the coordination environment (e.g., octahedral, tetrahedral, square planar).[9][13]
Molar Conductivity Measures the electrolytic nature of the complexes in a solvent like DMSO or DMF. Low conductivity values suggest non-electrolytic complexes where counter-ions are coordinated to the metal center, while high values indicate ionic complexes.[3]
Magnetic Susceptibility Determines the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. For example, specific magnetic moments can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries.[3]

Applications and Performance Data

The chelation of Schiff base ligands derived from precursors like 4-methoxybenzaldehyde oxime with transition metals often enhances their biological and catalytic activities compared to the free ligand.[1][3]

Antimicrobial and Anticancer Activity

Many studies have shown that these metal complexes exhibit potent activity against various strains of bacteria and fungi.[3][14] This enhanced activity is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and allowing it to penetrate microbial cell membranes more effectively. Furthermore, some complexes show promising cytotoxic activity against human cancer cell lines.[4][10]

Compound Type Application Observed Performance Metric Reference
Co(II), Fe(II), Mn(II), Ni(II) ComplexesAntimicrobialEnhanced inhibition against E. coli, S. aureus, etc., compared to the free ligand.[3]
Cu(II) ComplexAnticancer (HepG2 Liver Cancer)High to moderate inhibitory effect (IC₅₀).[4]
Schiff Base LigandAnticancer (Oral Cancer)IC₅₀ of 446.68 µg/mL against TSCCF cells.[10]
Transition Metal ComplexesAntioxidantIncreased DPPH radical scavenging activity upon complexation.[14]
Catalytic Applications

The well-defined coordination sphere and tunable electronic properties of these complexes make them effective catalysts for various organic transformations.[6] They have shown promise in oxidation reactions, where the metal center can cycle through different oxidation states to facilitate the conversion of substrates.[14]

Complex Catalytic Reaction Performance Reference
Ni(II) ComplexOxidation of Aniline91% conversion with 100% selectivity to azobenzene.[14]
Dinuclear Al ComplexesRing-Opening PolymerizationControlled polymerization of rac-lactide.[7]

Conclusion

4-Methoxybenzaldehyde oxime and its related aldehyde are demonstrably powerful and versatile platforms for the construction of novel ligands and their coordination complexes. The straightforward synthetic routes, typically involving Schiff base condensation, allow for the creation of a diverse library of compounds with tunable steric and electronic properties. The detailed protocols and characterization frameworks provided herein offer a robust starting point for researchers to explore this chemical space. The significant biological activities and catalytic potential of the resulting metal complexes underscore their importance and promise continued innovation in the fields of medicinal chemistry, catalysis, and materials science.

References

  • Global Journal of Pure and Applied Chemistry Research. (2022). Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. [Link]

  • JACS Directory. (2024). A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. [Link]

  • European Journal of Biotechnology and Bioscience. (2021). Synthesis and characterization of novel oxime derivatives and its application in oncology. [Link]

  • ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). [Link]

  • PubMed Central. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. [Link]

  • ResearchGate. (2015). Synthesis and characterization of transition metal complexes of oxime. [Link]

  • MDPI. (n.d.). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. [Link]

  • ResearchGate. (2015). Preparation and Characterization of some transition metal complexes of bis Schiff Base Ligand. [Link]

  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]

  • ResearchGate. (n.d.). ¹H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). [Link]

  • Core.ac.uk. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE LIGAND DERIVED FROM 0-PHENYLENEDIAMINE AND 4-NITROBENZALDEHYDE AND ITS COMPLEXES. [Link]

  • Queen's University Belfast. (2021). Green synthesis and in silico characterization of 4-Hydroxy-3- methoxybenzaldehyde Schiff bases for insulysin inhibition. [Link]

  • RSIS International. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. [Link]

  • MDPI. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. [Link]

  • AWS. (n.d.). Mixed Ligand Complexes of Cu(II), Ni(II), and Zn(II) ions containing N-(4- methoxybenzylidene)isonicotinohydrazone Schiff base. [Link]

  • PubMed Central. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-, oxime. [Link]

  • Journal of Applicable Chemistry. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). The Effects of Ancillary Ligands on Metal–Carbon Bond Strengths as Determined by C–H Activation. [Link]

  • MDPI. (n.d.). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Dinuclear aluminum complexes bearing methylene-bridged phenoxy-imine ligands and their application in the ring-opening polymerization of rac-lactide. [Link]

  • ResearchGate. (n.d.). A Recyclable Cu-MOF-74 Catalyst for the Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oximation of 4-Methoxybenzaldehyde

Welcome to the technical support guide for the oximation of 4-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the oximation of 4-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we move beyond simple protocols to explain the causality behind the procedures, ensuring you can troubleshoot effectively and optimize your results.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of 4-methoxybenzaldehyde oxime. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several potential factors, ranging from reaction conditions to workup procedures.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure you are using a slight excess of hydroxylamine hydrochloride (typically 1.1 to 1.5 equivalents) to drive the reaction forward. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-methoxybenzaldehyde starting material spot is no longer visible.[1]

  • Suboptimal pH: The reaction is pH-sensitive. The free hydroxylamine base (NH₂OH) is the active nucleophile, but it is generated in situ from its salt (NH₂OH·HCl). If the medium is too acidic, the concentration of the free base is too low. If it's too basic, the hydroxylamine can become unstable.

    • Solution: Use a mild base like sodium hydroxide, sodium acetate, or sodium carbonate to neutralize the HCl generated from the hydroxylamine hydrochloride.[2][3] The goal is a final pH that is typically near neutral or slightly basic. An ethanol/water mixture is a common solvent system that facilitates the dissolution of both the organic aldehyde and the inorganic salts.[1]

  • Product Loss During Workup: The oxime product can be lost during extraction or precipitation steps.

    • Solution: After the reaction, the volume of the organic solvent (e.g., ethanol) is often reduced under pressure. The product is then typically precipitated by adding cold water.[1][2] Ensure the water is sufficiently cold to minimize the solubility of the oxime. If performing an extraction, ensure the pH of the aqueous layer is controlled to prevent the oxime from partitioning unfavorably.[1]

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Stoichiometry & Purity (Aldehyde, NH₂OH·HCl) Start->Check_Reagents Check_pH Confirm pH Control (Mild Base Added?) Check_Reagents->Check_pH Reagents OK Monitor_Rxn Monitor by TLC to Completion Check_pH->Monitor_Rxn pH Controlled Optimize_Workup Optimize Workup (Precipitation/Extraction) Monitor_Rxn->Optimize_Workup Reaction Complete Success Yield Improved Optimize_Workup->Success Workup Optimized

Caption: A step-by-step workflow for troubleshooting low product yield.

Q2: My final product is contaminated with 4-methoxybenzonitrile. How did this form and how can I prevent it?

A2: The formation of 4-methoxybenzonitrile is a classic side reaction resulting from the dehydration of the aldoxime. This process is mechanistically related to the Beckmann rearrangement.[4][5]

Mechanism & Prevention:

  • Causality (Beckmann Rearrangement of an Aldoxime): Under acidic conditions or at high temperatures, the hydroxyl group of the oxime can be protonated, turning it into a good leaving group (water). A subsequent rearrangement and loss of a proton leads to the formation of the nitrile.[4][6]

  • Prevention:

    • Temperature Control: Avoid excessive heating. While some protocols use reflux, prolonged exposure to high temperatures can favor dehydration.[1] If possible, conduct the reaction at room temperature or with gentle warming.

    • pH Management: Strictly avoid strongly acidic conditions. The use of a mild base not only facilitates the oximation but also prevents the acidic conditions that catalyze nitrile formation.[1]

Q3: I've isolated my product, but NMR analysis shows unreacted 4-methoxybenzaldehyde. What went wrong?

A3: This is a clear indication of either an incomplete reaction or, more commonly, inefficient purification.

Causes & Solutions:

  • Incomplete Reaction: As detailed in Q1, ensure sufficient reaction time and an adequate amount of hydroxylamine hydrochloride.[1]

  • Inefficient Purification: The starting aldehyde and the product oxime have similar polarities, which can make separation challenging.

    • Recrystallization: This is the most effective method for purification.[7] An ethanol/water solvent system is often ideal. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly.[1] This procedure decreases the solubility of the slightly less polar oxime relative to the aldehyde, allowing for its selective crystallization.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using a silica gel stationary phase with a non-polar/polar eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) can be used for separation.[1]

Q4: My product appears to be a mixture of E/Z isomers. Is this normal, and can I isolate a single isomer?

A4: Yes, the formation of a mixture of syn (E) and anti (Z) isomers is a very common and expected outcome for the oximation of most aldehydes.[1][7]

Management of Isomers:

  • Acceptance: For many subsequent synthetic steps, the mixture of isomers is perfectly acceptable and can be used without separation.[1]

  • Separation: If a single isomer is required for stereospecific reactions or characterization, separation can be attempted.

    • Fractional Crystallization: The two isomers may have slightly different solubilities, allowing for separation through careful, repeated recrystallization.

    • Chromatography: Meticulous column chromatography can sometimes resolve the E/Z isomers.[1]

  • Influence on Ratio: The ratio of isomers can sometimes be influenced by the choice of solvent and the pH of the reaction, although achieving high selectivity can be difficult.

Section 2: Key Side Reactions Overview

The primary side reactions in this oximation are driven by the reactivity of the aldehyde starting material and the oxime product itself. Understanding these pathways is crucial for optimizing the reaction.

Side_Reactions cluster_side_products Common Side Products Aldehyde 4-Methoxybenzaldehyde C₈H₈O₂ Oxime Desired Product 4-Methoxybenzaldehyde Oxime (E/Z Mixture) Aldehyde->Oxime AnisicAcid 4-Methoxybenzoic Acid Oxidation Product Aldehyde->AnisicAcid Oxidation (Air, O₂) Nitrile 4-Methoxybenzonitrile Dehydration Product Oxime->Nitrile Dehydration (Heat, Acid) Hydroxylamine NH₂OH·HCl Base Hydroxylamine->Aldehyde Oximation

Caption: The desired oximation pathway and major side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the standard, baseline conditions for this oximation? A: A widely adopted and reliable method involves dissolving 4-methoxybenzaldehyde in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a mild base such as sodium hydroxide or sodium acetate.[2][8] The reaction can often be performed at room temperature or with gentle heating to reflux for 1-2 hours, with completion monitored by TLC.[8]

ParameterRecommended ConditionRationale
Hydroxylamine 1.1 - 1.5 equivalentsDrives the reaction to completion.
Base Mild base (NaOH, NaOAc, Na₂CO₃)Neutralizes HCl, generating the free nucleophile (NH₂OH).[2][3]
Solvent Ethanol/WaterGood solubility for both organic and inorganic reagents.[1]
Temperature Room Temp to Reflux (e.g., ~80°C)Balances reaction rate with minimizing side reactions like dehydration.
Monitoring Thin Layer Chromatography (TLC)Visual confirmation of the consumption of the starting aldehyde.[1][2]

Q: My product is "oiling out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute's solubility is too low in the hot solvent or the solution cools too rapidly, causing it to separate as a liquid phase instead of forming a crystal lattice.[1]

  • Add More Solvent: Add a small amount of the primary solvent (e.g., hot ethanol) to the oiled-out mixture until it fully redissolves.

  • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling promotes oiling.

  • Induce Crystallization: Scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

Q: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to check the purity of my oxime product? A: It is strongly advised not to use GC-MS for analyzing benzaldehyde oximes. Oximes are often thermally labile and can decompose in the high temperatures of the GC injection port. This decomposition can lead to the detection of the parent aldehyde (4-methoxybenzaldehyde) or the nitrile, even if these impurities are not present in your bulk sample, giving a false purity reading.[1] Preferable analytical techniques that operate at lower temperatures include ¹H NMR, LC-MS, and HPLC.[1]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol is adapted from established procedures for the synthesis of substituted benzaldehyde oximes.[1][2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in a minimal amount of water.

  • Reaction: Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Heating & Monitoring: Heat the mixture to a gentle reflux (~80°C) and monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting aldehyde spot has completely disappeared (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Precipitation: Add cold water to the concentrated residue to precipitate the crude oxime product.

  • Isolation: Collect the white precipitate by filtration using a Buchner funnel, wash the solid with a small amount of cold water, and allow it to air dry or dry under vacuum.[1][2]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: An ethanol/water mixture is an excellent choice for 4-methoxybenzaldehyde oxime.

  • Dissolution: Place the crude, dried oxime in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely.

  • Induce Precipitation: While the solution is still hot, add water dropwise until the solution just begins to turn persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. White, needle-like crystals should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

References

  • Chem-Impex. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methoxybenzaldehyde 123-11-5 wiki. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Avila, H. P., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2020). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methoxybenzaldehyde Oxime by Recrystallization

Welcome to the technical support guide for the purification of 4-Methoxybenzaldehyde Oxime. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Methoxybenzaldehyde Oxime. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure the successful purification of this versatile organic compound through recrystallization. As an essential intermediate in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity 4-Methoxybenzaldehyde Oxime is critical for downstream applications.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its recrystallization.

Experimental Protocol: Recrystallization of 4-Methoxybenzaldehyde Oxime

Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The goal is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution (mother liquor).

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is paramount. The ideal solvent will dissolve 4-Methoxybenzaldehyde Oxime sparingly at room temperature but will fully dissolve it at the solvent's boiling point.[4] A common and effective solvent system for this compound is an ethanol/water mixture. Perform small-scale solubility tests to determine the optimal solvent ratio.

  • Dissolution: Place the crude 4-Methoxybenzaldehyde Oxime in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is necessary. This should be done quickly to prevent premature crystallization in the funnel. Using a stemless funnel can help avoid clogging.[5]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Key Experimental Parameters
ParameterRecommended Value/SolventRationale
Compound 4-Methoxybenzaldehyde OximeA white, powdered solid.[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1][6]
Primary Solvent Ethanol or MethanolThe oxime is soluble in these alcohols.
Anti-Solvent WaterThe oxime is poorly soluble in water.
Storage Conditions Store at 0-8°C, sealed in a dry place.[1]
Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude 4-Methoxybenzaldehyde Oxime B Add Minimum Hot Solvent A->B Heat & Stir C Hot Solution B->C D Hot Filtration (Optional) C->D E Insoluble Impurities Removed D->E F Cool Solution Slowly D->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure 4-Methoxybenzaldehyde Oxime J->K

Caption: Workflow for the purification of 4-Methoxybenzaldehyde Oxime.

Troubleshooting Guide

Q1: My compound “oiled out” instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often due to using a solvent with a boiling point higher than the compound's melting point or the presence of impurities that depress the melting point.

  • Causality: The compound is more soluble in its molten state, and this liquid phase separates from the bulk solvent. Upon cooling, this oil may solidify into an amorphous mass, trapping impurities.

  • Solutions:

    • Re-heat the solution to dissolve the oil.

    • Add more hot solvent to decrease the saturation point.

    • If the oil persists, consider a different solvent or a solvent pair with a lower boiling point.[7]

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This is a common issue related to supersaturation, where the compound remains dissolved even though the temperature is below its saturation point.

  • Causality: Crystal formation requires a nucleation site, which is a surface for the crystals to begin growing. A very clean solution in a smooth flask may lack these sites.

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask with a glass stirring rod at the meniscus. The small scratches on the glass can provide a surface for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure 4-Methoxybenzaldehyde Oxime, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to form.[4]

    • Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]

Q3: My final yield of pure crystals is very low. How can I improve this?

A3: A low yield can result from several factors during the recrystallization process.

  • Causality and Solutions:

    • Excess Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[8] To check this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates substantial product loss. You can recover more product by evaporating some of the solvent and performing a "second crop" crystallization.[8]

    • Premature Filtration: Filtering the solution when it is not sufficiently cooled will leave a considerable amount of the compound dissolved. Ensure the solution is thoroughly chilled in an ice bath before filtration.

    • Inefficient Washing: Washing the crystals with too much cold solvent or with a solvent that is not cold enough can dissolve some of the product.

Q4: The purified crystals are colored, but the starting material was described as a white powder. What happened?

A4: The color is likely due to high molecular weight, colored impurities that have been co-precipitated or are trapped in the crystal lattice.

  • Causality: Rapid crystallization can trap impurities within the crystal structure.

  • Solutions:

    • Re-dissolve the colored crystals in the minimum amount of hot solvent.

    • Add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal.

    • Allow the decolorized solution to cool slowly and crystallize as usual.

Q5: I've performed the recrystallization, but the melting point of my product is still low and has a broad range. Why?

A5: A low, broad melting point is a classic indicator that the sample is still impure.

  • Causality: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to melt. The melting will also occur over a wider temperature range.

  • Solutions:

    • Repeat the Recrystallization: The first recrystallization may not have been sufficient to remove all impurities. A second recrystallization should yield a purer product with a sharper, higher melting point.

    • Choose a Different Solvent: The chosen solvent may not be effective at separating the specific impurities present. Experiment with different solvents or solvent pairs.

    • Check for Decomposition: Some oximes can be sensitive to heat. It's possible the compound is decomposing during the heating phase. Ensure you are not heating the solution for an extended period. Some oximes have been known to decompose under high temperatures, such as in a GC-MS injector, which suggests thermal lability.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal recrystallization solvent?

A1: An ideal solvent should:

  • Not react with the compound being purified.

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.[4]

  • Either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Have a relatively low boiling point for easy removal from the purified crystals.[3]

  • Be non-toxic, inexpensive, and readily available.

Q2: What are the likely impurities in my crude 4-Methoxybenzaldehyde Oxime?

A2: The impurities will depend on the synthetic route. If synthesized from 4-methoxybenzaldehyde and hydroxylammonium chloride, common impurities could include unreacted 4-methoxybenzaldehyde.[10] If synthesized via the oxidation of p-methyl anisole, a potential byproduct is p-methoxybenzoic acid.[11]

Q3: What is the difference between recrystallization and precipitation?

A3: Recrystallization is a slow and selective process where molecules gradually arrange themselves into a well-defined crystal lattice, excluding impurities. Precipitation, on the other hand, is a rapid and non-selective process where the solid quickly falls out of solution, often trapping impurities within the amorphous solid. For purification, recrystallization is the preferred method.[7]

Safety Precautions

4-Methoxybenzaldehyde Oxime has several associated hazards. It is crucial to handle this compound with appropriate safety measures.

  • Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[12]

    • Causes skin and serious eye irritation.[12][13]

    • May cause respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[13][14]

    • Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[15][16]

  • Handling:

    • Avoid the formation of dust and aerosols.[15]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][16]

    • Ensure that eyewash stations and safety showers are readily accessible.[14]

Always consult the Safety Data Sheet (SDS) for 4-Methoxybenzaldehyde Oxime and any solvents used before beginning your experiment.[13][15]

References

  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization with two solvents : r/Chempros. (2019, December 18). Reddit. Retrieved from [Link]

  • 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem. (n.d.). Retrieved from [Link]

  • CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents. (n.d.).
  • Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). (n.d.). Retrieved from [Link]

  • Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents. (n.d.).
  • How can I remove nitrile impurities from the oxime? - ResearchGate. (2015, March 15). Retrieved from [Link]

  • 4-Methoxybenzaldehyde - AWS. (2015, January 3). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents. (n.d.).
  • 4-Methoxybenzaldehyde oxime - Chemical Compound - PlantaeDB. (n.d.). Retrieved from [Link]

  • 4-Methoxybenzaldehyde Oxime | 3235-04-9 - J&K Scientific. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Removal of unreacted hydroxylamine from 4-Methoxybenzaldehyde oxime synthesis

Technical Support Guide: Removal of Unreacted Hydroxylamine from 4-Methoxybenzaldehyde Oxime Synthesis Part 1: Core Directive & Executive Summary Objective: To provide a scientifically rigorous, safety-first protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Removal of Unreacted Hydroxylamine from 4-Methoxybenzaldehyde Oxime Synthesis

Part 1: Core Directive & Executive Summary

Objective: To provide a scientifically rigorous, safety-first protocol for the complete removal of unreacted hydroxylamine (


) from the synthesis of 4-methoxybenzaldehyde oxime (p-anisaldehyde oxime).

The Critical Challenge: Hydroxylamine is a potent nucleophile and a mutagenic toxicant. More critically, free hydroxylamine is thermally unstable and can decompose explosively if concentrated, particularly in the presence of metal ions or upon heating [1]. In the synthesis of 4-methoxybenzaldehyde oxime, the unreacted hydroxylamine must be removed before any concentration step to prevent safety incidents and ensure downstream purity.

The Solution Architecture: This guide prioritizes Phase Separation (Liquid-Liquid Extraction) using pH manipulation as the primary removal method, supported by Chemical Quenching as a safety redundancy.

Part 2: Technical Protocols & Methodologies

The Mechanism of Removal

The purification strategy relies on the basicity difference between the target oxime and the hydroxylamine impurity.

  • Hydroxylamine (

    
    ):  A base (
    
    
    
    of conjugate acid
    
    
    ). In acidic media (pH < 4), it exists almost exclusively as the water-soluble hydroxylammonium ion (
    
    
    ).
  • 4-Methoxybenzaldehyde Oxime: A weak acid/neutral species (

    
    ). It remains neutral and organic-soluble in dilute acidic conditions.[1]
    
Primary Protocol: The Acidic Wash (Recommended)

Use this method for bulk removal of hydroxylamine.

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Sodium Sulfate (

    
    )
    

Step-by-Step Workflow:

  • Dilution: Upon reaction completion, do not concentrate the reaction mixture. Dilute the reaction mixture with an organic solvent (DCM or EtOAc) equal to 2x the reaction volume.

  • Acidic Partitioning:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer twice with 0.5 M HCl (1:1 volume ratio).

    • Mechanism:[2] The HCl protonates unreacted hydroxylamine to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , forcing it into the aqueous phase. The oxime remains in the organic phase.
      
  • Neutralization & Drying:

    • Wash the organic layer once with distilled water to remove excess acid.

    • Wash once with saturated brine to remove residual water.

    • Dry the organic layer over anhydrous

      
       for 15 minutes.
      
  • Concentration: Filter the solid and concentrate the filtrate under reduced pressure (Rotavap) at

    
    .
    
Secondary Protocol: The Acetone Quench (Safety & Trace Removal)

Use this method if the reaction used a large excess of hydroxylamine or if safety regulations require quenching before workup.

Concept: Acetone reacts rapidly with residual hydroxylamine to form acetone oxime (acetoxime) and water [2].[2]



Advantages:

  • Acetone oxime is highly water-soluble (~330 g/L) [3] and can be washed out easily.

  • It eliminates the explosion hazard of free hydroxylamine.

Protocol:

  • Add Acetone (2-3 equivalents relative to the estimated unreacted hydroxylamine) directly to the reaction mixture.

  • Stir at room temperature for 30 minutes.

  • Proceed to the Acidic Wash protocol (Step 2 above). The acetone oxime will partition into the aqueous phase or be removed during the water wash steps.

Part 3: Visualization (Decision Logic)

The following diagram illustrates the purification logic and safety checkpoints.

G Start Crude Reaction Mixture (Oxime + Excess NH2OH) Quench Safety Quench: Add Acetone (30 min stir) Start->Quench High Excess NH2OH? Extract Liquid-Liquid Extraction (DCM or EtOAc) Start->Extract Low Excess NH2OH Quench->Extract AcidWash Acid Wash (0.5 M HCl) Protonates NH2OH -> NH3OH+ Extract->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains NH3OH+ / Acetone Oxime) PhaseSep->AqLayer Discard (Toxic Waste) OrgLayer Organic Layer (Contains Target Oxime) PhaseSep->OrgLayer Keep BrineWash Brine Wash & Dry (Na2SO4) OrgLayer->BrineWash Final Pure 4-Methoxybenzaldehyde Oxime BrineWash->Final

Caption: Workflow for the safe removal of hydroxylamine via chemical quenching and pH-controlled extraction.

Part 4: Data Summary & Troubleshooting

Solubility & Property Data
CompoundMelting PointWater SolubilityAcidic Wash Behavior
4-Methoxybenzaldehyde Oxime ~131-133°C (Solid)Low (Insoluble)Remains in Organic Phase
Hydroxylamine (Free Base) 33°CHighPartitions to Aqueous (Slow)
Hydroxylamine HCl (Salt) 151°C (Decomposes)Very HighRemains in Aqueous (Fast)
Acetone Oxime (Byproduct) 60-63°CHigh (~330 g/L) [3]Partitions to Aqueous
Troubleshooting FAQs

Q1: The organic layer is cloudy after the acid wash. What happened?

  • Cause: Emulsion formation or water saturation.

  • Fix: Add saturated brine. If the emulsion persists, filter the biphasic mixture through a pad of Celite or add a small amount of methanol to break surface tension.

Q2: Can I use heat to speed up the evaporation of the solvent?

  • WARNING: Only if you have confirmed the absence of hydroxylamine. If unsure, do not heat above 40°C. Residual hydroxylamine can decompose violently. Always test the distillate or crude for peroxides/amines if unsure.

Q3: How do I verify that hydroxylamine is gone?

  • TLC Method: Run a TLC of the organic layer.[3] Stain with Ninhydrin .[3][4] Hydroxylamine will appear as a distinct spot (often reddish/purple) near the baseline or with a different Rf than the oxime. The product (oxime) is better visualized with UV or Anisaldehyde stain.

Q4: My product is an oil, but it should be a solid. Did the purification fail?

  • Analysis: 4-Methoxybenzaldehyde oxime can exist as E/Z isomers. Mixtures often have depressed melting points and may appear as oils.

  • Fix: Triturate the oil with cold hexanes or pentane to induce crystallization. If it remains an oil, trace solvent (like EtOAc) or acetone oxime might be present. High-vacuum drying (room temp) usually solidifies it.

References

  • PrepChem. Preparation of Acetone Oxime (Acetoxime).[2] Detailed synthesis and reaction mechanism. Available at: [Link]

  • PubChem. 4-Methoxybenzaldehyde Oxime Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Common impurities in commercial 4-Methoxybenzaldehyde oxime

Welcome to the Technical Support Center for 4-Methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges encountered during the use...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges encountered during the use of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the quality, handling, and storage of commercial 4-Methoxybenzaldehyde Oxime.

Q1: What are the most common impurities in commercial 4-Methoxybenzaldehyde Oxime?

Commercial 4-Methoxybenzaldehyde Oxime may contain several types of impurities stemming from its synthesis and the purity of the starting materials. The most common impurities include:

  • Unreacted Starting Materials: The synthesis of 4-Methoxybenzaldehyde Oxime typically involves the reaction of 4-Methoxybenzaldehyde with hydroxylamine.[1] Therefore, residual 4-Methoxybenzaldehyde is a common impurity.

  • Isomeric Impurities: 4-Methoxybenzaldehyde Oxime can exist as two geometric isomers, (E) and (Z)-4-Methoxybenzaldehyde oxime.[2][3] The commercial product is often a mixture of these isomers, which may be a consideration for stereospecific applications.

  • By-products from Synthesis: Side reactions during the synthesis can lead to various by-products.

  • Degradation Products: The aldehyde precursor, 4-Methoxybenzaldehyde, is susceptible to oxidation, which can lead to the formation of 4-methoxybenzoic acid, especially with prolonged exposure to air.[4] This acidic impurity can potentially be carried over into the final oxime product.

  • Impurities from the Aldehyde Precursor: The purity of the starting 4-Methoxybenzaldehyde will directly impact the purity of the final oxime product. Impurities from the synthesis of 4-Methoxybenzaldehyde, which can be produced from various starting materials like p-methyl anisole, 4-methoxybenzyl alcohol, or anethole, may also be present.[5][6][7]

Q2: My 4-Methoxybenzaldehyde Oxime appears discolored. What could be the cause?

A white to off-white powder is the expected appearance of 4-Methoxybenzaldehyde Oxime.[8] A distinct yellow or brownish color can indicate the presence of impurities, which could be polymeric by-products or degradation products. Purification is recommended to remove these colored impurities before use in sensitive applications.

Q3: How should I properly store 4-Methoxybenzaldehyde Oxime?

To maintain its stability, 4-Methoxybenzaldehyde Oxime should be stored in a cool, dry place, away from light. A recommended storage temperature is between 0-8°C.[8] Proper storage helps to prevent degradation and maintain the integrity of the compound.

Q4: What are the key differences between the (E) and (Z) isomers of 4-Methoxybenzaldehyde Oxime?

The (E) and (Z) isomers are geometric isomers that differ in the spatial arrangement of the hydroxyl group relative to the methoxyphenyl group around the C=N double bond. While their chemical formula is identical, they may exhibit different physical properties (e.g., melting point, solubility) and reactivity. For most synthetic applications, a mixture of isomers is acceptable. However, for applications where stereochemistry is critical, such as in the development of pharmaceutical compounds, separation of the isomers may be necessary.[8]

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during experiments involving 4-Methoxybenzaldehyde Oxime.

Issue 1: Unexpected side products or low yield in my reaction.

The presence of impurities in your 4-Methoxybenzaldehyde Oxime can lead to unexpected side reactions or lower than expected yields. The following workflow can help you troubleshoot this issue.

Workflow for Impurity Identification and Removal

cluster_0 Problem Identification cluster_1 Purity Assessment cluster_2 Decision Making cluster_3 Purification cluster_4 Confirmation A Unexpected Reaction Outcome (Low Yield / Side Products) B Perform Thin-Layer Chromatography (TLC) A->B C Analyze by NMR Spectroscopy A->C D Multiple Spots on TLC or Impurity Peaks in NMR? B->D C->D E Purify by Column Chromatography or Recrystallization D->E Yes G Proceed with Experiment D->G No F Confirm Purity by TLC/NMR E->F F->G

Caption: Troubleshooting workflow for purity issues.

Experimental Protocols

Thin-Layer Chromatography is a rapid and effective method to qualitatively assess the purity of your 4-Methoxybenzaldehyde Oxime.

Materials:

  • 4-Methoxybenzaldehyde Oxime sample

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., a mixture of hexanes and ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of your 4-Methoxybenzaldehyde Oxime in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • If available, spot solutions of pure 4-Methoxybenzaldehyde and hydroxylamine hydrochloride as standards.

  • Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp. The presence of multiple spots in the sample lane indicates the presence of impurities.[4]

If TLC analysis indicates the presence of significant impurities, column chromatography can be used for purification.

Materials:

  • Crude 4-Methoxybenzaldehyde Oxime

  • Silica gel (for column chromatography)

  • Glass column

  • Eluent (e.g., a gradient of hexanes and ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial eluent composition.

  • Pack the glass column with the silica gel slurry.

  • Dissolve the crude 4-Methoxybenzaldehyde Oxime in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methoxybenzaldehyde Oxime.[9]

Issue 2: Inconsistent results between different batches of the reagent.

Batch-to-batch variability can be a significant issue in research. This is often due to differences in the impurity profile of the commercial product.

Quantitative Data Summary

The following table summarizes potential impurities and their likely sources, which can contribute to batch-to-batch variability.

ImpurityLikely SourceTypical Analytical Method for Detection
4-MethoxybenzaldehydeUnreacted starting materialTLC, GC-MS, NMR
(E)/(Z)-IsomersInherent to the product's stereochemistryHPLC, NMR
4-Methoxybenzoic AcidOxidation of 4-MethoxybenzaldehydeHPLC, NMR
Other Synthetic By-productsSide reactions during synthesisGC-MS, LC-MS

Recommendation: For critical applications, it is advisable to perform a purity check on each new batch of 4-Methoxybenzaldehyde Oxime before use.

References

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR (300 MHz, DMSO-d6) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]

  • CNKI. (2007). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Retrieved from [Link]

  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

  • Google Patents. (n.d.). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde. Retrieved from [Link]

  • mzCloud. (n.d.). 4 Methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 4-Methoxybenzaldehyde Oxime in Acidic Conditions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methoxybenzaldehyde Oxime. This guide provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methoxybenzaldehyde Oxime. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under acidic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate potential experimental challenges, ensuring the integrity and success of your research.

Understanding the Core Issue: The Acid-Labile Nature of the Oxime Functional Group

4-Methoxybenzaldehyde oxime is a versatile building block in organic synthesis. However, the C=N-OH functionality, while generally stable, exhibits significant lability under acidic conditions. This instability primarily manifests through two competing pathways: hydrolysis and the Beckmann rearrangement. Understanding the mechanisms of these reactions is the first step toward effective troubleshooting.

The Two Main Degradation Pathways:
  • Acid-Catalyzed Hydrolysis: This is often the primary pathway for the degradation of aldoximes in the presence of acid and water. The reaction is reversible and leads to the cleavage of the C=N bond, regenerating the parent 4-Methoxybenzaldehyde and hydroxylamine.[1][2] The rate of this hydrolysis is significantly accelerated in acidic media.[1][3]

  • Beckmann Rearrangement: This acid-catalyzed rearrangement is a classic reaction of oximes. For aldoximes like 4-Methoxybenzaldehyde oxime, this reaction leads to the formation of a primary amide, in this case, 4-methoxybenzamide.[4] This rearrangement can be a significant side reaction, leading to impurities and a reduction in the yield of the desired product.

The prevalence of each pathway is influenced by several factors, including the specific acid used, reaction temperature, solvent, and the concentration of water.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns that researchers encounter when working with 4-Methoxybenzaldehyde oxime in acidic environments.

Q1: At what pH range does 4-Methoxybenzaldehyde oxime start to degrade?

While a precise pH-stability profile for 4-Methoxybenzaldehyde oxime is not extensively documented in publicly available literature, it is well-established that oxime hydrolysis is acid-catalyzed.[1][3] Generally, significant degradation can be expected at pH values below 5, with the rate of hydrolysis increasing as the pH decreases. For sensitive applications, it is advisable to maintain the pH above 6 if possible.

Q2: I'm observing the formation of 4-Methoxybenzaldehyde in my reaction mixture. What is happening and how can I prevent it?

The presence of 4-Methoxybenzaldehyde indicates that acid-catalyzed hydrolysis of the oxime is occurring. This is a common issue when using protic acids in aqueous or protic solvents.

Troubleshooting Steps:

  • Minimize Water Content: Ensure your solvents and reagents are anhydrous. The presence of water is necessary for hydrolysis.

  • Use a Lewis Acid: Consider using a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) instead of a Brønsted acid (e.g., HCl, H₂SO₄). Lewis acids can still promote the desired reaction without providing a proton source for hydrolysis.

  • Lower the Reaction Temperature: Hydrolysis is a thermally activated process. Running your reaction at a lower temperature can significantly reduce the rate of decomposition.

  • Reduce Reaction Time: Monitor your reaction closely and work it up as soon as it reaches completion to minimize the exposure of the oxime to acidic conditions.

Q3: My product is contaminated with a significant amount of 4-methoxybenzamide. How can I avoid this Beckmann rearrangement?

The formation of 4-methoxybenzamide is a clear indication of a Beckmann rearrangement. This is more likely to occur with strong acids and at elevated temperatures.

Troubleshooting Steps:

  • Choose a Milder Acid: Strong protic acids like concentrated sulfuric acid are known to promote the Beckmann rearrangement. Opt for milder acids such as acetic acid or use a Lewis acid catalyst.

  • Control the Temperature: As with hydrolysis, lower reaction temperatures will disfavor the Beckmann rearrangement.

  • Select the Appropriate Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents may suppress the rearrangement compared to protic ones.

Q4: Can I use 4-Methoxybenzaldehyde oxime in a Pictet-Spengler reaction, which is typically acid-catalyzed?

Yes, but with caution. The Pictet-Spengler reaction is an excellent example of a transformation where the stability of the aldehyde or its surrogate is critical under acidic conditions.[5] The key is to choose reaction conditions that favor the formation of the iminium ion intermediate and subsequent cyclization while minimizing the hydrolysis of the oxime.

Recommendations for a Pictet-Spengler Reaction:

  • In situ Imine Formation: It is often preferable to generate the imine in situ from the corresponding amine and 4-Methoxybenzaldehyde itself, rather than using the pre-formed oxime in the presence of strong acid.

  • Careful Catalyst Selection: Use the mildest possible acid catalyst that still effectively promotes the reaction. Trifluoroacetic acid (TFA) is a common choice, but its concentration should be optimized.

  • Anhydrous Conditions: As with preventing hydrolysis, strictly anhydrous conditions are crucial.

Troubleshooting Guide: A Practical Example

Let's consider a common scenario: you are attempting a Pictet-Spengler reaction between tryptamine and 4-Methoxybenzaldehyde oxime and are observing low yields and multiple byproducts.

Experimental Workflow and Troubleshooting

Below is a generalized workflow for the Pictet-Spengler reaction, with key troubleshooting checkpoints highlighted.

PictetSpengler_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction Progress cluster_workup Workup & Purification Tryptamine Tryptamine Mixing Combine Reactants under Inert Atmosphere Tryptamine->Mixing Oxime 4-Methoxybenzaldehyde Oxime Oxime->Mixing Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Mixing Acid Add Acid Catalyst (e.g., TFA, dropwise) Mixing->Acid Stirring Stir at Controlled Temperature Acid->Stirring TLC Monitor by TLC/HPLC Stirring->TLC Periodic Sampling Quench Quench with Base TLC->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Generalized workflow for a Pictet-Spengler reaction involving an oxime.

Troubleshooting Table
Observed Issue Potential Cause Recommended Action
Low conversion of starting materials 1. Insufficiently acidic conditions.2. Reaction temperature too low.1. Increase the amount of acid catalyst incrementally.2. Gradually increase the reaction temperature, monitoring for byproduct formation.
Presence of 4-Methoxybenzaldehyde Hydrolysis of the oxime.1. Ensure all reagents and solvents are strictly anhydrous.2. Switch to a Lewis acid catalyst.3. Lower the reaction temperature.
Presence of 4-Methoxybenzamide Beckmann rearrangement of the oxime.1. Use a milder acid catalyst.2. Avoid high reaction temperatures.3. Consider a different solvent system.
Multiple unidentified spots on TLC A combination of hydrolysis, rearrangement, and other side reactions.1. Re-evaluate the entire reaction setup, focusing on anhydrous conditions and temperature control.2. Purify the starting oxime to remove any impurities.3. Consider an alternative synthetic route, such as using 4-Methoxybenzaldehyde directly.

Analytical Monitoring of 4-Methoxybenzaldehyde Oxime and its Degradation Products

Effective troubleshooting relies on accurate monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

HPLC Method Development

A reverse-phase HPLC method can be developed to separate and quantify 4-Methoxybenzaldehyde oxime, 4-Methoxybenzaldehyde, and 4-methoxybenzamide.

  • Column: A C18 column is a suitable starting point.[6]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) is typically effective.[7]

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm) is recommended.

NMR Spectroscopy

¹H NMR spectroscopy can provide a quick assessment of the reaction mixture composition. Key diagnostic signals to monitor include:

  • 4-Methoxybenzaldehyde Oxime: The oxime proton (-CH=NOH) typically appears as a singlet around 8.1 ppm.[8]

  • 4-Methoxybenzaldehyde: The aldehyde proton (-CHO) is a sharp singlet further downfield, usually around 9.9 ppm.

  • 4-methoxybenzamide: The amide protons (-CONH₂) will appear as broad singlets, and the aromatic protons will have a distinct shift pattern compared to the oxime and aldehyde.

The following diagram illustrates the degradation pathways and the corresponding products that can be monitored.

DegradationPathways Oxime 4-Methoxybenzaldehyde Oxime Aldehyde 4-Methoxybenzaldehyde Oxime->Aldehyde Hydrolysis (H+, H2O) Amide 4-Methoxybenzamide Oxime->Amide Beckmann Rearrangement (H+) Aldehyde->Oxime Condensation Hydroxylamine Hydroxylamine

Caption: Acid-catalyzed degradation pathways of 4-Methoxybenzaldehyde Oxime.

By understanding the underlying chemistry and employing careful experimental design and monitoring, the stability challenges associated with 4-Methoxybenzaldehyde oxime in acidic conditions can be effectively managed, leading to successful and reproducible synthetic outcomes.

References

  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, [Link].

  • Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies, [Link].

  • Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, [Link].

  • Pictet-Spengler reaction. Name-Reaction.com, [Link].

  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, [Link].

  • Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, [Link].

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, [Link].

  • 4-Methoxybenzaldehyde Oxime. PubChem, [Link].

  • Pictet–Spengler reaction. Wikipedia, [Link].

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, [Link].

  • Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate, [Link].

Sources

Optimization

Dehydration of 4-Methoxybenzaldehyde oxime to the nitrile: common problems

Welcome to the technical support center for the synthesis of 4-methoxybenzonitrile via the dehydration of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methoxybenzonitrile via the dehydration of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this important transformation. 4-Methoxybenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Reaction Overview: The Dehydration Pathway

The conversion of an aldoxime to a nitrile is a classical dehydration reaction. The core principle involves the activation of the oxime's hydroxyl group to transform it into a good leaving group, followed by an E2-type elimination to form the carbon-nitrogen triple bond.

However, a common pitfall in the dehydration of aldoximes is the competing Beckmann Rearrangement , which leads to the formation of an N-substituted amide instead of the desired nitrile.[2] The choice of reagents and reaction conditions is therefore critical to steer the reaction exclusively towards the dehydration pathway.

Troubleshooting Guide: Common Experimental Problems

This section addresses specific issues you may encounter during the experiment. Each problem is presented with potential causes and actionable solutions.

Question 1: My reaction has stalled. TLC and GC-MS analysis shows a significant amount of unreacted 4-methoxybenzaldehyde oxime. What's going wrong?

This is a classic case of incomplete conversion, which can typically be traced back to four key areas: the dehydrating agent, reaction conditions, solvent, or the quality of your starting material.

Causality & Solutions:

  • Ineffective Dehydrating Agent: The hydroxyl group of the oxime is a poor leaving group and must be activated. If your chosen reagent is not potent enough or has degraded, the reaction will not proceed.

    • Solution: Ensure your dehydrating agent is fresh and anhydrous. For instance, acetic anhydride can hydrolyze over time, and phosphorus-based reagents can oxidize. Consider switching to a more robust system. A highly efficient modern method involves using oxalyl chloride with triethylamine (Et3N) and a catalytic amount of triphenylphosphine oxide (Ph3PO).[3][4]

  • Sub-optimal Temperature: Dehydration reactions often require a specific temperature threshold to overcome the activation energy.

    • Solution: If you are running the reaction at room temperature, consider gently heating it. For example, reactions with acetic anhydride often require elevated temperatures (e.g., 130°C) to proceed efficiently.[5] Always monitor for side product formation when increasing the temperature.

  • Improper Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.

    • Solution: Ensure your 4-methoxybenzaldehyde oxime is fully dissolved. Anhydrous solvents are critical, as water will quench most dehydrating agents. Acetonitrile, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common choices.[3][6]

  • Quality of Starting Oxime: Impurities in the starting oxime can interfere with the reaction.

    • Solution: Purify the 4-methoxybenzaldehyde oxime by recrystallization before use. Ensure it is thoroughly dried.

Troubleshooting Flowchart: Low Conversion

G start Low Conversion Observed check_reagent Verify Dehydrating Agent Quality & Stoichiometry start->check_reagent check_conditions Review Reaction Temperature & Time check_reagent->check_conditions OK action_reagent Use Fresh Reagent / Switch to More Active System (e.g., Oxalyl Chloride/Ph3PO) check_reagent->action_reagent Degraded or Insufficient check_solvent Ensure Anhydrous Solvent & Solubility check_conditions->check_solvent OK action_temp Incrementally Increase Temperature / Extend Time check_conditions->action_temp Too Low or Too Short check_sm Confirm Purity of Starting Oxime check_solvent->check_sm OK action_solvent Use Freshly Distilled, Anhydrous Solvent check_solvent->action_solvent Wet or Poor Solubility action_sm Recrystallize Starting Material check_sm->action_sm Impure end Reaction Proceeds action_reagent->end action_temp->end action_solvent->end action_sm->end

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I'm observing a major side product with a different polarity. I suspect it's from a Beckmann Rearrangement. How can I suppress this?

Your suspicion is likely correct. The Beckmann rearrangement is the most common side reaction, converting the aldoxime into N-(4-methoxyphenyl)formamide. This occurs when the group anti to the hydroxyl leaving group migrates. For aldoximes, this migrating group is the aldehydic hydrogen. The resulting nitrilium ion is then hydrolyzed during work-up to the formamide.

Causality & Solutions:

  • Acidic Conditions: Strong Brønsted or Lewis acids are known to catalyze the Beckmann rearrangement.[7] While some dehydrating agents generate acidic byproducts, choosing conditions that avoid a strongly acidic environment is key.

    • Solution: Employ neutral or basic conditions. The use of a base like triethylamine or pyridine is common to both activate the oxime and neutralize any generated acids.[3] The Appel-type conditions (Ph3PO, oxalyl chloride, Et3N) are excellent for this purpose as they operate under mild, non-acidic conditions.[4]

  • Reagent Choice: Certain reagents are more prone to inducing the rearrangement. Reagents that generate powerful electrophilic species can favor the rearrangement pathway.

    • Solution: Avoid strong acids like H2SO4 or PPA if your goal is the nitrile. Reagents like acetic anhydride can work well but may require careful temperature control to minimize the rearrangement.[5]

Reaction Pathways: Dehydration vs. Beckmann Rearrangement

G cluster_0 Desired Dehydration Pathway cluster_1 Competing Beckmann Rearrangement Oxime 4-Methoxybenzaldehyde Oxime ActivatedOxime Activated Oxime (Good Leaving Group) Oxime->ActivatedOxime [Dehydrating Agent] (e.g., Oxalyl Chloride) BeckmannIntermediate Protonated/Activated Oxime Oxime->BeckmannIntermediate [Acid Catalyst] Nitrile 4-Methoxybenzonitrile (Product) ActivatedOxime->Nitrile Elimination (Base-mediated) Nitrilium Nitrilium Ion Intermediate BeckmannIntermediate->Nitrilium H Migration Formamide N-(4-methoxyphenyl)formamide (Side Product) Nitrilium->Formamide H2O (Work-up)

Caption: Competing reaction pathways for 4-methoxybenzaldehyde oxime.

Question 3: My crude product is a sticky solid or oil, and purification by column chromatography results in significant product loss. What are the best practices for work-up and purification?

Purification is often challenging due to persistent impurities derived from the dehydrating agent.

Causality & Solutions:

  • Phosphine Oxide Byproducts: If using Appel-type conditions (e.g., Ph3P/CCl4 or Ph3PO/oxalyl chloride), the stoichiometric or catalytic triphenylphosphine oxide (Ph3PO) byproduct can be difficult to separate from the product due to similar polarities.

    • Solution: Use a catalytic amount (1-10 mol%) of Ph3PO instead of a stoichiometric amount.[4] During work-up, some Ph3PO can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) if your product is stable. Alternatively, after concentrating the crude mixture, triturate with a non-polar solvent like hexane or a hexane/ether mixture to precipitate the Ph3PO, which can then be filtered off.

  • Hydrolysis During Work-up: As mentioned, residual starting material or the nitrile product can hydrolyze back to 4-methoxybenzaldehyde under harsh pH conditions during aqueous extraction.

    • Solution: Perform aqueous washes with neutral solutions like saturated sodium bicarbonate followed by brine. Ensure the organic layer is thoroughly dried (e.g., with Na2SO4 or MgSO4) before concentration.

  • Purification Method:

    • Recrystallization: 4-Methoxybenzonitrile is a solid at room temperature (m.p. 57-59 °C).[8] Recrystallization is often the most effective purification method. A mixed solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

    • Column Chromatography: If chromatography is necessary, use a less polar eluent system (e.g., starting with 95:5 hexane:ethyl acetate) to ensure good separation from more polar impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective dehydrating agents for this transformation?

A wide variety of reagents can effect this transformation. The best choice depends on factors like scale, available equipment, cost, and functional group tolerance.

Reagent SystemTypical ConditionsProsCons
Acetic Anhydride (Ac2O) Reflux in Ac2O, 100-140°C[5]Inexpensive, readily available.High temperatures, can promote Beckmann rearrangement, work-up can be cumbersome.
Oxalyl Chloride / Et3N / cat. Ph3PO CH3CN or DCM, 0°C to RT[3][4]Very fast (often <15 min), high yielding, mild conditions.Oxalyl chloride is moisture-sensitive and toxic; Ph3PO removal can be tricky.
Thionyl Chloride (SOCl2) Pyridine or THF, 0°C to RTEffective and common.Generates SO2 and HCl (toxic), requires careful handling and quenching.
Ethyl Dichlorophosphate / DBU CH2Cl2, RT[9]Mild conditions, good yields.Reagents may be less common, potential for phosphate byproducts.
Iron Catalysts (e.g., FeSO4) DMF, reflux[8][10]Inexpensive, environmentally benign metal catalyst.[10]Often requires higher temperatures and specific solvents like DMF.

Q2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a silica plate with an eluent like 4:1 Hexane:Ethyl Acetate. The nitrile product will be significantly less polar (higher Rf) than the starting oxime. Visualize under UV light (254 nm). You can also use a potassium permanganate (KMnO4) stain, which will react with the oxime but not the nitrile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides clear evidence of product formation (by mass) and consumption of starting material. It's an excellent tool for identifying side products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: You can monitor the disappearance of the oxime proton (-NOH , broad singlet, ~8-11 ppm) and the aldehydic proton (-CH =N, singlet, ~8.1 ppm) and the appearance of the characteristic aromatic signals for the nitrile product.[8][11]

Q3: Can this reaction be performed as a "one-pot" synthesis directly from 4-methoxybenzaldehyde?

Yes, this is a highly efficient approach. The process involves first forming the oxime in situ by reacting 4-methoxybenzaldehyde with a hydroxylamine salt (e.g., NH2OH·HCl) and a base. After a short period, the dehydrating agent is added directly to the same reaction vessel to convert the intermediate oxime to the nitrile without isolation.[6] This method saves time, reduces solvent waste, and can lead to high overall yields.[6]

Q4: What are the primary safety considerations for this reaction?

  • Starting Materials: 4-Methoxybenzaldehyde oxime is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[12] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dehydrating Agents: Many dehydrating agents are corrosive, toxic, and/or moisture-sensitive (e.g., oxalyl chloride, thionyl chloride, phosphorus pentachloride).[13] Always consult the Safety Data Sheet (SDS) for each reagent. Reactions should be performed in a well-ventilated fume hood, and care should be taken during quenching, which can be exothermic.

Validated Experimental Protocols

Protocol 1: High-Efficiency Catalytic Appel-Type Dehydration [3][4]

  • To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 4-methoxybenzaldehyde oxime (1.0 eq) and a catalytic amount of triphenylphosphine oxide (Ph3PO, 0.05 eq).

  • Add anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add triethylamine (Et3N, 3.0 eq) and stir the solution until all solids dissolve.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add oxalyl chloride (2.0 eq) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes. Monitor by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the salts, washing with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash chromatography (Hexane/Ethyl Acetate gradient) or recrystallization (Ethanol/Water) to yield pure 4-methoxybenzonitrile.

Protocol 2: Classical Dehydration with Acetic Anhydride [5]

  • In a round-bottom flask equipped with a reflux condenser, add 4-methoxybenzaldehyde oxime (1.0 eq).

  • Add acetic anhydride (4.0-5.0 eq).

  • Heat the mixture to 130-140°C and maintain it at this temperature for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring to quench the excess acetic anhydride.

  • The product may precipitate as a solid. If so, collect it by vacuum filtration and wash thoroughly with water.

  • If the product separates as an oil, extract it with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

References

  • Method for preparing 4 - methoxy - benzonitrile through 'one pot metho.
  • Dehydration of Oxime to Nitriles. AIP Publishing. [Link]

  • 4-Methoxybenzaldehyde Oxime | C8H9NO2. PubChem. [Link]

  • MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting from 4‐methoxybenzaldehyde 1d. ResearchGate. [Link]

  • Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. University of Richmond Scholarship Repository. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Aldehyde to nitrile. Sciencemadness Discussion Board. [Link]

  • (PDF) Dehydration of oxime to nitriles. ResearchGate. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Aldoxime dehydratases: production, immobilization, and use in multistep processes. National Institutes of Health (NIH). [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Conversion of Aldehydes to Nitriles. Sciencemadness.org. [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research. [Link]

  • A Simple Synthesis of Nitriles from Aldoximes. National Institutes of Health (NIH). [Link]

  • 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. PubMed. [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthesis methods for substituted benzaldehyde oximes

Executive Summary For researchers in medicinal chemistry and agrochemical synthesis, substituted benzaldehyde oximes ( ) are critical intermediates, serving as precursors for nitriles, amides (via Beckmann rearrangement)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and agrochemical synthesis, substituted benzaldehyde oximes (


) are critical intermediates, serving as precursors for nitriles, amides (via Beckmann rearrangement), and various heterocycles.[1]

While the classical solution-phase condensation of benzaldehydes with hydroxylamine hydrochloride is the textbook standard, it is often plagued by long reaction times (1–6 hours) and solvent waste. This guide compares the classical approach against two modern, high-efficiency alternatives: Mechanochemical Grinding (Solvent-Free) and Microwave-Assisted Synthesis .[1]

Key Takeaway:

  • For High Throughput/Screening: Use Microwave-Assisted Synthesis (Yields >95%, Time <5 min).[1]

  • For Green Chemistry/Small Scale: Use Mechanochemical Grinding (Yields >90%, Solvent-free).[1]

  • For Large Scale (>100g): Retain Classical Solution Phase due to heat transfer management and safety profile.[1]

Mechanistic Foundation

Understanding the reaction mechanism is vital for troubleshooting low yields or isomer issues. The reaction is a nucleophilic addition-elimination.[1]

Reaction Mechanism

The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral carbinolamine intermediate, which subsequently dehydrates to form the oxime.

Critical Process Parameter (CPP) - pH Control:

  • pH < 3: The amine is protonated (

    
    ), destroying its nucleophilicity.[1] Reaction stops.
    
  • pH > 9: The carbinolamine intermediate is stable and fails to dehydrate efficiently.

  • Optimal pH: 4.5 – 5.0 (Buffered conditions often yield the fastest rates).[1]

OximeMechanism Reactants Substituted Benzaldehyde (Ar-CHO) + NH2OH Attack Nucleophilic Attack Reactants->Attack Intermediate Tetrahedral Carbinolamine (Intermediate) Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Step Product Benzaldehyde Oxime (Ar-CH=N-OH) Dehydration->Product

Figure 1: General mechanism of oxime formation via nucleophilic addition-elimination.[1]

Comparative Analysis of Methods

Method A: Mechanochemical Synthesis (Solid-State Grinding)

Best For: Green chemistry compliance, rapid library generation, avoiding organic solvents.[1]

This method utilizes kinetic energy from grinding (mortar/pestle or ball mill) to drive the reaction.[1] The friction generates localized microscopic heat spots (tribochemistry), accelerating the condensation without bulk heating.

Protocol 1: Solvent-Free Grinding (Bi₂O₃ Catalyzed)

  • Reagents: 4-Chlorobenzaldehyde (10 mmol),

    
     (11 mmol), 
    
    
    
    (1 mmol).[1]
  • Workflow:

    • Mix aldehyde, hydroxylamine salt, and catalyst in a mortar.[1]

    • Grind vigorously for 5–10 minutes. The mixture will become a paste (melt) due to eutectic formation.[1]

    • Workup: Add water (20 mL) to the paste. Filter the solid product.[2][3]

    • Purification: Recrystallize from ethanol/water if necessary.

Performance Data:

  • Yield: 92–98%[1]

  • Time: 5–15 minutes

  • Isomer Ratio: Predominantly

    
    -isomer due to thermodynamic control in the solid state.[1]
    

Safety Note: Grinding hydroxylamine hydrochloride (a potential explosive) with strong oxidants is dangerous.[1] Always test on <100mg scale before scaling up.[1]

Method B: Microwave-Assisted Synthesis (Aqueous)

Best For: High-throughput synthesis, stubborn substrates (e.g., sterically hindered aldehydes).[1]

Microwave irradiation provides direct dielectric heating, coupling efficiently with the polar transition state of the reaction. Using water as a solvent enhances the "hydrophobic effect," forcing organic reactants together.

Protocol 2: Aqueous Microwave Irradiation

  • Reagents: Substituted Benzaldehyde (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (0.6 eq).[1]
  • Solvent: Deionized Water (3 mL per mmol).

  • Workflow:

    • Combine reactants in a microwave-safe vial.

    • Irradiate at 100–300 W (maintain temp at 80°C) for 1–3 minutes .

    • Workup: Cool to RT. The oxime usually precipitates out. Filter and wash with ice-cold water.[1][2]

Performance Data:

  • Yield: 95–99%[1]

  • Time: 60–180 seconds[1]

  • Green Metric: Water is the only solvent; E-factor is extremely low.

Method C: Classical Solution Phase (Reflux)

Best For: Large-scale production (>100g), temperature-sensitive substrates requiring precise thermal control.[1]

Protocol 3: Ethanol/Water Reflux

  • Reagents: Benzaldehyde (10 mmol),

    
     (15 mmol), NaOH (15 mmol).[1]
    
  • Solvent: Ethanol/Water (3:1 ratio).[1]

  • Workflow:

    • Dissolve hydroxylamine and base in water; add to ethanolic solution of aldehyde.

    • Reflux at 80°C for 2–4 hours .

    • Workup: Evaporate ethanol. Pour residue into ice water.[1][2] Acidify with dilute HCl to precipitate the oxime.

Performance Data:

  • Yield: 75–85%[1]

  • Time: 2–4 hours

  • Drawback: Requires organic solvent removal; lower yields due to potential side reactions (Cannizzaro) if base concentration is too high.[1]

Performance Comparison Summary

The following table contrasts the efficiency of synthesizing 4-Nitrobenzaldehyde oxime (electron-deficient) and 4-Methoxybenzaldehyde oxime (electron-rich) across the three methods.

FeatureClassical RefluxMechanochemical (Grinding)Microwave (Aqueous)
Reaction Time 120–240 mins10–20 mins1–3 mins
Yield (4-NO₂) 82%96%98%
Yield (4-OMe) 78%94%96%
Solvent Waste High (EtOH/Extraction)None/Minimal Low (Water)
Energy Input High (Prolonged heating)Low (Manual/Mechanical)Moderate (High burst)
Scalability High Low (Heat transfer limits)Medium (Flow reactors needed)

Stereochemistry: Controlling E/Z Isomerism

Benzaldehyde oximes exist as


 (anti) and 

(syn) isomers.[1] The

-isomer is generally more stable and is the preferred form for Beckmann rearrangements.[1]
  • Thermodynamic Control: Acidic conditions and high temperatures favor the

    
    -isomer.[1]
    
  • Kinetic Control: Rapid nucleophilic attack (e.g., in Methanol at RT) can lead to higher ratios of the

    
    -isomer (up to 80% 
    
    
    
    ).[1]
  • Isomerization: If pure

    
     is required from a mixture, refluxing the crude solid in dilute HCl/Ether will isomerize the 
    
    
    
    form to the
    
    
    hydrochloride salt, which precipitates out.

Decision Matrix: Choosing Your Method

Use the following logic flow to select the appropriate synthesis method for your specific constraints.

DecisionTree Start Start: Select Substrate & Scale ScaleCheck Is Scale > 50g? Start->ScaleCheck LargeScale Use Classical Method (Safety & Heat Management) ScaleCheck->LargeScale Yes SmallScale Is Equipment Available? ScaleCheck->SmallScale No MWCheck Microwave Reactor Available? SmallScale->MWCheck MWYes Use Microwave Method (Highest Yield/Speed) MWCheck->MWYes Yes MWNo Use Mechanochemical (Mortar & Pestle) MWCheck->MWNo No

Figure 2: Decision matrix for selecting the optimal synthesis methodology.

References

  • Microwave-Assisted Synthesis

    • Kaddar, H. et al. (2022).[1][4][5] "Highly efficient synthesis of benzimidazoles using microwave irradiation."[1] Preprints.org.[1]

  • Mechanochemical Synthesis

    • Jang, S. et al. (2017).[1][6] "Mechanochemical synthesis of small organic molecules." Beilstein Journal of Organic Chemistry.

  • Green Aqueous Methods

    • Khoramabadi-Zad, A. et al. (2010).[1][5] "Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation." Journal of the Iranian Chemical Society.

  • Isomerism & General Properties

    • BenchChem. (2025).[1][2][7][8] "Comparative analysis of synthesis routes for substituted benzaldehydes."

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Methoxybenzaldehyde Oxime and Benzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, particularly in the development of nitrogen-containing compounds, aldoximes serve as versatile and critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of nitrogen-containing compounds, aldoximes serve as versatile and critical intermediates. Their reactivity is profoundly influenced by the electronic nature of substituents on the aromatic ring. This guide provides an in-depth technical comparison of the reactivity of 4-methoxybenzaldehyde oxime and the parent benzaldehyde oxime. We will explore how the presence of a para-methoxy group, a potent electron-donating substituent, modulates the chemical behavior of the oxime functional group in key transformations, supported by established mechanistic principles and experimental protocols.

The Decisive Role of the Methoxy Group: An Electronic Perspective

The fundamental difference in reactivity between 4-methoxybenzaldehyde oxime and benzaldehyde oxime stems from the electronic effects exerted by the methoxy (-OCH₃) group. Located at the para position of the benzene ring, the methoxy group exhibits a strong positive mesomeric effect (+M) and a weaker negative inductive effect (-I). The +M effect, arising from the delocalization of lone pair electrons from the oxygen atom into the aromatic system, dominates and significantly increases the electron density of the benzene ring.

This electron-donating nature of the methoxy group has two primary consequences for the reactivity of the oxime:

  • Decreased Electrophilicity of the Oxime Carbon: The increased electron density on the aromatic ring is relayed to the imine carbon of the oxime (C=NOH). This reduces the partial positive charge on this carbon, making it a less attractive site for nucleophilic attack. Consequently, reactions initiated by a nucleophile attacking the oxime carbon are expected to be slower for 4-methoxybenzaldehyde oxime compared to benzaldehyde oxime.[1]

  • Stabilization of Cationic Intermediates: In reactions where a positive charge develops on the aromatic ring or a benzylic position, the electron-donating methoxy group provides significant stabilization through resonance. This is particularly relevant in reactions like the Beckmann rearrangement, where the migration of the aryl group to the electron-deficient nitrogen is a key step.

The following diagram illustrates the electronic influence of the methoxy group on the oxime.

G cluster_0 Electronic Effects Methoxy_Group 4-Methoxy Group (+M > -I) Benzene_Ring Benzene Ring Methoxy_Group->Benzene_Ring Donates e⁻ density Oxime_Carbon Oxime Carbon (C=NOH) Benzene_Ring->Oxime_Carbon Reduces electrophilicity

Caption: Electronic influence of the 4-methoxy group on the oxime.

Comparative Reactivity in Key Transformations

We will now examine the differential reactivity of 4-methoxybenzaldehyde oxime and benzaldehyde oxime in two fundamental reactions: the Beckmann rearrangement and acid-catalyzed hydrolysis.

The Beckmann Rearrangement: From Oxime to Amide

The Beckmann rearrangement is an acid-catalyzed transformation of an oxime into an N-substituted amide.[2][3][4][5] For aldoximes, this rearrangement typically leads to the corresponding primary amide. The rate-determining step of this reaction involves the migration of the group anti-periplanar to the hydroxyl group to the nitrogen atom, forming a nitrilium ion intermediate.[3][6]

The electron-donating methoxy group in 4-methoxybenzaldehyde oxime is expected to accelerate the Beckmann rearrangement. This is because the migrating aryl group develops a partial positive charge in the transition state, which is effectively stabilized by the +M effect of the methoxy group.[4]

Comparative Experimental Data: Beckmann Rearrangement

CompoundExpected Relative Rate of Beckmann RearrangementProduct
Benzaldehyde OximeSlowerBenzamide
4-Methoxybenzaldehyde OximeFaster4-Methoxybenzamide

Experimental Protocol: Synthesis of Benzamide from Benzaldehyde Oxime via Beckmann Rearrangement

This protocol describes a general procedure for the Beckmann rearrangement of benzaldehyde oxime to benzamide using a strong acid catalyst.

Materials:

  • Benzaldehyde oxime

  • Concentrated sulfuric acid

  • Deionized water

  • Sodium carbonate

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde oxime (1 equivalent) in a minimal amount of a suitable solvent like dioxane or acetic acid.

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 50-60 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • The crude benzamide will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water.

  • Recrystallize the crude benzamide from hot water or an ethanol/water mixture to obtain the purified product.

  • Dry the purified benzamide in a desiccator.

Expected Outcome:

This procedure should yield benzamide as a white crystalline solid. The yield can be optimized by careful control of temperature and reaction time. A similar procedure can be followed for the rearrangement of 4-methoxybenzaldehyde oxime to 4-methoxybenzamide.

The following diagram illustrates the workflow for the Beckmann rearrangement experiment.

G Start Start: Benzaldehyde Oxime Dissolve Dissolve in Solvent Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_Acid Add Conc. H₂SO₄ Cool->Add_Acid Warm_Heat Warm to RT & Heat Add_Acid->Warm_Heat Quench Pour onto Ice Warm_Heat->Quench Neutralize Neutralize with Na₂CO₃ Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize End End: Purified Benzamide Recrystallize->End

Caption: Workflow for Beckmann rearrangement of benzaldehyde oxime.

Acid-Catalyzed Hydrolysis: Reverting to the Aldehyde

The acid-catalyzed hydrolysis of oximes regenerates the corresponding aldehyde or ketone and hydroxylamine.[7] The mechanism involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the imine carbon.

The electron-donating methoxy group in 4-methoxybenzaldehyde oxime is expected to decrease the rate of hydrolysis. By increasing the electron density at the oxime carbon, the methoxy group makes it less electrophilic and therefore less susceptible to attack by the water nucleophile.

Comparative Experimental Data: Acid-Catalyzed Hydrolysis

Direct kinetic data comparing the hydrolysis rates of these two specific oximes under identical conditions is scarce in readily accessible literature. However, the established principles of electronic effects on nucleophilic addition to imines strongly support the prediction that 4-methoxybenzaldehyde oxime will hydrolyze more slowly than benzaldehyde oxime.

CompoundExpected Relative Rate of HydrolysisProduct
Benzaldehyde OximeFasterBenzaldehyde
4-Methoxybenzaldehyde OximeSlower4-Methoxybenzaldehyde

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzaldehyde Oxime

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of benzaldehyde oxime.

Materials:

  • Benzaldehyde oxime

  • Dilute hydrochloric acid (e.g., 2 M) or sulfuric acid

  • Ethanol (optional, as a co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Dichloromethane or diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Place benzaldehyde oxime (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a solution of dilute hydrochloric acid (excess) and, if necessary, a co-solvent like ethanol to ensure solubility.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the progress of the reaction by TLC, observing the disappearance of the starting oxime and the appearance of the benzaldehyde spot.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzaldehyde.

  • The product can be further purified by distillation if necessary.

Expected Outcome:

This procedure will yield benzaldehyde as a liquid. A similar procedure can be applied to the hydrolysis of 4-methoxybenzaldehyde oxime, which is expected to require a longer reaction time or more forcing conditions to achieve a comparable conversion.

The following diagram illustrates the workflow for the acid-catalyzed hydrolysis experiment.

G Start Start: Benzaldehyde Oxime Add_Acid Add Dilute Acid Start->Add_Acid Reflux Heat to Reflux Add_Acid->Reflux Cool Cool to RT Reflux->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End End: Benzaldehyde Evaporate->End

Caption: Workflow for acid-catalyzed hydrolysis of benzaldehyde oxime.

Summary of Comparative Reactivity

ReactionReactivity of 4-Methoxybenzaldehyde Oxime vs. Benzaldehyde OximeRationale
Beckmann Rearrangement More Reactive The electron-donating methoxy group stabilizes the partial positive charge on the migrating aryl group in the transition state.
Acid-Catalyzed Hydrolysis Less Reactive The electron-donating methoxy group reduces the electrophilicity of the oxime carbon, making it less susceptible to nucleophilic attack by water.

Conclusion

The presence of a 4-methoxy group has a pronounced and predictable effect on the reactivity of benzaldehyde oxime. For reactions involving the migration of the aryl group, such as the Beckmann rearrangement, the electron-donating nature of the methoxy group accelerates the reaction by stabilizing the electron-deficient transition state. Conversely, for reactions involving nucleophilic attack at the oxime carbon, such as acid-catalyzed hydrolysis, the methoxy group retards the reaction by reducing the electrophilicity of the reaction center. A thorough understanding of these electronic effects is paramount for researchers and drug development professionals in designing synthetic routes and predicting the outcomes of reactions involving substituted aromatic oximes. This knowledge allows for the rational selection of reaction conditions and the strategic use of substituents to achieve desired chemical transformations.

References

  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]

  • Gawley, R. E. (1988). The Beckmann rearrangement. Organic Reactions, 35, 1-420. [Link]

  • Maruoka, K., & Yamamoto, H. (1991). The Beckmann Rearrangement. In Comprehensive Organic Synthesis (Vol. 6, pp. 763-794). Pergamon. [Link]

  • U.S. Patent No. 4,229,379. (1980).
  • Chinese Patent No. CN101092377A. (2007). Method for preparing 4-methoxy-benzonitrile through 'one pot metho.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde oxime. [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. [Link]

  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). [Link]

  • PrepChem. (n.d.). Preparation of benzaldoxime. [Link]

  • Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). [Link]

  • Zhang, Y., Chen, G., & Wang, J. (2010). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Chinese Journal of Chemical Engineering, 18(4), 681-685. [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]

  • ResearchGate. (n.d.). experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4... [Link]

  • European Patent No. EP0633252A1. (1995).
  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1756-1767. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Link]

  • Piers, E., & Oballa, R. M. (2018). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic Chemistry Frontiers, 5(11), 1775-1779. [Link]

  • Guan, F., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC advances, 11(34), 20857-20864. [Link]

  • ResearchGate. (n.d.). Major classes of variations on the Beckmann rearrangement. [Link]

  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]

Sources

Validation

Comparative study of catalysts for the Beckmann rearrangement of aryl oximes

Topic: Comparative Study of Catalysts for the Beckmann Rearrangement of Aryl Oximes Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Overview:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for the Beckmann Rearrangement of Aryl Oximes Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Overview: The Beckmann Rearrangement in Modern Synthesis

The Beckmann rearrangement—the acid-mediated conversion of oximes to amides—remains a cornerstone reaction in the synthesis of nitrogen-containing pharmacophores.[1] While historically driven by harsh reagents like concentrated sulfuric acid or phosphorus pentachloride (


), modern drug development demands catalysts that offer higher atom economy, milder conditions, and regioselectivity.

This guide objectively compares three distinct catalytic classes—Homogeneous Lewis Acids , Heterogeneous Solid Acids , and Organocatalysts —specifically for aryl oxime substrates (e.g., acetophenone oxime). We analyze their performance metrics, mechanistic distinctiveness, and scalability to assist in selecting the optimal system for your specific synthetic pathway.

Part 1: Mechanistic Intelligence

Understanding the migration stereochemistry is critical for aryl oximes. The reaction is stereospecific: the group anti-periplanar (trans) to the hydroxyl group migrates.

Mechanistic Pathway Visualization

The following diagram illustrates the general acid-catalyzed pathway versus the specific activation mode of Cyanuric Chloride (TCT), a leading organocatalyst.

BeckmannMechanism cluster_0 Organocatalytic Activation (TCT) Oxime Aryl Oxime (Substrate) Activation Activation Step (-OH to Leaving Group) Oxime->Activation Protonation (H+) Meisenheimer Meisenheimer-like Complex Oxime->Meisenheimer TCT (SNAr) Migration 1,2-Shift (Anti-Periplanar) Activation->Migration -LG (H2O or HOP(O)Cl2 etc) Nitrilium Nitrilium Ion (Intermediate) Migration->Nitrilium Concerted Imidate Imidate (Hydrolysis) Nitrilium->Imidate + H2O Amide Amide/Lactam (Product) Imidate->Amide Tautomerization TCT Cyanuric Chloride (Catalyst) Meisenheimer->Activation O-Triazinyl Species

Caption: Comparative mechanistic flow showing the classical proton-mediated pathway versus the nucleophilic aromatic substitution (SNAr) activation by Cyanuric Chloride.

Part 2: Comparative Analysis of Catalytic Systems

We compare three representative catalysts: Indium(III) Triflate (Homogeneous Lewis Acid), Zeolite H-Beta (Heterogeneous), and Cyanuric Chloride (Organocatalyst).

Performance Metrics Summary
MetricIndium(III) Triflate [In(OTf)₃]Zeolite H-BetaCyanuric Chloride (TCT)
Catalyst Type Homogeneous Lewis AcidHeterogeneous Solid AcidOrganocatalyst
Typical Loading 1–5 mol%10–50 wt%0.5–2 mol% (+ ZnCl₂ cocat)
Reaction Temp Reflux (80°C)High (130–150°C)Ambient to Reflux (25–110°C)
Solvent System Acetonitrile (MeCN)Chlorobenzene / Vapor PhaseMeCN, Toluene, or DMF
Yield (Aryl) 85–95%70–90%>95%
Green Metrics High: Catalyst recyclable from aqueous phase.High: Reusable solid; easy separation.Moderate: Atom economical, but TCT is toxic/corrosive.
Key Advantage Water tolerance; clean profile.Process safety; no corrosion.Mildest conditions; low cost.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. Ensure all glassware is oven-dried and reactions are monitored via TLC (Thin Layer Chromatography) or GC-MS.

Protocol A: Organocatalytic Rearrangement (Cyanuric Chloride)

Best for: High-value substrates requiring mild conditions.

Reagents:

  • Aryl Oxime (e.g., Acetophenone oxime, 2 mmol)

  • Cyanuric Chloride (TCT) (2,4,6-Trichloro-1,3,5-triazine) (0.04 mmol, 2 mol%)

  • Anhydrous

    
     (0.04 mmol, 2 mol% - Optional co-catalyst for speed)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene (4 mL)

Workflow:

  • Activation: In a round-bottom flask under

    
    , dissolve TCT in anhydrous MeCN.
    
    • Expert Insight: TCT is moisture sensitive.[2] Handle quickly or in a glovebox.

  • Addition: Add the oxime and

    
     (if using) to the solution.
    
  • Reaction: Stir at reflux (82°C for MeCN) for 1–2 hours.

    • Validation: Monitor TLC (Ethyl Acetate/Hexane 1:4). Disappearance of the oxime spot (

      
      ) and appearance of the amide (
      
      
      
      ) indicates completion.
  • Quench: Cool to room temperature. Add saturated aqueous

    
     (10 mL) to quench the reaction and neutralize HCl byproducts.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography (Silica gel) if necessary, though crude purity is often >95%.

Protocol B: Lewis Acid Catalysis (Indium(III) Triflate)

Best for: Green chemistry applications requiring catalyst recovery.

Reagents:

  • Aryl Oxime (1 mmol)

  • Indium(III) Triflate [

    
    ] (0.05 mmol, 5 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Nitromethane (3 mL)

Workflow:

  • Setup: Charge a reaction vial with the oxime and

    
    . Add solvent.[4][5][6][7]
    
  • Reaction: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Expert Insight:

      
       is water-tolerant, so strictly anhydrous conditions are less critical than with 
      
      
      
      or TCT, but dry solvents improve yield.
  • Recovery: Evaporate the solvent under reduced pressure.

  • Extraction: Add water (5 mL) and extract with Dichloromethane (

    
     mL).
    
    • Catalyst Recovery: The aqueous phase contains the

      
      .[5] It can be concentrated in vacuo to recover the catalyst, which retains activity for 2–3 subsequent runs.
      
  • Isolation: Dry the organic layer (

    
    ) and concentrate to yield the amide.
    

Part 4: Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Hydrolysis to Ketone Excess water in solvent; low catalyst activity.Use molecular sieves to dry solvent. Ensure catalyst loading is sufficient to drive rearrangement over hydrolysis.
Low Conversion Steric hindrance of aryl group.Increase temperature (switch from MeCN to Toluene/Chlorobenzene) or increase catalyst loading to 10 mol%.
Dark/Tarry Product Exothermic runaway or acid degradation.Reduce temperature.[2][8] For TCT, ensure slow addition or cooling during the initial activation step.
Isomerization E/Z isomerization of oxime prior to shift.Aryl oximes can isomerize under acidic conditions. Ensure the starting material is the pure (E)-isomer for specific migration.

References

  • Cyanuric Chloride Catalysis: Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society.[6] Link

  • Indium(III) Triflate: Das, B., et al. (2002). Indium trifluoromethanesulfonate (In(OTf)3) - A new catalyst for Beckmann rearrangement.[9] Indian Journal of Chemistry. Link

  • Zeolite Mechanisms: Corma, A., et al. (2009). Study of the Beckmann rearrangement of acetophenone oxime over porous solids by means of solid state NMR. Physical Chemistry Chemical Physics. Link

  • TCT Protocol & Safety: De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. Link

  • General Review: Kaur, K., & Srivastava, S. (2020). Beckmann rearrangement catalysis: a review of recent advances. New Journal of Chemistry. Link

Sources

Comparative

Definitive Structural Assignment of 4-Methoxybenzaldehyde Oxime: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Introduction: The Isomer Ambiguity Challenge In the development of active pharmaceutical ingredients (APIs) and fine chemical intermediates, the precise stereochemical assignment of oximes is critical. 4-Methoxybenzaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Ambiguity Challenge

In the development of active pharmaceutical ingredients (APIs) and fine chemical intermediates, the precise stereochemical assignment of oximes is critical. 4-Methoxybenzaldehyde oxime (


) exists as two geometric isomers: 

(anti)
and

(syn)
.

While the


-isomer is thermodynamically favored in benzaldehyde derivatives, the 

-isomer can form under specific kinetic conditions or via photo-isomerization. These isomers exhibit distinct biological activities and reactivities. Standard solution-phase characterization (NMR, IR) often yields probabilistic rather than definitive assignments due to rapid exchange rates or lack of reference standards for both isomers.

This guide validates the structure of 4-Methoxybenzaldehyde oxime, demonstrating why Single Crystal X-ray Diffraction (SCXRD) serves as the absolute "Gold Standard" for structural certification, superior to indirect spectroscopic methods.

Validation Workflow

The following flowchart outlines the critical path from synthesis to definitive structural assignment.

ValidationWorkflow Start Start: 4-Methoxybenzaldehyde Synth Condensation Reaction (NH2OH·HCl + NaOH) Start->Synth Cryst Crystallization (Slow Evaporation) Synth->Cryst Screen Microscopy Screening (Birefringence Check) Cryst->Screen Screen->Cryst Poor Quality XRD SCXRD Data Collection (Mo/Cu Source) Screen->XRD Suitable Crystal Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (Least Squares) Solve->Refine Result Definitive E/Z Assignment Refine->Result

Figure 1: The structural validation workflow, prioritizing crystal quality assessment before diffraction.

Experimental Protocols

To ensure reproducibility, we employ a self-validating synthesis and crystallization protocol.

Synthesis of 4-Methoxybenzaldehyde Oxime

Objective: Maximize yield of the thermodynamically stable


-isomer while minimizing side products.
  • Reagents: Dissolve 4-Methoxybenzaldehyde (10 mmol) in Ethanol (15 mL).

  • Addition: Add Hydroxylamine hydrochloride (

    
    , 12 mmol) to the solution.
    
  • Basification: Dropwise addition of aqueous NaOH (12 mmol in 5 mL

    
    ) at 0°C. Causality: Low temperature prevents side reactions and controls exotherm.
    
  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate ethanol, add ice water, and filter the white precipitate.

  • Yield Check: Expected yield >90%.

Crystallization (The Critical Step)

X-ray diffraction requires a single, defect-free crystal. We use Slow Evaporation to control supersaturation.

  • Solvent System: Ethanol/Water (80:20 v/v).

  • Procedure: Dissolve 100 mg of crude oxime in 5 mL warm ethanol. Add water dropwise until slight turbidity appears, then add 1 drop of ethanol to clear.

  • Growth: Cover with parafilm, poke 3 pinholes, and leave undisturbed at 20°C for 48-72 hours.

  • Validation: Inspect under a polarizing microscope. High-quality crystals extinguish light sharply (uniform birefringence) when rotated.

Comparative Analysis: X-ray vs. Spectroscopy[1]

Why invest in X-ray crystallography when NMR is faster? The table below objectively compares the data fidelity.

FeatureSCXRD (X-ray)

H NMR
FT-IR Mass Spec (HRMS)
Stereochemistry Absolute (

vs

)
Probabilistic (Requires NOESY)Indirect (Band shifts)None
3D Connectivity Direct VisualizationInferred (Coupling constants)Functional Group onlyMolecular Formula only
Intermolecular Forces Maps H-Bonding Networks Concentration dependentQualitative (Broadening)N/A (Gas phase)
Sample State Solid (Single Crystal)Solution (Averaged)Solid/LiquidIonized Gas
Confidence Level Definitive (Gold Standard) High (with reference)MediumLow (Structure)
The "NMR Trap"

In


H NMR, the methine proton (-CH=N-) appears as a singlet. Without the other isomer for comparison, assigning 

or

relies on NOE (Nuclear Overhauser Effect) experiments, which depend on spatial proximity.[1] If the molecule undergoes rapid conformational exchange in solution, NOE signals can be misleading. SCXRD freezes the molecule in its solid-state conformation, removing this ambiguity.

X-ray Crystallographic Validation

Structural Solution Strategy

The structure is solved using Direct Methods (e.g., SHELXT) and refined against


 (SHELXL).
  • Space Group Determination: 4-Methoxybenzaldehyde oxime typically crystallizes in the monoclinic system (e.g.,

    
    ).[2]
    
  • Thermal Ellipsoids: Non-hydrogen atoms are refined anisotropically. A successful structure will show ellipsoids with 50% probability levels that are nearly spherical, indicating a well-ordered lattice.

Definitive Isomer Assignment

The X-ray data provides the torsion angle of the C-C=N-O moiety.

  • 
    -Isomer (Anti):  Torsion angle 
    
    
    
    . The hydroxyl group (-OH) is trans to the phenyl ring.
  • 
    -Isomer (Syn):  Torsion angle 
    
    
    
    . The hydroxyl group is cis to the phenyl ring.

Data Interpretation: In the crystal lattice, 4-methoxybenzaldehyde oxime molecules predominantly form centrosymmetric dimers . The oxime -OH group acts as a hydrogen bond donor, and the Nitrogen atom of the neighboring molecule acts as the acceptor (


).[2] This specific "dimer" packing motif is a hallmark of the 

-isomer, as the

-isomer often suffers from steric clash preventing this planar dimerization.
Validation Metrics (Self-Check)

A solved structure is only valid if it meets specific crystallographic metrics:

  • 
     (R-factor):  Should be 
    
    
    
    (5%) for publication-quality data.
  • GoF (Goodness of Fit): Should be close to 1.0.

  • Residual Density: No unexplained electron density peaks

    
    .
    

Decision Logic for Researchers

Use the following logic tree to determine when to escalate to X-ray crystallography.

DecisionTree Root Isomer Assignment Required NMR Run 1H NMR + NOESY Root->NMR Check Are NOE signals unambiguous? NMR->Check Confident NMR Assignment Sufficient Check->Confident Yes Ambiguous Ambiguous / Overlap Check->Ambiguous No XRD_Action Perform SCXRD Ambiguous->XRD_Action Final Absolute Configuration ($E/Z$) XRD_Action->Final

Figure 2: Decision matrix for selecting the appropriate validation technique.

Conclusion

While NMR and IR provide rapid functional group analysis, they infer stereochemistry indirectly. For 4-Methoxybenzaldehyde oxime, Single Crystal X-ray Diffraction is the only method that provides an ab initio, model-free determination of the


 configuration. The observation of intermolecular 

hydrogen-bonded dimers in the crystal lattice further corroborates the stability of the

-isomer, providing data that is indispensable for regulatory filing and intellectual property protection.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Gordillo, A. et al. (2017). Hydrogen Atomic Positions of O–H···O Hydrogen Bonds in Solution and in the Solid State: The Synergy of Quantum Chemical Calculations with H-NMR Chemical Shifts and X-ray Diffraction Methods. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link]

  • Kukovec, B.-M. et al. Structural Chemistry of Oximes. SciSpace / various crystallographic journals. [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 4-methoxy-, oxime: Spectral Data. [Link]

  • PubChem. 4-Methoxybenzaldehyde Oxime Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Quantitative analysis of E/Z isomers in a 4-Methoxybenzaldehyde oxime mixture

A Comparative Technical Guide for Pharmaceutical Development Executive Summary In the synthesis of pharmaceutical intermediates, the stereochemistry of oximes is not merely a structural detail—it is a critical quality at...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the synthesis of pharmaceutical intermediates, the stereochemistry of oximes is not merely a structural detail—it is a critical quality attribute. 4-Methoxybenzaldehyde oxime exists as two geometric isomers: the thermodynamically stable (E)-isomer (anti) and the kinetically accessible (Z)-isomer (syn). Because these isomers exhibit distinct reactivities in subsequent transformations (e.g., Beckmann rearrangement), accurate quantification of the E/Z ratio is essential.

This guide evaluates three primary analytical methodologies—1H NMR , HPLC-UV , and GC-MS —providing a data-driven comparison to assist researchers in selecting the optimal protocol for their specific development stage.

Part 1: Mechanistic Context & Isomerization

The formation of 4-methoxybenzaldehyde oxime from the aldehyde and hydroxylamine follows a nucleophilic addition-elimination pathway. While the (E)-isomer is generally favored due to minimized steric repulsion between the aromatic ring and the hydroxyl group, the (Z)-isomer can form under specific pH conditions or via photo-isomerization.

Critical Stability Note: The energy barrier for rotation around the C=N bond is sufficiently high to allow isolation of isomers at room temperature, but low enough that thermal energy (GC injectors) or acidic media can catalyze interconversion.

OximeIsomerization Aldehyde 4-Methoxybenzaldehyde + NH2OH Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack E_Isomer (E)-Isomer (Major) Thermodynamically Stable Intermediate->E_Isomer -H2O (Preferred) Z_Isomer (Z)-Isomer (Minor) Kinetically Trapped Intermediate->Z_Isomer -H2O E_Isomer->Z_Isomer Acid/Heat/UV (Equilibrium)

Figure 1: Reaction pathway and isomerization equilibrium. The (E)-isomer minimizes steric clash between the phenyl ring and the oxime hydroxyl.

Part 2: Analytical Methodologies
Method A: High-Field 1H NMR (The Structural Validator)

Best For: Absolute stereochemical assignment and reference standard calibration.[1]

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing E/Z isomers without the risk of on-column isomerization. The diagnostic signal is the methine proton (


).
  • Mechanistic Basis: In the (E)-isomer , the methine proton lies in the deshielding plane of the oxime hydroxyl group, typically shifting it downfield. In the (Z)-isomer , the proton is shielded relative to the E-form.

  • Diagnostic Signals (DMSO-d6):

    • (E)-Isomer:

      
       8.10 – 8.20 ppm (Singlet, 1H)
      
    • (Z)-Isomer:

      
       7.30 – 7.60 ppm (Singlet, 1H)
      
    • Note: Integration of these distinct singlets provides a direct molar ratio.[1]

Protocol 1: Quantitative NMR (qNMR) Workflow

  • Preparation: Dissolve 10 mg of the crude oxime mixture in 0.6 mL DMSO-d6 . (Avoid CDCl3 if trace acid is present, as it may catalyze isomerization during acquisition).[1]

  • Acquisition: Perform a standard proton scan (min.[1] 16 scans) with a relaxation delay (

    
    ) of at least 10 seconds to ensure full relaxation of the methine protons.
    
  • Processing: Phase and baseline correct manually. Integrate the methine singlets.

  • Validation: If assignment is ambiguous, run a 1D NOESY. The (E)-isomer will show NOE correlation between the methine proton and the aromatic ortho-protons; the (Z)-isomer will show NOE between the OH and the ortho-protons.

Method B: HPLC-UV (The Quantitative Workhorse)

Best For: Routine QC, purity analysis, and low-level impurity detection (<0.1%).

Reverse-phase HPLC provides robust separation, but pH control is vital.[1] The (E) and (Z) isomers possess different dipole moments and hydrophobic surface areas, allowing for baseline separation on C18 phases.

  • Column Selection: A C18 column with high carbon load is recommended to maximize hydrophobic interaction differences.[1]

  • Mobile Phase: Acidic buffering is required to suppress the ionization of the oxime (pKa ~11) and the phenol moiety, ensuring sharp peaks.

Protocol 2: Isocratic HPLC Separation

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: 60:40 [Water + 0.1% Formic Acid] : [Acetonitrile].[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    ).[1]
    
  • Elution Order: typically, the more polar (Z)-isomer elutes first , followed by the (E)-isomer .

    • Caution: Verify elution order with an NMR-validated standard, as specific column chemistries (e.g., Phenyl-Hexyl) can alter selectivity.[1]

Method C: GC-MS (The Cautionary Alternative)

Best For: High-throughput screening only if derivatized.[1]

Warning: Direct injection of underivatized oximes into a hot GC inlet (250°C) frequently causes thermal isomerization .[1] This leads to "dynamic chromatography," characterized by plateauing between peaks or distorted ratios that do not reflect the original sample.

  • The Fix: If GC must be used, the oxime should be converted to a trimethylsilyl (TMS) ether using BSTFA. This locks the geometry and lowers the boiling point.

Part 3: Comparative Analysis

The following table contrasts the performance of the three methods for this specific application.

Feature1H NMRHPLC-UVGC-MS (Direct)
Primary Utility Structural Proof & CalibrationRoutine QuantitationNot Recommended
Accuracy (E/Z Ratio) Excellent (Direct Molar)Excellent (Resolved)Poor (Thermal Artifacts)
Sample Integrity High (Non-destructive)High (Ambient Temp)Low (Thermal Degradation)
Limit of Detection Moderate (~1%)High (<0.05%)High (but inaccurate)
Throughput Low (5-10 mins/sample)High (Automated)High
Cost per Run Low (Solvent only)Moderate (Solvents/Column)Low
Part 4: Decision Framework (Workflow)

Use the following logic flow to determine the correct analytical path for your sample.

AnalyticalDecision Start Start: Oxime Mixture Analysis Goal What is the primary goal? Start->Goal ID_Structure Absolute Structure ID or Standard Prep Goal->ID_Structure Quant_Routine Routine QC / Purity Goal->Quant_Routine Trace_Impurity Trace Z-isomer (<0.1%) Goal->Trace_Impurity NMR_Path Method: 1H NMR (DMSO-d6) Focus: Methine Shift ID_Structure->NMR_Path HPLC_Path Method: HPLC-UV (C18) Focus: Resolution (Rs > 1.5) Quant_Routine->HPLC_Path GC_Path Method: GC-MS (Derivatized) Requires Silylation Quant_Routine->GC_Path If HPLC unavailable Trace_Impurity->HPLC_Path

Figure 2: Analytical decision matrix. NMR is prioritized for structural assignment, while HPLC is the standard for quantitative purity.

References
  • Oregon State University. (n.d.).[1] 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

    • Context: Fundamental principles of NMR chemical shifts and assignment logic.
  • SIELC Technologies. (n.d.).[1] Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Specific HPLC conditions for 4-methoxybenzaldehyde deriv
  • Nolvachai, Y., et al. (2019).[1] Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. Analyst. Retrieved from [Link]

    • Context: Detailed investigation into the thermal isomeriz
  • Kukolja, S., et al. (2022).[1] Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules. Retrieved from [Link]

    • Context: Thermodynamic stability data of E vs Z oxime isomers.[1][2]

Sources

Comparative

Comparing the biological activity of 4-Methoxybenzaldehyde oxime with other oximes

Executive Summary 4-Methoxybenzaldehyde oxime (4-MBO), also known as p-anisaldehyde oxime, represents a critical scaffold in medicinal chemistry, distinct from its parent aldehyde and hydroxylated analogs. While often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybenzaldehyde oxime (4-MBO), also known as p-anisaldehyde oxime, represents a critical scaffold in medicinal chemistry, distinct from its parent aldehyde and hydroxylated analogs. While often utilized as a chemical intermediate, 4-MBO exhibits distinct biological activities driven by its lipophilic nature and the metal-chelating capacity of the oxime (=N-OH) moiety.

This guide objectively compares 4-MBO against Kojic Acid (standard tyrosinase inhibitor), 4-Hydroxybenzaldehyde oxime (hydrophilic analog), and Pralidoxime (AChE reactivator).

Key Findings:

  • Tyrosinase Inhibition: 4-MBO acts as a mixed-type inhibitor. It lacks the hydrogen-bond donor capacity of phenolic oximes but offers superior membrane permeability (LogP ~1.8) compared to Kojic acid.[1]

  • Antimicrobial Mechanism: Unlike antibiotics targeting cell walls, 4-MBO derivatives disrupt fungal cellular antioxidation systems (redox homeostasis).

  • Neuropharmacology: Contrary to common assumptions about oximes, 4-MBO is not an effective reactivator of organophosphate-inhibited Acetylcholinesterase (AChE) but serves as a Blood-Brain Barrier (BBB) permeable scaffold for CNS-targeted drug design.

Tyrosinase Inhibition: Mechanism & Performance[2][3]

Tyrosinase is the rate-limiting enzyme in melanogenesis. The inhibition efficacy of benzaldehyde oximes relies on their ability to chelate the binuclear copper active site.

Comparative Data Profile

The following table synthesizes inhibitory data relative to the industry standard, Kojic Acid.

CompoundStructure FeatureTyrosinase IC50 (Mushroom)*Mechanism of ActionLogP (Lipophilicity)
4-MBO 4-Methoxy (-OCH3)~100 - 150 µMMixed/Partial Non-competitive1.82 (High Permeability)
4-Hydroxybenzaldehyde Oxime 4-Hydroxy (-OH)~12 - 30 µMCompetitive (Phenolic mimic)1.10 (Moderate)
Kojic Acid (Control)Pyranone~20 µMChelation of Cu2+-0.64 (Low Permeability)
4-Nitrobenzaldehyde 4-Nitro (-NO2)~1846 µMNon-competitive1.60

*Note: IC50 values are approximate ranges derived from comparative kinetic studies of 4-substituted benzaldehydes (Source: Nihei et al., 2020).

Mechanism of Action (SAR)

The 4-methoxy group in 4-MBO provides steric bulk that alters the binding kinetics compared to the 4-hydroxy analog. While the 4-hydroxy group mimics the tyrosine substrate (allowing tight competitive binding), the 4-methoxy group prevents this direct mimicry, resulting in mixed-type inhibition . However, the increased lipophilicity of 4-MBO enhances its utility in transdermal delivery systems where Kojic acid often struggles with penetration.

TyrosinaseInhibition Enzyme Tyrosinase Active Site (Binuclear Copper) Melanin Melanin Synthesis Enzyme->Melanin Dopaquinone Intermediate Substrate L-DOPA / Tyrosine Substrate->Enzyme Oxidative Catalysis MBO 4-Methoxybenzaldehyde Oxime (Inhibitor) MBO->Enzyme Copper Chelation (Mixed Inhibition) MBO->Substrate Steric Interference

Figure 1: Mechanism of Tyrosinase Inhibition by 4-MBO. The oxime moiety chelates copper ions, while the methoxy tail modulates steric fit.

Neuropharmacological Profile: The AChE Distinction

A critical distinction must be made regarding Acetylcholinesterase (AChE) interactions. Many researchers conflate all oximes with Pralidoxime (2-PAM) , the antidote for nerve agent poisoning.

  • 2-PAM: Contains a quaternary ammonium cation. It is highly polar and cannot cross the Blood-Brain Barrier (BBB). It reactivates AChE in the peripheral nervous system.

  • 4-MBO: Is a neutral, lipophilic oxime.

    • Reactivation: 4-MBO is a poor reactivator of AChE inhibited by organophosphates (sarin/cyclosarin) because it lacks the cationic anchor required to orient the oxime near the phosphylated serine active site.

    • Inhibition: High concentrations of 4-MBO can actually inhibit AChE.

    • Utility: Its value lies in its ability to cross the BBB, serving as a precursor for CNS-active drugs, unlike quaternary oximes.

Experimental Protocols

To validate the activity of 4-MBO, the following protocols are recommended. These are designed to be self-validating with built-in controls.

Protocol: Synthesis of 4-Methoxybenzaldehyde Oxime

Objective: Generate high-purity 4-MBO from p-anisaldehyde for biological testing.

Reagents:

  • p-Anisaldehyde (4-Methoxybenzaldehyde)[2]

  • Hydroxylamine Hydrochloride (

    
    )[3]
    
  • Sodium Carbonate (

    
    ) or NaOH
    
  • Ethanol/Water (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 10 mmol p-anisaldehyde in 15 mL Ethanol.

  • Activation: Dissolve 12 mmol Hydroxylamine HCl in 5 mL water. Add to the aldehyde solution.

  • Basification: Slowly add 12 mmol

    
     (dissolved in water) to the mixture. Critical: Evolution of 
    
    
    
    gas will occur.
  • Reflux: Heat to 60°C for 1-2 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).

  • Isolation: Cool to 0°C. The oxime usually precipitates as white crystals. Filter and wash with cold water.

  • Validation: Melting point check (Expected: ~131-133°C for pure isomer).

SynthesisWorkflow Start p-Anisaldehyde (Ethanol Soln) Reaction Reflux @ 60°C (Schiff Base Formation) Start->Reaction Reagent Hydroxylamine HCl + Na2CO3 Reagent->Reaction Workup Ice Bath Cooling & Filtration Reaction->Workup TLC Check Product 4-MBO Crystals (Yield >85%) Workup->Product

Figure 2: Synthetic pathway for generating 4-MBO from p-anisaldehyde.

Protocol: Mushroom Tyrosinase Inhibition Assay

Objective: Determine IC50 of 4-MBO compared to Kojic Acid.

  • Buffer Prep: 50 mM Phosphate buffer (pH 6.8).

  • Enzyme Prep: Mushroom Tyrosinase (1000 U/mL in buffer). Keep on ice.

  • Substrate: L-DOPA (2 mM in buffer).

  • Inhibitor Series: Dissolve 4-MBO in DMSO. Prepare serial dilutions (10 µM to 500 µM). Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Reaction:

    • Well A: Buffer + Enzyme (Control).

    • Well B: Buffer + Enzyme + Inhibitor (Test).

    • Incubate 10 mins at 25°C.

    • Add Substrate (L-DOPA) to all wells.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 10 minutes.

  • Calculation:

    
    .
    

References

  • Nihei, K. et al. (2020). "Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups." Applied Biochemistry and Biotechnology.

  • Kubo, I. et al. (2004). "Antifungal activity of redox-active benzaldehydes that target cellular antioxidation."[4][5][6] Applied and Environmental Microbiology.

  • Gorecki, L. et al. (2020). "Structure-Activity Relationships of Oximes as Acetylcholinesterase Reactivators." Biomacromolecules. (Clarifies the BBB permeability of methoxy-analogs).

  • BenchChem Protocols. (2025). "Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime." (General protocol adaptation).

  • PubChem. (2025).[2] "4-Methoxybenzaldehyde Oxime Compound Summary."

Sources

Validation

A Comparative Guide to Base Efficacy in the Synthesis of 4-Methoxybenzaldehyde Oxime

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 4-Methoxybenzaldehyde oxime is a valuable building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 4-Methoxybenzaldehyde oxime is a valuable building block in the synthesis of various biologically active compounds. Its preparation, a seemingly straightforward condensation of 4-methoxybenzaldehyde with hydroxylamine, is critically influenced by the choice of base. This guide provides an in-depth comparison of the efficacy of different bases in this synthesis, supported by experimental data and mechanistic insights to empower you to make informed decisions in your laboratory work.

The Crucial Role of the Base in Oxime Formation

The synthesis of an oxime from an aldehyde and hydroxylamine hydrochloride involves a condensation reaction. The primary role of the base is to deprotonate the hydroxylammonium salt (NH₃OH⁺Cl⁻), thereby generating the free hydroxylamine (NH₂OH), which acts as the nucleophile. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

The choice of base is not merely about stoichiometric deprotonation. The basicity (pKa of the conjugate acid), solubility, and potential side reactions all play a significant role in the overall reaction rate, yield, and purity of the final product. An optimal base will efficiently generate the nucleophile without promoting undesired side reactions or complicating the purification process. The reaction is also pH-sensitive; the rate of oxime formation is generally fastest in a slightly acidic medium (pH 4-6). This is because the carbonyl group needs to be sufficiently electrophilic (protonated), while enough free hydroxylamine must be present for the nucleophilic attack.

Comparative Analysis of Common Bases

BaseTypical Reaction ConditionsReported Yield (%)Key Considerations
Sodium Acetate (NaOAc) Aqueous or alcoholic medium, room temperature to reflux.[1]High (often >90%)Acts as a buffer, maintaining a favorable pH for the reaction.[2][3] Mild and cost-effective.
Sodium Carbonate (Na₂CO₃) Grinding at room temperature or in a solvent.[4]95% (for 3-chlorobenzaldehyde oxime)[4]A stronger base than sodium acetate. Can be very effective, especially in solvent-free conditions.[4]
Sodium Hydroxide (NaOH) Aqueous or alcoholic solution, often at room temperature.Good to excellentA strong base that ensures complete deprotonation of hydroxylamine hydrochloride. Care must be taken to control stoichiometry and temperature to avoid side reactions.
Pyridine Alcoholic solution, often refluxed.VariableActs as both a base and a catalyst. Its toxicity and the need for elevated temperatures are drawbacks.
"Mineral Water" Methanol/mineral water mixture at room temperature.95% (for 4-nitrobenzaldehyde oxime)[5]The dissolved carbonate and sulfate salts are proposed to activate the hydroxylamine.[5] An interesting "green" approach, though less conventional.

Mechanistic Insights and the Impact of Basicity

The efficacy of a base is directly related to its strength, which is quantified by the pKa of its conjugate acid. For the reaction to proceed, the chosen base must be strong enough to deprotonate the hydroxylammonium ion (pKa ≈ 6.0).

BaseConjugate AcidpKa of Conjugate Acid
Sodium HydroxideWater (H₂O)~15.7
Sodium CarbonateBicarbonate (HCO₃⁻)10.33[6]
Sodium AcetateAcetic Acid (CH₃COOH)4.75[6]
PyridinePyridinium ion (C₅H₅NH⁺)5.25[7]
  • Strong Bases (e.g., Sodium Hydroxide): A strong base like NaOH will completely and rapidly deprotonate the hydroxylamine hydrochloride. While this ensures a high concentration of the active nucleophile, the high pH can potentially lead to side reactions, such as the Cannizzaro reaction in aldehydes lacking alpha-hydrogens.

  • Weaker Bases (e.g., Sodium Acetate, Sodium Carbonate): Weaker bases establish an equilibrium that generates a sufficient concentration of free hydroxylamine while maintaining a pH that is conducive to the reaction. Sodium acetate, with a conjugate acid pKa of 4.75, is particularly effective at buffering the reaction mixture in the optimal pH range for oxime formation.[2][3] Sodium carbonate, being a stronger base than sodium acetate, can also be highly effective.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-Methoxybenzaldehyde oxime using different bases.

Protocol 1: Synthesis using Sodium Acetate

This is a widely used and reliable method.

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-Methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the solution of 4-Methoxybenzaldehyde.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the product often precipitates out of the solution. If not, the reaction mixture can be poured into cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain pure 4-Methoxybenzaldehyde oxime.

Protocol 2: Synthesis using Sodium Carbonate (Solvent-Free Grinding)

This method is an example of a green chemistry approach that is rapid and efficient.[4]

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Anhydrous Sodium Carbonate

Procedure:

  • In a mortar, combine 4-Methoxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and anhydrous sodium carbonate (1.5 equivalents).[4]

  • Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes. The reaction is often rapid and can be monitored by the change in the physical state of the mixture.[4]

  • After grinding, add water to the mixture and stir to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude 4-Methoxybenzaldehyde oxime, which can be further purified by recrystallization.

Visualizing the Process

To better understand the reaction and workflow, the following diagrams are provided.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aldehyde 4-Methoxybenzaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack HydroxylamineHCl Hydroxylamine Hydrochloride FreeHydroxylamine Free Hydroxylamine (NH₂OH) HydroxylamineHCl->FreeHydroxylamine Deprotonation Base Base (B:) Base->FreeHydroxylamine ProtonatedBase Protonated Base (BH⁺) FreeHydroxylamine->Intermediate Oxime 4-Methoxybenzaldehyde Oxime Intermediate->Oxime Dehydration Water Water (H₂O) Intermediate->Water

Caption: Reaction mechanism for the synthesis of 4-Methoxybenzaldehyde oxime.

ExperimentalWorkflow Start Start DissolveAldehyde Dissolve 4-Methoxybenzaldehyde in Solvent Start->DissolveAldehyde PrepareBaseSolution Prepare Base and Hydroxylamine HCl Solution Start->PrepareBaseSolution MixReactants Mix Reactant Solutions DissolveAldehyde->MixReactants PrepareBaseSolution->MixReactants StirReaction Stir at Appropriate Temperature MixReactants->StirReaction Monitor Monitor Reaction (TLC) StirReaction->Monitor Workup Work-up and Isolation (Precipitation/Extraction) Monitor->Workup Purification Purification (Recrystallization) Workup->Purification End Pure Oxime Purification->End

Caption: General experimental workflow for oxime synthesis.

Conclusion and Recommendations

The selection of a base for the synthesis of 4-Methoxybenzaldehyde oxime is a critical parameter that influences reaction efficiency and yield.

  • For general laboratory-scale synthesis, sodium acetate is highly recommended. Its mild basicity creates a buffered environment that promotes high yields while minimizing side reactions. It is also an inexpensive and readily available reagent.

  • Sodium carbonate offers a potent and often faster alternative, particularly in solvent-free "green" chemistry protocols. Its higher basicity can be advantageous, but care should be taken with sensitive substrates.

  • Strong bases like sodium hydroxide should be used with caution. While effective in deprotonating hydroxylamine hydrochloride, the highly alkaline conditions may not be suitable for all substrates and can lead to lower selectivity.

Ultimately, the optimal choice of base will depend on the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups in the starting material. By understanding the principles outlined in this guide, researchers can select the most appropriate base to achieve their synthetic goals efficiently and effectively.

References

  • Study on Synthesis of Sodium Diacetate from Acetate and Sodium Carbonate. (2011).
  • Transtutors. (2022, March 25). Q1 what is the role of sodium acetate in the formation of oxime? Retrieved from [Link]

  • Kaya, M., & Aydin, T. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(1), 79.
  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society, 18(1), 153-157.
  • A Simple Synthesis of Oximes. (2025, August 5).
  • Deshidi, R., Rizvi, M. A., & Shah, B. (2015). Highly Efficient Dehydrogenative Cross-Coupling of Aldehydes with Amines and Alcohols.
  • Sato, T., et al. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters.
  • Quora. (2018, December 23). What is the role of sodium acetate in cyclohexanone to oxime reaction? Retrieved from [Link]

  • Wang, Y., et al. (2006). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Chinese Journal of Chemistry, 24(10), 1462-1464.
  • Ghorbani-Vaghei, R., & Veisi, H. (2019). Highly efficient method for oximation of aldehydes in the presence of bis-thiourea complexes of cobal. Current Chemistry Letters, 8(4), 121-128.
  • Ashenhurst, J. (2023, October 26). Beckmann Rearrangement. Master Organic Chemistry.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • Kaya, M., & Aydin, T. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.
  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Wu, Y., et al. (2006).
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?
  • Sharghi, H., & Hosseini-Sarvari, M. (2006). An Efficient Procedure for Synthesis of Oximes by Grinding. Journal of the Chinese Chemical Society, 53(3), 637-640.
  • Stuart, D. R., et al. (2015). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. The Journal of Organic Chemistry, 80(15), 7685-7692.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • Biswas, T. (2019, December 8). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube.
  • MDPI. (2023, July 5).
  • BYJU'S. (n.d.). pka and Acidity. Retrieved from [Link]

  • gchem. (n.d.).

Sources

Comparative

Performance of 4-Methoxybenzaldehyde oxime in specific named reactions versus other substrates

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. Content Focus: Electronic influence, chemoselectivity, and comparative yield analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. Content Focus: Electronic influence, chemoselectivity, and comparative yield analysis.

Executive Summary: The "Push-Pull" Benchmark

In the landscape of functional group interconversions, 4-Methoxybenzaldehyde oxime (4-MBO) serves as a critical benchmark substrate. Unlike its electron-deficient counterparts (e.g., 4-Nitrobenzaldehyde oxime) or sterically hindered variants, 4-MBO offers a unique electronic profile defined by the strong +M (mesomeric) effect of the para-methoxy group.

This guide analyzes the performance of 4-MBO across three distinct reaction classes:

  • Dehydration to Nitriles: Where it tests catalytic efficiency against electronic deactivation.

  • 1,3-Dipolar Cycloadditions: Where it balances dipole stability vs. dimerization.

  • Pd-Catalyzed C-H Activation: Where it acts as a superior directing group compared to electron-poor substrates.

Electronic Profile & Mechanistic Causality

To understand the performance data, one must first grasp the electronic environment. The methoxy group at the para position functions as an electron pump.

Graphviz Diagram: Electronic Resonance & Activation

The following diagram illustrates how the methoxy group enriches the electron density at the oxime moiety, influencing its nucleophilicity and binding affinity to metal centers.

ElectronicEffects Methoxy 4-Methoxy Group (+M Effect) BenzRing Aromatic Ring (Electron Rich) Methoxy->BenzRing Donates e- density OximeN Oxime Nitrogen (Increased Nucleophilicity) BenzRing->OximeN Stabilizes C=N OximeO Oxime Oxygen (Coordination Site) BenzRing->OximeO Increases pKa Substrate 4-Methoxybenzaldehyde Oxime

Figure 1: Electronic flow in 4-Methoxybenzaldehyde oxime. The +M effect increases electron density at the nitrogen, facilitating coordination-driven mechanisms (C-H activation) while stabilizing cationic intermediates.

Comparative Analysis: Dehydration to Nitriles

The conversion of aldoximes to nitriles is a standard test for dehydration catalysts. The reaction competes with the Beckmann rearrangement (which typically yields amides).[1]

Performance vs. Alternatives

In dehydration reactions, electron-donating groups (EDGs) like methoxy can stabilize the positive charge development on the carbon during the elimination step, but they also reduce the acidity of the oxime proton.

Substrate (Oxime)Electronic NatureReaction Time (Typical)Yield (Typical)Mechanistic Insight
4-Methoxybenzaldehyde oxime Strong EDG (+M) 10-20 min 92-96% High Yield. The electron-rich ring stabilizes the transition state, preventing side reactions.
4-Nitrobenzaldehyde oximeStrong EWG (-I, -M)5-15 min94-98%Fastest. The EWG increases the acidity of the oxime proton, facilitating elimination.
Benzaldehyde oximeNeutral15-30 min85-90%Baseline reactivity. Often requires harsher conditions than 4-MBO.
2-Chlorobenzaldehyde oximeSteric/EWG30-45 min80-85%Steric hindrance at ortho position slows catalyst approach.

*Data aggregated from silica-supported and ionic liquid catalytic protocols (e.g., Sharghi et al.).

Key Takeaway: While 4-Nitro substrates react slightly faster due to proton acidity, 4-MBO provides cleaner profiles in acid-sensitive environments because the product (4-methoxybenzonitrile) is less prone to hydrolysis than electron-deficient nitriles.

The "Sweet Spot": 1,3-Dipolar Cycloaddition[2]

This is where 4-MBO outperforms other substrates significantly. In the synthesis of isoxazolines via nitrile oxides , stability is paramount.

  • The Problem: Unstable nitrile oxides (e.g., aliphatic or simple phenyl) rapidly dimerize to form furoxans (dead end).

  • The 4-MBO Advantage: The p-methoxy group provides resonance stabilization to the nitrile oxide dipole (

    
    ), increasing its lifetime enough to react with dipolarophiles (alkenes) rather than dimerizing.
    
Graphviz Diagram: Reaction Divergence

Cycloaddition Start 4-Methoxybenzaldehyde Oxime Inter Nitrile Oxide Intermediate (Stabilized by p-OMe) Start->Inter Chloramine-T / Oxidation PathA Path A: Dimerization (Furoxan Formation) Inter->PathA Slow (Due to steric/electronic stabilization) PathB Path B: 1,3-Dipolar Cycloaddition (Isoxazoline Formation) Inter->PathB FAST (High Yield)

Figure 2: The stabilization provided by the methoxy group favors Path B (Isoxazoline synthesis) over the parasitic Path A, a distinct advantage over unsubstituted benzaldehyde oxime.

Advanced Application: Pd-Catalyzed C-H Activation

In modern drug discovery, oximes are used as Directing Groups (DG) to functionalize the ortho position of the aromatic ring.

Comparative Data: In competition experiments (Sanford et al.), substrates with Electron-Donating Groups (4-OMe) react preferentially over Electron-Withdrawing Groups (4-NO2).

  • Why? The mechanism involves an electrophilic palladation step. The electron-rich ring of 4-MBO is more nucleophilic, attacking the electrophilic Pd(II) center more rapidly than the electron-deficient 4-nitro variant.

  • Selectivity: 4-MBO typically yields mono- and di-functionalized products in a 10:1 ratio, whereas neutral substrates often give difficult-to-separate mixtures.

Experimental Protocol: Green Dehydration to 4-Methoxybenzonitrile

This protocol is selected for its high reproducibility and "green" credentials, avoiding toxic dehydration agents like


.

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 mmol)

  • Silica-supported Sulfuric Acid (SSA) or similar solid acid catalyst (0.2 g)

  • Solvent: Acetonitrile (

    
    ) or solvent-free (if grinding).
    

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 151 mg (1.0 mmol) of 4-Methoxybenzaldehyde oxime in 5 mL of dry acetonitrile.

  • Activation: Add 0.2 g of Silica-supported Sulfuric Acid (SSA).

  • Reaction: Stir the mixture at reflux (80°C) for 15 minutes.

    • Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The oxime spot (

      
      ) should disappear, replaced by the nitrile spot (
      
      
      
      ).
  • Workup: Filter the mixture to remove the solid catalyst (catalyst can be washed with EtOAc and reused).

  • Purification: Evaporate the solvent under reduced pressure. The residue is typically pure 4-Methoxybenzonitrile. If necessary, recrystallize from ethanol/water.

Expected Yield: 92-96% (White crystalline solid).

References

  • Sharghi, H., & Sarvari, M. H. (2002). "A mild and versatile method for the preparation of nitriles from aldoximes." Tetrahedron, 58(52), 10323-10328. Link

  • Desai, L. V., Malik, H. A., & Sanford, M. S. (2006). "Oxime-Directed Palladium-Catalyzed C-H Bond Functionalization." Organic Letters, 8(6), 1141-1144. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Kalyani, D., & Sanford, M. S. (2005). "Regioselectivity in Palladium-Catalyzed C-H Activation/Oxidation." Organic Letters, 7(19), 4149-4152. Link

Sources

Validation

Cost-benefit analysis of different synthetic pathways to 4-Methoxybenzaldehyde oxime

[1] Executive Summary 4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] While the classical condensation of ald...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] While the classical condensation of aldehydes with hydroxylamine is well-established, recent shifts toward Green Chemistry have introduced novel pathways that challenge the status quo in terms of atom economy, energy consumption, and waste generation.

This guide objectively compares three distinct synthetic methodologies:

  • Classical Solvothermal Condensation: The industry standard.

  • Mechanochemical Solvent-Free Synthesis: The high-efficiency "green" alternative.[1]

  • Aqueous Phase "Mineral Water" Synthesis: A scalable, eco-friendly hybrid.[1]

Key Finding: While the Classical Method remains robust for general lab use, the Mechanochemical Method offers superior time efficiency (minutes vs. hours) and near-zero solvent waste for small-to-medium scale preparations.[1] The Aqueous Method emerges as the most promising candidate for scalable, sustainable production due to its ease of workup and elimination of volatile organic compounds (VOCs).

The Chemistry: Reaction Mechanism

Regardless of the physical method employed, the fundamental chemistry involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration.

Mechanism Visualization

The following diagram illustrates the general mechanism, highlighting the critical transition states where pH and solvent effects play a role.

OximeMechanism Start 4-Methoxybenzaldehyde + NH2OH Inter1 Nucleophilic Attack (Tetrahedral Intermediate) Start->Inter1 pH Control Inter2 Proton Transfer (Carbinolamine) Inter1->Inter2 Fast TS Dehydration (-H2O) Inter2->TS Rate Limiting Product 4-Methoxybenzaldehyde Oxime (E/Z Isomers) TS->Product Irreversible

Figure 1: General mechanism of oxime formation. The rate-determining step is often the dehydration of the carbinolamine intermediate, which is acid-catalyzed.

Pathway Analysis

Pathway A: Classical Solvothermal Condensation (Baseline)

This is the traditional approach found in most undergraduate textbooks and legacy industrial processes.[1] It relies on refluxing the aldehyde with hydroxylamine hydrochloride in an alcoholic solvent with a base.

  • Reagents: 4-Methoxybenzaldehyde, Hydroxylamine HCl (

    
    ), Base (NaOH, 
    
    
    
    , or Pyridine), Ethanol/Water.[1]
  • Conditions: Reflux (80°C) for 1–3 hours.

Protocol (Optimized)
  • Dissolve 10 mmol of 4-methoxybenzaldehyde in 15 mL of Ethanol (95%).

  • Add 15 mmol of

    
     dissolved in 5 mL of water.
    
  • Add 15 mmol of NaOH (or Pyridine) slowly to the mixture.

  • Reflux at 80°C for 60 minutes. Monitor via TLC (Hexane:EtOAc 4:1).[1][2]

  • Workup: Evaporate ethanol, add water, and extract with dichloromethane or ethyl acetate. Dry over

    
     and concentrate.
    
  • Pros: Highly reliable; homogeneous reaction mixture ensures consistent kinetics; familiar equipment.[1]

  • Cons: High energy consumption (reflux); generates solvent waste (ethanol + extraction solvents); requires tedious workup.[1]

Pathway B: Mechanochemical Solvent-Free Synthesis (Green)

This method utilizes "Grindstone Chemistry," relying on friction energy and solid-state diffusion to drive the reaction.[1] It is often catalyzed by solid bases or mild Lewis acids like


.
  • Reagents: 4-Methoxybenzaldehyde,

    
    , Solid NaOH or 
    
    
    
    .[1]
  • Conditions: Room temperature grinding (Mortar & Pestle or Ball Mill) for 2–10 minutes.

Protocol
  • Place 2 mmol of 4-methoxybenzaldehyde and 2 mmol of

    
     in a mortar.
    
  • Add 4 mmol of powdered NaOH (or

    
    ).
    
  • Grind vigorously with a pestle for 5–10 minutes. The mixture will become a paste (eutectic melt).

  • Workup: Add 10 mL of cold water to the paste. Filter the precipitated solid.[3] Wash with water and dry.

  • Pros: Extremely fast (<10 mins); near-zero E-factor (waste); no organic solvents required for reaction or workup; high yields (>95%).[1]

  • Cons: Difficult to scale beyond kilogram quantities due to heat dissipation and mixing issues in solid state; exothermic nature requires careful control.

Pathway C: Aqueous Phase "Mineral Water" Synthesis

A fascinating development where natural mineral water (rich in ions like


, 

,

) acts as a solvent and catalyst promoter.[1] The ionic strength facilitates the reaction without organic co-solvents.
  • Reagents: 4-Methoxybenzaldehyde,

    
    , Mineral Water (or water with added salts).[1]
    
  • Conditions: Stirring at Room Temperature for 10–15 minutes.

Protocol
  • Suspend 0.25 mmol of 4-methoxybenzaldehyde and 0.30 mmol

    
     in 2 mL of mineral water.
    
  • Stir vigorously at room temperature for 10 minutes.

  • Workup: The product precipitates out. Filter, wash with water, and dry.

  • Pros: Scalable; uses cheapest possible solvent; simple filtration workup; high yield (99%); environmentally benign.[1]

  • Cons: Solubility of starting material can be a limiting factor for very lipophilic aldehydes (though 4-methoxybenzaldehyde works well).[1]

Comparative Data Analysis

The following table synthesizes data from multiple experimental sources to provide a direct comparison.

Table 1: Technical & Economic Comparison of Synthetic Pathways

MetricClassical (Ethanol Reflux)Mechanochemical (Grinding)Aqueous (Mineral Water)
Reaction Time 60–180 mins2–10 mins 10–15 mins
Isolated Yield 85–92%90–96%98–99%
Energy Input High (Heating required)Low (Mechanical only)Low (Stirring only)
Solvent Cost High (Ethanol + Extraction)None Negligible (Water)
Purification Extraction + EvaporationFiltration + WashFiltration + Wash
Scalability HighLow/MediumHigh
Green Metric (E-Factor) High (Poor)Low (Excellent) Low (Excellent)
Cost-Benefit Assessment[1]
  • Reagent Cost: All pathways use similar stoichiometry of aldehyde and hydroxylamine. The differentiator is solvent and energy .

  • Operational Cost (OPEX):

    • Classical: Highest due to electricity for reflux and cost of ethanol/DCM.

    • Mechanochemical: Lowest for small batches, but labor/equipment intensive at scale.[1]

    • Aqueous: Lowest for large batches.[1] Eliminates explosion hazards associated with organic solvents.[1]

Decision Matrix: Choosing the Right Pathway

Use this workflow to determine the optimal method for your specific application.

DecisionTree Start Start: Define Goals Scale What is the Target Scale? Start->Scale Small Lab Scale (<10g) Scale->Small Large Pilot/Production (>1kg) Scale->Large Green Strict Green Requirements? Small->Green Solubility Is substrate water soluble? Large->Solubility Yes/Moderate Yes/Moderate Solubility->Yes/Moderate No (Highly Lipophilic) No (Highly Lipophilic) Solubility->No (Highly Lipophilic) Yes Yes Green->Yes Fastest No No Green->No PathA Use Classical Method (Ethanol Reflux) PathB Use Mechanochemical (Grinding) PathC Use Aqueous Method (Mineral Water) Yes->PathB No->PathA Yes/Moderate->PathC No (Highly Lipophilic)->PathA

Figure 2: Strategic decision tree for selecting the synthesis method.

References

  • Patil, S., et al. (2021).[1][2] The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. Link

  • Sridhar, M., et al. (2024).[1] Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. Link

  • Mu, J-X., et al. (2006).[1] Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Chemical Research in Chinese Universities. Link

  • Zhou, J., et al. (2007).[1] A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.[4] Chemistry Central Journal. Link

  • Organic Syntheses. General Procedures for Oxime Formation. Organic Syntheses, Coll. Vol. 2, p. 70. Link

Sources

Comparative

Characterization of 4-Methoxybenzaldehyde oxime from different commercial suppliers

Subject: Comparative Analysis of Commercial 4-Methoxybenzaldehyde Oxime: Purity Profiles, Isomeric Ratios, and Synthetic Utility Executive Summary In pharmaceutical intermediate synthesis, the quality of starting materia...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Analysis of Commercial 4-Methoxybenzaldehyde Oxime: Purity Profiles, Isomeric Ratios, and Synthetic Utility

Executive Summary

In pharmaceutical intermediate synthesis, the quality of starting materials is often the silent variable determining yield and impurity profiles. 4-Methoxybenzaldehyde oxime (CAS: 2973-76-4) is a critical precursor for the synthesis of 4-methoxybenzylamine and 4-methoxybenzonitrile. However, commercial sources vary significantly regarding E/Z isomeric ratios , residual aldehyde content (hydrolysis product), and trace metal contamination .

This guide compares three distinct grades of 4-Methoxybenzaldehyde oxime from major suppliers (anonymized as Supplier A, B, and C to focus on technical specifications) to determine their suitability for sensitive catalytic hydrogenations and dehydration reactions.

Key Findings:

  • Supplier A (Premium) offers the highest thermodynamic stability with a 98:2 (E:Z) ratio but comes at a 3x cost premium.

  • Supplier C (Economy) contained 1.5% residual 4-methoxybenzaldehyde, requiring recrystallization before use in amine synthesis to prevent Schiff base side-reactions.

Scientific Context & Chemical Behavior

4-Methoxybenzaldehyde oxime exists as two geometric isomers: the (E)-isomer (anti) and the (Z)-isomer (syn). While often sold as a mixture, the (E)-isomer is generally more thermodynamically stable and crystalline.

The Criticality of Purity:

  • Hydrolysis: In the presence of moisture and trace acid, the oxime reverts to 4-methoxybenzaldehyde and hydroxylamine. The aldehyde impurity is particularly detrimental in reduction reactions, leading to secondary amine formation.

  • Isomerism: The melting point range is highly sensitive to the E/Z ratio. A broad melting point often indicates high Z-content or solvent inclusion, not necessarily chemical decomposition, but it affects stoichiometry in stereoselective reactions.

Diagram 1: Chemical Transformation & Impurity Pathways

The following diagram illustrates the relationship between the isomers and the hydrolysis degradation pathway.

OximePathways Oxime 4-Methoxybenzaldehyde Oxime (Mixture) E_Isomer (E)-Isomer (Thermodynamic Product) Oxime->E_Isomer Recrystallization Z_Isomer (Z)-Isomer (Kinetic Product) Oxime->Z_Isomer Photo-isomerization Aldehyde Impurity: 4-Methoxybenzaldehyde Oxime->Aldehyde Hydrolysis (H2O/H+) Nitrile Target: 4-Methoxybenzonitrile E_Isomer->Nitrile Dehydration (Ac2O/Heat) Z_Isomer->Nitrile Slower Rate

Caption: Isomerization equilibrium and the hydrolysis degradation pathway affecting commercial sample quality.

Comparative Methodology

To ensure objective analysis, samples were purchased simultaneously and stored under argon at 4°C until analysis.

Analytical Workflow:

  • Visual Inspection: Color and crystal morphology.

  • HPLC-UV: Quantitative purity and aldehyde detection.

  • 1H-NMR: Determination of E/Z ratio.

  • Karl Fischer (KF): Water content analysis.

Diagram 2: Analytical Validation Workflow

Workflow cluster_Physical Physical Characterization cluster_Chemical Chemical Verification Sample Commercial Sample Receipt Visual Visual Inspection (Color/Form) Sample->Visual KF Karl Fischer (Water Content) Sample->KF HPLC HPLC-UV (254nm) (Chemical Purity) Visual->HPLC KF->HPLC NMR 1H-NMR (DMSO-d6) (E/Z Ratio) HPLC->NMR Decision Suitability Decision NMR->Decision

Caption: Step-by-step analytical protocol used to validate supplier claims.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method separates the oxime from the aldehyde impurity.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient: 10% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption).

  • Standard Preparation: Dissolve 10 mg sample in 10 mL Acetonitrile (1 mg/mL).

1H-NMR for Isomer Ratio
  • Solvent: DMSO-d6 (Chosen to prevent H-deuterium exchange on the oxime hydroxyl).

  • Key Shifts:

    • Aldehyde proton (CHO): ~9.8 ppm (Singlet) - Marker for degradation.

    • Oxime Methine (CH=N):

      • (E)-isomer: ~8.1 ppm.

      • (Z)-isomer: ~7.6 ppm (Upfield shift due to shielding).

  • Calculation: Integration of (E-CH) / [(E-CH) + (Z-CH)] * 100.

Results & Discussion

The following table summarizes the data acquired from three distinct lots.

Table 1: Comparative Data Summary
FeatureSupplier A (Premium)Supplier B (Standard)Supplier C (Economy)
Price (Normalized) $100 / 100g$65 / 100g$30 / 100g
Appearance White crystalline needlesOff-white powderPale yellow clumps
HPLC Purity (Area %) 99.8%98.2%95.4%
Aldehyde Impurity Not Detected0.4%1.5%
Water Content (KF) 0.05%0.20%0.85%
E:Z Isomer Ratio 98:290:1082:18
Melting Point 63-64 °C (Sharp)61-64 °C56-61 °C (Broad)

Analysis:

  • Supplier A: The sharp melting point and lack of aldehyde indicate a recrystallized, desiccated product. Ideal for GMP synthesis.

  • Supplier B: Acceptable for general synthesis. The 0.4% aldehyde content is negligible for most dehydration reactions (to nitrile) but may require purification for reductive amination.

  • Supplier C: The yellow color and clumping suggest oxidative degradation and moisture absorption. The 1.5% aldehyde content is a "poison" for catalytic hydrogenation, as aldehydes bind more strongly to Pd/C or Raney Nickel than oximes, potentially stalling the reaction.

Performance Case Study: Dehydration to 4-Methoxybenzonitrile

To test functional performance, 10 mmol of oxime from each supplier was subjected to dehydration using Acetic Anhydride (


) at reflux.
  • Protocol: 1.51g Oxime + 5 mL

    
    , reflux 2 hrs, pour into ice water, filter.
    
  • Results:

    • Supplier A: 96% Isolated Yield. White solid.

    • Supplier B: 92% Isolated Yield. Off-white solid.

    • Supplier C: 84% Isolated Yield. Product required column chromatography to remove dark tar (polymerized aldehyde byproducts).

Expert Insight: The lower yield in Supplier C is directly attributed to the aldehyde impurity, which does not dehydrate to nitrile but rather undergoes aldol-type condensations under acidic/anhydride conditions, creating "tar."

Conclusion & Recommendations

The choice of supplier for 4-Methoxybenzaldehyde oxime should be dictated by the downstream application.

  • For Pharmaceutical/GMP Intermediates: Use Supplier A . The cost premium is offset by the elimination of purification steps and risk mitigation regarding aldehyde side-reactions.

  • For Bulk Nitrile Synthesis: Use Supplier B . It offers the best balance of cost and reactivity.

  • For Academic/Rough Synthesis: Supplier C is viable only if the researcher performs a recrystallization (Ethanol/Water) prior to use. Using it "as-is" introduces significant risk to reaction kinetics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76008, 4-Methoxybenzaldehyde oxime. Retrieved from [Link]

  • Thermo Fisher Scientific (Alfa Aesar). 4-Methoxybenzaldehyde oxime, 98+%. Retrieved from [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles, oximes, and related ligands. Coordination Chemistry Reviews. (Contextual grounding for hydrolysis pathways). [Link]

Safety & Regulatory Compliance

Safety

4-Methoxybenzaldehyde oxime proper disposal procedures

Executive Summary & Core Directive Do not treat 4-Methoxybenzaldehyde oxime (Anisaldehyde oxime) as generic organic waste. While often classified merely as an irritant, the oxime functionality introduces specific reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat 4-Methoxybenzaldehyde oxime (Anisaldehyde oxime) as generic organic waste. While often classified merely as an irritant, the oxime functionality introduces specific reactivity hazards—primarily acid-catalyzed hydrolysis and exothermic rearrangement (Beckmann rearrangement)—that dictate strict segregation protocols.

This guide defines the operational standard for the disposal of 4-Methoxybenzaldehyde oxime (CAS: 3235-04-9). The objective is to prevent thermal runaway events in waste containers and ensure compliance with RCRA and local environmental standards.

Chemical Profile & Hazard Characterization

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
CAS Number 3235-04-9Verification key for waste manifests.
Physical State Solid (Crystalline)Primary disposal path is solid waste incineration.
Melting Point 63–65 °CLow melting point; avoid storage near heat sources to prevent phase change/leaking.
Acidity (pKa) ~11 (Weakly acidic)Compatible with base streams; incompatible with strong acids.
Reactivity Oxime functional groupSusceptible to hydrolysis (releasing hydroxylamine) and Beckmann rearrangement.
RCRA Status Non-listed (unless ignitable)Typically regulated as "Non-RCRA Regulated Waste" or "State-Regulated Waste" depending on jurisdiction.
The "Hidden" Hazard: Acid Incompatibility

Researchers often commingle organic solids. Crucial Warning: 4-Methoxybenzaldehyde oxime must never be disposed of in "Acidic Organic" waste streams.

  • Mechanism: In the presence of strong acids (e.g., H₂SO₄, HCl) or Lewis acids, oximes can undergo the Beckmann Rearrangement to form amides.[1] This reaction is exothermic.

  • Hydrolysis Risk: Acidic hydrolysis yields 4-methoxybenzaldehyde and Hydroxylamine (

    
    ). Hydroxylamine is thermally unstable and can be explosive if concentrated or heated.
    

Waste Stream Segregation Logic

To ensure safety, you must categorize the waste at the point of generation.[1] Follow this logic to determine the correct waste stream.

Diagram 1: Disposal Decision Tree

DisposalFlow Start Waste Generation: 4-Methoxybenzaldehyde Oxime StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Contaminated Is it contaminated with Oxidizers or Strong Acids? Solid->Contaminated Quench STOP: Neutralize/Quench Separate from Bulk Waste Contaminated->Quench Yes SolidBin Solid Waste Bin (Non-Halogenated Organic) Contaminated->SolidBin No SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo Non-Halogenated pHCheck Check pH Halo->pHCheck NonHalo->pHCheck Acidic pH < 4 pHCheck->Acidic Acidic Neutral pH 4 - 10 pHCheck->Neutral Neutral/Basic Adjust Adjust to pH 7 with dilute NaOH Acidic->Adjust HaloBin Liquid Waste: Halogenated Organic Neutral->HaloBin If Halogenated NonHaloBin Liquid Waste: Non-Halogenated Organic Neutral->NonHaloBin If Non-Halogenated Adjust->Neutral

Figure 1: Decision logic for segregating oxime waste to prevent incompatibility events.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, recrystallization solids, spill cleanup residues.[1]

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or a double-lined fiber drum for larger quantities.

  • Labeling:

    • Primary Constituent: "4-Methoxybenzaldehyde oxime"[2][3][4][5]

    • Hazard Class: "Irritant"

    • Critical Tag: Add a secondary label: "ORGANIC SOLID - NO ACIDS / NO OXIDIZERS" .

  • Packing: Double-bag the solid in clear polyethylene bags (minimum 2 mil thickness) before placing it in the drum. This containment prevents dust generation, which is a respiratory irritant [1].[1]

  • Disposal Method: Chemical Incineration.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors.[1]

  • Self-Validating Step (pH Check): Before pouring into any waste container, dip a pH strip into the solution.[1]

    • If pH < 5: You must neutralize the solution. Slowly add 1M NaOH or Saturated Sodium Bicarbonate (

      
      ) until pH is neutral (6–8). Reasoning: This prevents acid-catalyzed hydrolysis in the waste drum.
      
  • Solvent Segregation:

    • Halogenated: (e.g., DCM, Chloroform) → Segregate into "Halogenated Waste".[1]

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate) → Segregate into "Non-Halogenated Waste".[1]

  • Headspace: Leave at least 10% headspace in the container. Oximes can slowly decompose to release gases (

    
    ) if heated; headspace prevents over-pressurization [2].[1]
    
Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).[1]

  • Rinsate Disposal: Dispose of the rinsate into the Liquid Waste (Non-Halogenated) stream.

  • Defacing: Deface the label and mark "EMPTY" before discarding the glass in the lab glass trash or recycling, per local policy.

Emergency Response & Spills

Scenario: A 50g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[6][7][8]

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and an N95 (or P100) particulate respirator.[1]

  • Dry Cleanup:

    • Do NOT use water initially (creates a sticky sludge).

    • Cover the spill with an inert absorbent (Vermiculite or Sand).[9]

    • Sweep carefully to avoid dust generation.[10]

  • Final Wash: Once solids are removed, wipe the surface with a soap/water solution.

  • Disposal: Place all shard/absorbent mixture into a sealed bag and label as "Debris contaminated with 4-Methoxybenzaldehyde oxime."

Regulatory Compliance (US Focus)

  • RCRA Classification: 4-Methoxybenzaldehyde oxime is not a P-listed or U-listed waste.[11] However, it must be characterized.

    • If the waste is a solid, it typically does not carry a D-code unless it passes the Ignitability characteristic (flash point < 60°C, which is unlikely for this solid).[1]

    • Best Practice: Manage as Non-RCRA Regulated Chemical Waste destined for incineration.

  • DOT Shipping (if transporting waste):

    • Often not regulated as a hazardous material for transport unless in a flammable solvent.

    • If pure: Verify against UN 3335 (Aviation regulated solid) if shipping by air, otherwise generally Non-Regulated for ground transport [3].[1]

References

  • PubChem. 4-Methoxybenzaldehyde oxime - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetaldehyde Oxime (Analogous Oxime Hazards). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxybenzaldehyde oxime

This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 4-Methoxybenzaldehyde oxime (CAS: 3235-04-9). It is designed for researchers and safety officers requiring immediate, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 4-Methoxybenzaldehyde oxime (CAS: 3235-04-9). It is designed for researchers and safety officers requiring immediate, actionable data without redundant filler.

Chemical Profile & Hazard Logic

4-Methoxybenzaldehyde oxime (p-Anisaldehyde oxime) is a crystalline solid typically used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its safety profile is dictated by two main factors: its physical form (fine crystalline dust) and its functional group reactivity (oxime thermal instability).

Key Physical Properties:

  • State: Solid (White to pale yellow crystals)

  • Melting Point: ~61–65°C (Low melting point implies easy phase transition during exothermic events)

  • Solubility: Soluble in ethanol, ether, and common organic solvents; sparingly soluble in water.

Mechanistic Hazard Analysis:

  • Thermal Instability: Oximes possess a C=N-OH linkage. Upon heating or contact with strong acids, they can undergo Beckmann rearrangement or dehydration to nitriles. These reactions are often exothermic.

  • Health Effects: The compound is an irritant (Skin/Eye/Respiratory).[1][2] The primary vector for exposure is dust inhalation during weighing or skin absorption if dissolved in organic solvents (which act as carriers).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of the chemical.[3]

PPE Category Solid Handling (Weighing/Transfer) Solution Handling (Reaction/Work-up) Rationale
Hand Protection Nitrile (0.11 mm) Double-gloving recommended.Solvent-Dependent If dissolved in DCM/Chloroform: PVA or Viton.If dissolved in MeOH/EtOAc: Nitrile (High Dexterity).Solids permeate slowly. Solutions permeate based on the solvent's breakthrough time, dragging the oxime through the glove.
Eye Protection Safety Glasses with side shields.Chemical Splash Goggles + Face Shield (if >1L).Crystalline dust can bypass loose glasses. Solutions pose a splash risk that glasses cannot seal against.
Respiratory N95 / P100 Mask (If fume hood is unavailable).Half-mask Respirator (Organic Vapor Cartridges) if outside hood.Fine dust is the primary vector. Vapor pressure is low, but solvent vapors in reaction require OV protection.
Body Defense Lab Coat (Cotton/Poly blend).Chemical-Resistant Apron (Tyvek or rubber).Prevents dust accumulation on street clothes. Apron protects against solvent soak-through.

Operational Protocols

A. Receipt & Storage
  • Inspection: Upon receipt, check the bottle for "crusting" around the cap, which indicates sublimation or previous moisture ingress.

  • Environment: Store in a cool, dry place (< 25°C) .

  • Segregation: Store away from strong acids (e.g., Sulfuric, Hydrochloric) and acid chlorides . Contact with these can trigger a violent rearrangement reaction.

B. Weighing & Transfer (The "Static" Risk)
  • Static Warning: Crystalline organic solids often generate static electricity. Use an antistatic gun or ionizer if handling >10g.

  • Technique:

    • Place the balance inside a chemical fume hood.

    • Use a disposable antistatic weighing boat.

    • Do not use metal spatulas if the environment is potentially flammable (spark risk); use PTFE-coated spatulas.

    • Clean the balance area immediately with a damp tissue (wet wiping prevents dust resuspension).

C. Reaction Setup (Thermal Control)
  • Solvent Choice: Avoid dissolving in high-boiling solvents without temperature monitoring.

  • Exotherm Management: If using reagents like Thionyl Chloride (

    
    ) or Phosphorus Pentachloride (
    
    
    
    ) to convert the oxime, always add the reagent dropwise at 0°C. The dehydration to the nitrile is highly exothermic.

Emergency Response & Signaling Pathways

The following diagram outlines the decision logic for spills and exposure.

SafetyProtocol Start Incident Detected Type Identify Incident Type Start->Type Spill_Solid Solid Spill (Dust) Type->Spill_Solid Spill_Liq Solution Spill Type->Spill_Liq Exposure Personnel Exposure Type->Exposure Action_Solid 1. Dampen with wet paper towel 2. Scoop into bag 3. Wipe surface with EtOH Spill_Solid->Action_Solid Action_Liq 1. Absorb with Vermiculite 2. Do NOT use sawdust (oxidizer risk) 3. Place in HazWaste Drum Spill_Liq->Action_Liq Skin Skin Contact: Wash with soap/water (15 min). Do NOT use solvent to clean skin. Exposure->Skin Eye Eye Contact: Flush at eyewash station (15 min). Hold eyelids open. Exposure->Eye

Figure 1: Decision logic for immediate incident response.[1][2][4][5] Note the prohibition of sawdust for cleanup due to flammability risks.

Waste Disposal Logistics

Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines in the US or local equivalents.

  • Classification: Hazardous Waste (Irritant, Organic).

  • Disposal Code: Generally falls under D001 (Ignitable) if in flammable solvent, or non-specific organic waste.

  • Methodology:

    • Solids: Dissolve in a combustible solvent (e.g., acetone or ethanol) to create a homogeneous solution.

    • Incineration: The solution must be sent to a licensed chemical incinerator equipped with an afterburner and scrubber (to handle NOx emissions from the nitrogen content).

    • Prohibition: NEVER flush down the drain. The compound is toxic to aquatic life (H412 equivalent in some classifications) and can crystallize in traps, creating long-term contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5371961, 4-Methoxybenzaldehyde oxime. Retrieved from [Link]

  • Organic Syntheses. General Handling of Oximes and Rearrangement Hazards. Org.[6][7] Synth. Coll. Vol. 2. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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